molecular formula C78H137N7O30 B8106451 N-(Mal-PEG6)-N-bis(PEG7-TCO)

N-(Mal-PEG6)-N-bis(PEG7-TCO)

Cat. No.: B8106451
M. Wt: 1652.9 g/mol
InChI Key: LXEACWVJIHRBDM-LEWNYYKSSA-N
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Description

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a useful research compound. Its molecular formula is C78H137N7O30 and its molecular weight is 1652.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Mal-PEG6)-N-bis(PEG7-TCO) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Mal-PEG6)-N-bis(PEG7-TCO) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H137N7O30/c86-71(17-26-85-75(90)15-16-76(85)91)79-21-32-97-44-54-109-64-66-113-68-67-112-65-61-106-51-41-96-31-20-74(89)84(27-37-102-47-57-107-52-42-98-33-22-80-72(87)18-29-94-39-49-104-59-62-110-55-45-100-35-24-82-77(92)114-69-11-7-3-1-4-8-12-69)28-38-103-48-58-108-53-43-99-34-23-81-73(88)19-30-95-40-50-105-60-63-111-56-46-101-36-25-83-78(93)115-70-13-9-5-2-6-10-14-70/h1-3,5,15-16,69-70H,4,6-14,17-68H2,(H,79,86)(H,80,87)(H,81,88)(H,82,92)(H,83,93)/b3-1-,5-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEACWVJIHRBDM-LEWNYYKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC3CC/C=C\CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H137N7O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1652.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism and Application of N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key applications of the trifunctional linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). This advanced bioconjugation reagent is designed for the precise assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Core Mechanism of Action

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a branched polyethylene (B3416737) glycol (PEG) linker possessing three distinct functional domains, each contributing to its utility in bioconjugation:

  • Maleimide (B117702) Group: This functional group enables the covalent attachment of the linker to biomolecules containing free thiol (sulfhydryl) groups, most commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This conjugation is highly selective for thiols within a pH range of 6.5-7.5.[1][2]

  • Dual Trans-cyclooctene (TCO) Groups: The two TCO moieties are key components for bioorthogonal "click chemistry." They react with tetrazine (Tz) derivatives through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and highly specific, proceeding rapidly in complex biological media without interfering with native biochemical processes.[3][4] The presence of two TCO groups allows for the attachment of two separate tetrazine-modified molecules, enabling the creation of multi-component systems.

  • Polyethylene Glycol (PEG) Spacers: The PEG6 and PEG7 chains act as flexible, hydrophilic spacers. These linkers enhance the aqueous solubility of the molecule and its conjugates, reduce steric hindrance between the conjugated biomolecules, and can improve the pharmacokinetic properties of the final construct.[5]

The overall mechanism allows for a two-step, orthogonal conjugation strategy. First, a thiol-containing biomolecule is conjugated to the maleimide group. Subsequently, two tetrazine-modified molecules can be "clicked" onto the TCO groups.

Quantitative Data for Core Reactions

Table 1: Maleimide-Thiol Conjugation Kinetics

ReactantsMolar Ratio (Maleimide:Thiol)pHTemperature (°C)Time to CompletionConjugation Efficiency (%)Reference System
Maleimide-PEG-PLGA NPs + cRGDfK2:17.0Room Temp~30 min84 ± 4Nanoparticle Conjugation
Maleimide-PEG-PLGA NPs + 11A4 Nanobody5:17.4Room Temp~2 hours58 ± 12Nanoparticle Conjugation

Note: Reaction kinetics are dependent on the specific thiol-containing molecule, its accessibility, and reaction conditions.

Table 2: TCO-Tetrazine Ligation Kinetics

TCO DerivativeTetrazine DerivativeSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference System
TCO3,6-di-(2-pyridyl)-s-tetrazine9:1 Methanol/Water~2000Small Molecule Kinetics
TCO-Antibody ConjugateRadiolabeled TetrazinePBS(13 ± 0.08) x 10³Antibody Conjugation
Water-soluble s-TCO3,6-dipyridyl-s-tetrazineWater(3,300 ± 40) x 10³Optimized TCO Kinetics

Note: TCO-tetrazine ligation is among the fastest bioorthogonal reactions known. The reaction rate can be influenced by the specific substituents on both the TCO and tetrazine rings.[6]

Experimental Protocols

The following are detailed, representative methodologies for the use of N-(Mal-PEG6)-N-bis(PEG7-TCO) in a typical application, such as the generation of a dual-payload antibody conjugate. These protocols should be optimized for specific applications.

Conjugation of N-(Mal-PEG6)-N-bis(PEG7-TCO) to a Thiol-Containing Antibody

This protocol outlines the steps for attaching the linker to an antibody with available cysteine residues.

Materials:

  • Antibody with free thiol groups (e.g., a reduced monoclonal antibody or a cysteine-engineered antibody) in a suitable buffer (e.g., PBS, pH 7.2).

  • N-(Mal-PEG6)-N-bis(PEG7-TCO).

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2.

  • Quenching Reagent: N-acetylcysteine.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

  • Antibody Preparation: If necessary, reduce the antibody's hinge-region disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols. A 10-fold molar excess of TCEP for 1-2 hours at 37°C is a common starting point. Immediately remove the excess TCEP using a desalting column, exchanging the antibody into the Reaction Buffer.

  • Linker Preparation: Prepare a stock solution of N-(Mal-PEG6)-N-bis(PEG7-TCO) in a compatible organic solvent like DMSO.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the N-(Mal-PEG6)-N-bis(PEG7-TCO) stock solution to the prepared antibody. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification: Purify the antibody-linker conjugate from excess linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC), exchanging into a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine protein concentration and by mass spectrometry (e.g., ESI-MS) to confirm the addition of the linker.

TCO-Tetrazine Ligation for Payload Attachment

This protocol describes the "clicking" of two different tetrazine-modified payloads to the TCO-functionalized antibody.

Materials:

  • TCO-functionalized antibody from section 3.1.

  • Tetrazine-Payload 1 and Tetrazine-Payload 2 stock solutions (in DMSO or other suitable solvent).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Reaction Setup: In a reaction vessel, add the TCO-functionalized antibody in the Reaction Buffer.

  • Payload Addition: Add a 1.5- to 3-fold molar excess of Tetrazine-Payload 1 and Tetrazine-Payload 2 to the antibody solution. The order of addition may be optimized depending on the payloads.

  • Incubation: The reaction is typically very fast. Incubate for 1 hour at room temperature to ensure completion. The disappearance of the characteristic tetrazine absorbance around 520 nm can be monitored by UV-Vis spectroscopy.[3]

  • Purification: Purify the final antibody-drug conjugate using SEC to remove unreacted payloads.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase HPLC. Mass spectrometry can confirm the final molecular weight.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows associated with N-(Mal-PEG6)-N-bis(PEG7-TCO).

G Thiol_Protein Thiol-containing Protein (-SH) TCO_Protein TCO-functionalized Protein Thiol_Protein->TCO_Protein Maleimide-Thiol Conjugation (pH 6.5-7.5) Mal_Linker N-(Mal-PEG6)-N-bis(PEG7-TCO) Final_Conjugate Dual-Payload Conjugate TCO_Protein->Final_Conjugate TCO-Tetrazine Ligation Tz_Payload1 Tetrazine-Payload 1 Tz_Payload1->Final_Conjugate Tz_Payload2 Tetrazine-Payload 2 Tz_Payload2->Final_Conjugate G cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Payload Ligation A Prepare Thiolated Antibody B Add N-(Mal-PEG6)-N-bis(PEG7-TCO) A->B C Incubate (1-2h, RT) B->C D Purify TCO-Antibody C->D E Add Tetrazine-Payloads D->E Bioorthogonal 'Click' Reaction F Incubate (1h, RT) E->F G Purify Final ADC F->G G Antibody Antibody Linker Linker Antibody->Linker Thiol-Maleimide Payload1 Payload 1 Linker->Payload1 TCO-Tetrazine Payload2 Payload 2 Linker->Payload2 TCO-Tetrazine

References

An In-Depth Technical Guide to the Properties and Applications of N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies.[1][2] Its unique architecture, featuring a single maleimide (B117702) group and two trans-cyclooctene (B1233481) (TCO) moieties, offers a versatile platform for the site-specific assembly of complex biomolecular constructs, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4] The distinct reactivity of each functional group allows for orthogonal conjugation, enabling precise control over the final conjugate structure. The PEG spacers (a PEG6 and two PEG7 chains) enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting bioconjugates.[5][6]

Core Properties

The fundamental properties of N-(Mal-PEG6)-N-bis(PEG7-TCO) are summarized below, providing key data for its application in experimental design.

Physicochemical Properties
PropertyValueReference(s)
Chemical Name N-(Maleimide-PEG6)-N-bis(PEG7-trans-cyclooctene)N/A
Molecular Formula C₇₈H₁₃₇N₇O₃₀[1]
Molecular Weight 1652.97 g/mol [1]
CAS Number 2093152-84-0[1][7]
Purity ≥95%[1]
Appearance White to off-white solidN/A
Solubility Soluble in water and many organic solvents. Must be dissolved in an organic solvent like DMSO or DMF before dilution in aqueous buffers.[8]
Storage Conditions Store at -20°C, protected from light and moisture.[8][9]
Chemical Reactivity and Stability

The utility of N-(Mal-PEG6)-N-bis(PEG7-TCO) is defined by the specific and predictable reactivity of its functional groups.

Functional GroupReactive PartnerReaction TypeKey Features & Stability ConsiderationsReference(s)
Maleimide Thiols (e.g., from cysteine residues)Michael Addition- Forms a stable thioether bond. - Optimal pH range is 6.5-7.5.[8] - The maleimide ring can undergo hydrolysis at pH > 7.5, leading to a loss of reactivity.[8] - The resulting thiosuccinimide can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, though this can be mitigated by linker design.[10][11][8][10][11]
trans-Cyclooctene (TCO) TetrazinesInverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition- Exceptionally fast, bioorthogonal "click" reaction.[5][12] - Catalyst-free and proceeds efficiently under physiological conditions.[12] - TCO can slowly isomerize to its less reactive cis-cyclooctene (CCO) form, a process that can be accelerated by thiols or copper-containing proteins.[9][13] - Long-term storage of TCO-containing compounds is not recommended.[9][5][9][12][13]

Experimental Protocols & Methodologies

The following sections provide generalized protocols for the sequential or orthogonal conjugation of biomolecules using N-(Mal-PEG6)-N-bis(PEG7-TCO). Optimization is recommended for specific applications.

Maleimide-Thiol Conjugation

This protocol outlines the conjugation of the maleimide moiety to a thiol-containing biomolecule (e.g., a protein with a free cysteine).

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5.

  • N-(Mal-PEG6)-N-bis(PEG7-TCO)

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of N-(Mal-PEG6)-N-bis(PEG7-TCO) in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted linker using a desalting column or dialysis. The resulting conjugate will have two available TCO groups for subsequent reactions.

TCO-Tetrazine "Click" Chemistry Conjugation

This protocol describes the reaction of the TCO-functionalized biomolecule with a tetrazine-modified molecule.

Materials:

  • TCO-functionalized biomolecule from section 3.1.

  • Tetrazine-containing molecule.

  • Reaction buffer (e.g., PBS), pH 7.4.

Procedure:

  • Reactant Preparation: Prepare the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the reaction buffer.

  • Stoichiometry: A 1:1 or a slight molar excess of the tetrazine-containing molecule for each available TCO group is typically used. Since there are two TCO groups per linker, a 2-fold or slightly higher molar excess of the tetrazine molecule relative to the initial protein concentration may be required for complete conjugation.

  • Conjugation Reaction: Mix the reactants and allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the IEDDA reaction.[12]

  • Purification: The resulting conjugate can be purified by standard methods such as size-exclusion chromatography if necessary.

Visualizations: Structures, Workflows, and Pathways

Chemical Structure of N-(Mal-PEG6)-N-bis(PEG7-TCO)

N N Mal_PEG6 Maleimide-PEG6 N->Mal_PEG6 PEG7_TCO1 PEG7-TCO N->PEG7_TCO1 PEG7_TCO2 PEG7-TCO N->PEG7_TCO2

Caption: Schematic of the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker.

Orthogonal Conjugation Workflow

Linker N-(Mal-PEG6)-N-bis(PEG7-TCO) Intermediate Protein-Linker Conjugate Linker->Intermediate Protein Thiol-Containing Protein (e.g., Antibody) Protein->Intermediate Maleimide-Thiol Reaction (pH 6.5-7.5) Final_ADC Multifunctional Bioconjugate Intermediate->Final_ADC TCO-Tetrazine Click Reaction Payload1 Tetrazine-Payload 1 (e.g., Drug) Payload1->Final_ADC Payload2 Tetrazine-Payload 2 (e.g., Imaging Agent) Payload2->Final_ADC

Caption: Orthogonal conjugation strategy using the linker.

PROTAC Assembly Logic

POI_Ligand Thiol-modified Protein of Interest (POI) Ligand PROTAC_Intermediate POI Ligand-Linker POI_Ligand->PROTAC_Intermediate Maleimide-Thiol Conjugation Linker N-(Mal-PEG6)-N-bis(PEG7-TCO) Linker->PROTAC_Intermediate E3_Ligand Tetrazine-modified E3 Ligase Ligand PROTAC_Final PROTAC Molecule E3_Ligand->PROTAC_Final PROTAC_Intermediate->PROTAC_Final TCO-Tetrazine Conjugation

Caption: Logical workflow for assembling a PROTAC molecule.

Applications in Drug Development

The unique trifunctional nature of this linker makes it a powerful tool in modern drug development.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two different payloads to an antibody. For instance, a cytotoxic drug and an imaging agent could be conjugated to the same antibody for theranostic applications. The branched structure allows for a potentially higher drug-to-antibody ratio (DAR) while maintaining solubility.[4]

  • PROTACs: This linker is well-suited for the synthesis of PROTACs, where one arm (the maleimide) can be attached to a protein of interest (POI) ligand and the other arms (the TCOs) can be conjugated to an E3 ligase ligand.

  • Multifunctional Bioconjugates: The orthogonal reactivity allows for the creation of complex biologics for various applications, including targeted drug delivery, molecular imaging, and diagnostics.[5] The PEGylation inherent in the linker's structure helps to extend the circulation time and enhance the stability of the final conjugate.[5][6]

Conclusion

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a sophisticated chemical tool that provides researchers with a high degree of control over the creation of complex bioconjugates. Its combination of orthogonal reactivity, enhanced solubility, and defined spacer lengths makes it an invaluable asset in the development of next-generation therapeutics and diagnostics. A thorough understanding of the specific reactivity and stability of its maleimide and TCO functional groups is critical for its successful implementation in experimental workflows.

References

An In-depth Technical Guide on the Solubility and Stability of N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted solubility and stability of the branched polyethylene (B3416737) glycol (PEG) linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). Due to the specific and novel nature of this compound, publicly available experimental data is limited. Therefore, this document synthesizes information based on the well-understood properties of its constituent functional moieties: a maleimide (B117702) group, two trans-cyclooctene (B1233481) (TCO) groups, and a branched PEG core. Furthermore, it offers comprehensive, standardized protocols for researchers to experimentally determine the precise solubility and stability profiles in their own laboratories.

Introduction to N-(Mal-PEG6)-N-bis(PEG7-TCO)

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterobifunctional, branched PEG linker designed for advanced bioconjugation applications, such as the construction of antibody-drug conjugates (ADCs) or other complex biomolecular assemblies. Its structure features:

  • A Maleimide Group: Enables covalent conjugation to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides.[1][2]

  • Two trans-cyclooctene (TCO) Moieties: Serve as highly reactive dienophiles for bioorthogonal, copper-free click chemistry reactions with tetrazines.[3]

  • A Branched PEG Core: Comprising a total of 20 PEG units (PEG6 and two PEG7 chains), which enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4][5]

Understanding the solubility and stability of this linker is critical for its effective use, ensuring reproducible conjugation, and maintaining the integrity of the final bioconjugate during storage and application.

Predicted Physicochemical Properties

The solubility of this linker is expected to be dominated by its hydrophilic PEG backbone. PEGylated compounds are known for their enhanced solubility in a wide range of solvents.[4][6]

  • Aqueous Buffers: High solubility is anticipated in common aqueous buffers such as phosphate-buffered saline (PBS), TRIS, and HEPES. The hydrophilic PEG chains are designed to ensure the molecule is readily soluble in aqueous media, which is crucial for most bioconjugation reactions.[3][7]

  • Polar Organic Solvents: The compound is predicted to be soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol).[3][8] Stock solutions are often prepared in these solvents before dilution into aqueous reaction buffers.[9]

  • Non-Polar Organic Solvents: Solubility is expected to be limited in non-polar solvents such as hexane (B92381) and ether.[10]

Table 1: Predicted Solubility of N-(Mal-PEG6)-N-bis(PEG7-TCO)

Solvent/Buffer System Predicted Solubility Rationale & Considerations
Water, PBS, HEPES, TRIS (pH 6.5-7.5) High The extensive PEGylation (20 units) confers excellent hydrophilicity.[2][3]
Dimethyl Sulfoxide (DMSO) High Common solvent for storing and handling maleimide-containing linkers to prevent hydrolysis.[8][9]
Dimethylformamide (DMF) High A polar aprotic solvent suitable for dissolving PEGylated compounds.[8]
Ethanol, Methanol Moderate to High PEG chains are generally soluble in lower-chain alcohols.[3]
Dichloromethane (DCM) Moderate May be soluble, often used with similar PEGylated linkers.[8]

| Hexane, Diethyl Ether | Low / Insoluble | PEG linkers have poor solubility in aliphatic hydrocarbons and ethers.[10] |

The stability of N-(Mal-PEG6)-N-bis(PEG7-TCO) is determined by its three key functional components: the maleimide ring, the TCO rings, and the PEG backbone.

  • Maleimide Group Stability: The maleimide ring is the most environmentally sensitive part of the molecule.

    • pH-Dependent Hydrolysis: Maleimides are susceptible to hydrolysis, particularly at neutral to alkaline pH (≥7.5).[1][11] The ring opens to form a maleamic acid derivative, which is unreactive towards thiols.[11][12] The reaction is significantly slower at a pH of 6.5-7.0, which is the optimal range for thiol-maleimide conjugation.[1][9] For long-term storage, aprotic solvents like DMSO are recommended.[9]

    • Storage: To prevent hydrolysis, the compound should be stored desiccated at -20°C.[2][3] Solutions should be prepared fresh before use.[2][13]

  • TCO Group Stability: TCO is a strained alkene, and its stability is crucial for its reactivity in click chemistry.

    • Isomerization: The primary stability concern for TCO is its potential to isomerize to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer.[8][14] This process can be accelerated by exposure to thiols or certain metal ions.[15][16] However, modern TCO derivatives, particularly those with fused ring structures, have been engineered for enhanced stability in aqueous solutions and even in human serum.[7][15][17]

    • Storage: Like the maleimide, TCO moieties are best stored at low temperatures (-20°C) and protected from light and moisture.[14]

  • PEG Backbone Stability: The ether linkages of the PEG backbone are generally very stable under typical bioconjugation and storage conditions. Degradation typically requires harsh conditions, such as strong acids and high temperatures, or is mediated by oxidative processes.[6]

Table 2: Predicted Stability Profile of N-(Mal-PEG6)-N-bis(PEG7-TCO)

Moiety Condition Predicted Stability & Considerations
Maleimide pH 6.5 - 7.5 Optimal for Conjugation. Relatively stable, allowing for efficient reaction with thiols.[4][9]
pH > 7.5 Unstable. Rate of hydrolysis increases significantly, rendering the linker inactive.[1][13]
pH < 6.5 Stable. Hydrolysis is slow, but thiol-maleimide reaction rate also decreases.
Aqueous Storage Low. Prone to hydrolysis. Prepare fresh solutions for use.[13]
Aprotic Solvent (DMSO) High. Recommended for stock solution preparation and storage.[9]
TCO Aqueous Buffers (pH 7.4) Generally Stable. Modern TCO derivatives show good stability over days in aqueous buffers and serum.[15][17]
Presence of Thiols Moderate. High concentrations of thiols can promote isomerization to the inactive cis-isomer.[15]
Long-term Storage Moderate. Should be stored at -20°C, desiccated. Not recommended for long-term storage once in solution.[8][14]

| PEG Backbone | Physiological Conditions | High. The ether backbone is chemically robust. |

Experimental Protocols

The following protocols provide a framework for determining the precise solubility and stability of N-(Mal-PEG6)-N-bis(PEG7-TCO).

This protocol describes a method to determine the equilibrium solubility of the linker in various solvents using HPLC-UV analysis.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid linker to a known volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4, DMSO, water) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated reverse-phase HPLC (RP-HPLC) method with UV detection. The maleimide and TCO moieties should provide a UV chromophore.

    • Calculate the concentration of the dissolved linker by comparing its peak area to the calibration curve.

    • Express the final solubility in mg/mL or mM.

This protocol outlines a method to assess the stability of the linker under various conditions (e.g., pH, temperature) by monitoring its degradation over time via HPLC.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the linker at a known concentration (e.g., 1 mg/mL) in various aqueous buffers (e.g., pH 5.0, 7.4, and 8.5).

    • Dispense aliquots of these solutions into separate, sealed vials for each time point and temperature condition.

  • Incubation:

    • Store the vials at different temperatures (e.g., 4°C, 25°C, and 37°C). Protect samples from light.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

    • Immediately quench any further reaction by freezing or by acidification if appropriate.

    • Analyze the samples directly by RP-HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent N-(Mal-PEG6)-N-bis(PEG7-TCO) compound over time.

    • Simultaneously, monitor the appearance of new peaks corresponding to degradation products (e.g., the hydrolyzed maleimide form). LC-MS can be used to identify the mass of these products.

    • Plot the percentage of the remaining parent compound versus time to determine its half-life under each condition.

Visualizations

G cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Analysis A Add excess solid linker to known volume of solvent B Agitate at constant temp (e.g., 24h @ 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw aliquot of clear supernatant C->D E Dilute aliquot for analysis D->E F Analyze by HPLC-UV E->F G Calculate concentration vs. calibration curve F->G

Caption: Experimental workflow for solubility determination.

G cluster_incubation Incubation cluster_analysis Analysis A Prepare linker solution in buffers (e.g., pH 5, 7.4, 8.5) B Aliquot for each time point & temp condition A->B T1 4°C B->T1 T2 25°C B->T2 T3 37°C B->T3 C Withdraw sample at time points (0, 2, 4... hrs) T1->C T2->C T3->C D Analyze by HPLC / LC-MS C->D E Plot % remaining parent compound vs. time to find half-life D->E

Caption: Experimental workflow for stability assessment.

G Reactant Maleimide Ring O N-R O Product Maleamic Acid Derivative (Inactive) HOOC R-NH-CO Reactant->Product + H2O (pH > 7.0)

References

A Technical Guide to the Synthesis and Application of N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of N-(Mal-PEG6)-N-bis(PEG7-TCO), a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation and drug delivery, particularly for the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and targeted imaging agents.

N-(Mal-PEG6)-N-bis(PEG7-TCO) possesses a unique architecture, featuring a central nitrogen atom from which three PEG arms radiate. One arm is terminated with a maleimide (B117702) group, which allows for specific covalent linkage to thiol-containing molecules like cysteine residues in proteins. The other two arms are functionalized with trans-cyclooctene (B1233481) (TCO) groups, which are highly reactive towards tetrazine-modified molecules via the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This dual reactivity enables the precise and efficient assembly of three distinct molecular entities. The PEG chains enhance the solubility and biocompatibility of the resulting conjugate while providing flexible spacing between the conjugated molecules.[3][4]

Proposed Synthesis of N-(Mal-PEG6)-N-bis(PEG7-TCO)

While the precise, proprietary synthesis protocols for commercially available N-(Mal-PEG6)-N-bis(PEG7-TCO) are not publicly disclosed, a plausible and robust synthetic route can be conceptualized based on established principles of PEG chemistry and bioconjugation. The proposed synthesis involves a modular approach, starting with a core branching unit and sequentially adding the functionalized PEG arms.

The overall synthetic strategy is a multi-step process that involves the sequential functionalization of a branched polyamine core. This ensures the controlled introduction of the maleimide and TCO moieties.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of a Differentially Protected Branched Amine Core cluster_step2 Step 2: Deprotection of Boc Groups cluster_step3 Step 3: TCO Moiety Conjugation cluster_step4 Step 4: Fmoc Deprotection and Maleimide Installation start Commercially available N,N-bis(2-(tert-butoxycarbonylethyl))amine pegylate PEGylation with Fmoc-NH-PEG6-mesylate start->pegylate intermediate1 Intermediate 1: N-(Fmoc-NH-PEG6)-N-bis(PEG-Boc) pegylate->intermediate1 deprotect_boc Treatment with Trifluoroacetic Acid (TFA) intermediate1->deprotect_boc intermediate2 Intermediate 2: N-(Fmoc-NH-PEG6)-N-bis(PEG-amine) deprotect_boc->intermediate2 couple_tco Amide Bond Formation intermediate2->couple_tco tco_nhs TCO-PEG7-NHS Ester (2.2 equivalents) tco_nhs->couple_tco intermediate3 Intermediate 3: N-(Fmoc-NH-PEG6)-N-bis(PEG7-TCO) couple_tco->intermediate3 deprotect_fmoc Treatment with Piperidine (B6355638) in DMF intermediate3->deprotect_fmoc intermediate4 Intermediate 4: N-(NH2-PEG6)-N-bis(PEG7-TCO) deprotect_fmoc->intermediate4 couple_mal Amide Bond Formation intermediate4->couple_mal mal_nhs Maleimide-PEG6-NHS Ester mal_nhs->couple_mal final_product Final Product: N-(Mal-PEG6)-N-bis(PEG7-TCO) couple_mal->final_product

Caption: Proposed synthetic workflow for N-(Mal-PEG6)-N-bis(PEG7-TCO).

Experimental Protocol for Proposed Synthesis

Materials and Reagents

ReagentSupplierPurity
N,N-bis(2-(tert-butoxycarbonylethyl))amineMajor Supplier>95%
Fmoc-NH-PEG6-mesylateCustom Synthesis>95%
TCO-PEG7-NHS EsterCommercial Vendor>95%
Maleimide-PEG6-NHS EsterCommercial Vendor>95%
Dichloromethane (B109758) (DCM), anhydrousMajor Supplier>99.8%
Dimethylformamide (DMF), anhydrousMajor Supplier>99.8%
Trifluoroacetic acid (TFA)Major Supplier>99%
PiperidineMajor Supplier>99%
Diisopropylethylamine (DIPEA)Major Supplier>99%
Diethyl etherMajor SupplierACS Grade
Silica (B1680970) Gel for Column ChromatographyMajor Supplier60 Å, 230-400 mesh

Step 1: Synthesis of N-(Fmoc-NH-PEG6)-N-bis(PEG-Boc) (Intermediate 1)

  • Dissolve N,N-bis(2-(tert-butoxycarbonylethyl))amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir under an argon atmosphere.

  • Add a solution of Fmoc-NH-PEG6-mesylate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Intermediate 1.

Step 2: Synthesis of N-(Fmoc-NH-PEG6)-N-bis(PEG-amine) (Intermediate 2)

  • Dissolve Intermediate 1 in a solution of 20% trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 2-4 hours until the deprotection of the Boc groups is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) several times to remove residual TFA.

  • The resulting TFA salt of Intermediate 2 is typically used in the next step without further purification.

Step 3: Synthesis of N-(Fmoc-NH-PEG6)-N-bis(PEG7-TCO) (Intermediate 3)

  • Dissolve the crude Intermediate 2 in anhydrous dimethylformamide (DMF).

  • Add DIPEA (5.0 eq) to neutralize the TFA salt and to act as a base for the coupling reaction.

  • Add TCO-PEG7-NHS Ester (2.2 eq) to the reaction mixture.

  • Stir at room temperature for 12-18 hours under an argon atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by preparative HPLC to obtain Intermediate 3.

Step 4: Synthesis of N-(Mal-PEG6)-N-bis(PEG7-TCO) (Final Product)

  • Dissolve Intermediate 3 in a solution of 20% piperidine in DMF.

  • Stir at room temperature for 1-2 hours to effect the deprotection of the Fmoc group.

  • Concentrate the mixture under high vacuum to remove piperidine and DMF.

  • Dissolve the resulting crude amine (Intermediate 4) in anhydrous DMF.

  • Add DIPEA (2.0 eq) followed by Maleimide-PEG6-NHS Ester (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours under an argon atmosphere.

  • Monitor the reaction by LC-MS.

  • Purify the final product by preparative HPLC.

Characterization Data (Representative)

Analysis MethodSpecification
Appearance White to off-white solid or viscous oil
Purity (HPLC) ≥ 95%
¹H NMR Conforms to the structure
Mass Spec (ESI-MS) [M+H]⁺ calculated and found values correspond

Application: Bioconjugation

N-(Mal-PEG6)-N-bis(PEG7-TCO) is an exemplary tool for creating complex bioconjugates. A common application is the site-specific linkage of a thiol-containing molecule (e.g., a peptide or an antibody fragment) to two tetrazine-labeled entities (e.g., imaging agents, small molecule drugs, or other proteins).

Bioconjugation_Workflow cluster_thiol_conjugation Thiol-Maleimide Conjugation cluster_tco_conjugation TCO-Tetrazine Ligation thiol_molecule Thiol-containing Molecule (e.g., Peptide, Fab') conjugate1 Intermediate Conjugate: (Molecule)-S-(Mal-PEG6)-N-bis(PEG7-TCO) thiol_molecule->conjugate1 pH 6.5-7.5 linker N-(Mal-PEG6)-N-bis(PEG7-TCO) linker->conjugate1 final_conjugate Final Trimeric Conjugate conjugate1->final_conjugate Bioorthogonal iEDDA Reaction tetrazine_molecule1 Tetrazine-labeled Molecule A tetrazine_molecule1->final_conjugate tetrazine_molecule2 Tetrazine-labeled Molecule B tetrazine_molecule2->final_conjugate

Caption: General workflow for bioconjugation using N-(Mal-PEG6)-N-bis(PEG7-TCO).

General Experimental Protocol for Bioconjugation

This protocol describes a two-step conjugation process.

Step 1: Reaction of the Linker with a Thiol-Containing Protein

  • If the protein of interest does not have a free thiol, it may need to be reduced (e.g., using DTT followed by desalting) or engineered to contain a cysteine residue.

  • Dissolve the thiol-containing protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2.

  • Dissolve N-(Mal-PEG6)-N-bis(PEG7-TCO) in a water-miscible organic solvent like DMSO to prepare a stock solution.

  • Add a 5- to 20-fold molar excess of the linker solution to the protein solution.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterize the resulting protein-linker conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.

Step 2: Reaction with Tetrazine-Labeled Molecules

  • To the purified protein-linker conjugate, add a slight molar excess (e.g., 1.1 to 1.5 equivalents per TCO group) of the tetrazine-labeled molecules.

  • The reaction is typically rapid and can be carried out at room temperature for 30-60 minutes.[5]

  • The reaction can be monitored by HPLC or SDS-PAGE.

  • The final conjugate can be purified by size-exclusion chromatography or other appropriate chromatographic methods to remove any unreacted tetrazine-labeled molecules.

This guide provides a framework for the synthesis and application of N-(Mal-PEG6)-N-bis(PEG7-TCO). Researchers should optimize the specific reaction conditions based on the properties of the molecules being conjugated. The versatility of this branched linker opens up numerous possibilities for the construction of novel and highly functional biomolecular assemblies for a wide range of applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to N-(Mal-PEG6)-N-bis(PEG7-TCO) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional linker, N-(Mal-PEG6)-N-bis(PEG7-TCO), its core functionalities, and its applications in the field of bioconjugation. We will delve into its chemical properties, detailed experimental protocols for its use, and quantitative data to enable its effective implementation in research and development.

Introduction to N-(Mal-PEG6)-N-bis(PEG7-TCO)

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker designed for advanced bioconjugation applications.[1] Its unique architecture provides a robust platform for the assembly of complex biomolecular conjugates. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]

The structure of N-(Mal-PEG6)-N-bis(PEG7-TCO) features three key components:

  • A Maleimide (B117702) Group: This functional group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[4] This reaction is most efficient at a pH range of 6.5-7.5.[5]

  • Two trans-Cyclooctene (TCO) Groups: These strained alkene moieties are highly reactive partners in the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazine-functionalized molecules.[6][7] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[6][7]

  • Polyethylene Glycol (PEG) Spacers: The PEG6 and PEG7 chains incorporated into the linker's backbone enhance its aqueous solubility and provide flexibility to the resulting conjugate, which can improve the bioavailability and reduce the immunogenicity of the final product.[8]

Core Data and Properties

The physical and chemical properties of N-(Mal-PEG6)-N-bis(PEG7-TCO) are summarized in the table below.

PropertyValueReference
Molecular Formula C78H137N7O30[5]
Molecular Weight 1652.95 g/mol [5]
Storage Store at -20°C, desiccated and protected from light.[5]

The reactivity of the functional groups is central to the utility of this linker. The following table summarizes key quantitative data related to the bioconjugation reactions.

ReactionReactantsSecond-Order Rate Constant (k₂)ConditionsReference
TCO-Tetrazine Ligation TCO and various tetrazine scaffoldsUp to 1 x 10⁶ M⁻¹s⁻¹Aqueous media, room temperature[1][6]
Thiol-Maleimide Addition Thiol (e.g., cysteine) and MaleimideNot typically reported as a rate constant, but reaction is rapid at neutral pH.pH 6.5-7.5, aqueous buffer, room temperature[9]

Experimental Protocols

The following protocols provide a general framework for the use of N-(Mal-PEG6)-N-bis(PEG7-TCO) in a two-step bioconjugation strategy. Optimization may be required for specific applications.

Step 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of the maleimide moiety of the linker to a thiol-containing biomolecule (e.g., a protein with cysteine residues).

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • N-(Mal-PEG6)-N-bis(PEG7-TCO)

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)[4]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Thiol-Containing Biomolecule:

    • Dissolve the biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4]

    • If the biomolecule contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10] Note: If using Dithiothreitol (DTT) for reduction, it must be removed prior to adding the maleimide linker, as it will react with the maleimide.[10]

  • Prepare the N-(Mal-PEG6)-N-bis(PEG7-TCO) Solution:

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the linker stock solution to the biomolecule solution while gently stirring or vortexing.[11][12] The optimal molar ratio may need to be determined empirically.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[10][11]

  • Purification:

    • Remove the excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4]

Step 2: TCO-Tetrazine Ligation

This protocol describes the "click" reaction between the TCO-functionalized biomolecule from Step 1 and a tetrazine-labeled molecule.

Materials:

  • TCO-functionalized biomolecule (from Step 1)

  • Tetrazine-labeled molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)[1]

Procedure:

  • Prepare the Reactants:

    • Ensure both the TCO-functionalized biomolecule and the tetrazine-labeled molecule are in a compatible reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-functionalized biomolecule with the tetrazine-labeled molecule. A 1:1 molar ratio is a good starting point, though a slight excess (1.05 to 1.5-fold) of the tetrazine component is often recommended to ensure complete consumption of the TCO-labeled biomolecule.[1][13]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7][13] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (absorbance decrease between 510-550 nm).[6][14]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[1]

Stability Considerations

The stability of the resulting bioconjugate is critical for its intended application. The TCO-tetrazine linkage forms a very stable dihydropyridazine (B8628806) bond.[7] However, the thiosuccinimide bond formed from the thiol-maleimide reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[15][16] Under physiological conditions, the thiosuccinimide ring can undergo hydrolysis, which results in a more stable, open-ring form that is resistant to this elimination.[15] For applications requiring high in vivo stability, the use of "next-generation" maleimides that promote this hydrolysis may be considered.[17][18]

Visualizing the Workflow and Reactions

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

cluster_structure Chemical Structure of N-(Mal-PEG6)-N-bis(PEG7-TCO) linker N-(Mal-PEG6)-N-bis(PEG7-TCO) maleimide Maleimide Group (for Thiol Conjugation) tco1 TCO Group (for Click Chemistry) tco2 TCO Group (for Click Chemistry) peg6 PEG6 Spacer maleimide->peg6 branch Branched Core peg6->branch peg7_1 PEG7 Spacer branch->peg7_1 peg7_2 PEG7 Spacer branch->peg7_2 peg7_1->tco1 peg7_2->tco2

Caption: Structure of N-(Mal-PEG6)-N-bis(PEG7-TCO).

cluster_workflow Bioconjugation Workflow start Start: Thiol-containing Biomolecule (e.g., Protein) step1 Step 1: Thiol-Maleimide Conjugation start->step1 linker N-(Mal-PEG6)-N-bis(PEG7-TCO) linker->step1 intermediate TCO-functionalized Biomolecule step1->intermediate step2 Step 2: TCO-Tetrazine Click Chemistry intermediate->step2 tetrazine Tetrazine-labeled Molecule tetrazine->step2 final_product Final Bioconjugate step2->final_product

Caption: Bioconjugation workflow using the linker.

cluster_reactions Reaction Mechanisms cluster_thiol_maleimide Thiol-Maleimide Reaction cluster_tco_tetrazine TCO-Tetrazine IEDDA Reaction thiol Biomolecule-SH thioether Stable Thioether Bond thiol->thioether maleimide Linker-Maleimide maleimide->thioether tco Linker-TCO dihydropyridazine Stable Dihydropyridazine Bond tco->dihydropyridazine tetrazine Molecule-Tetrazine tetrazine->dihydropyridazine n2 N₂ (gas) dihydropyridazine->n2 releases

Caption: Core reaction mechanisms.

Conclusion

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a versatile and powerful tool for the construction of complex bioconjugates. Its trifunctional nature, combined with the high efficiency and orthogonality of its reactive groups, makes it an ideal choice for researchers in drug development and related fields. By understanding the principles of its reactivity and following robust experimental protocols, scientists can leverage this linker to create innovative and effective biomolecular constructs.

References

The Strategic Role of the Maleimide Group in the Trifunctional Linker N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the maleimide (B117702) group within the novel trifunctional linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). This heterotrifunctional molecule is engineered for advanced bioconjugation strategies, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of a maleimide moiety, in conjunction with two trans-cyclooctene (B1233481) (TCO) groups and polyethylene (B3416737) glycol (PEG) spacers, provides a versatile platform for the precise assembly of complex biomolecular constructs.

Core Functionality: The Thiol-Reactive Handle

The primary and most critical function of the maleimide group in N-(Mal-PEG6)-N-bis(PEG7-TCO) is to serve as a highly selective and efficient covalent conjugation handle for thiol-containing molecules.[1][2] This reactivity is central to its application in bioconjugation, where it is predominantly used to target cysteine residues within proteins and peptides.[3]

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[4] This results in the formation of a stable thioether bond, securely linking the target biomolecule to the trifunctional linker.[5][6] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, minimizing off-target reactions with other nucleophilic groups such as amines.[2][6]

Structural Context within N-(Mal-PEG6)-N-bis(PEG7-TCO)

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a branched PEG linker featuring three distinct functional ends:

  • One Maleimide Group: Attached via a PEG6 spacer, this group is dedicated to reacting with thiol-containing molecules.

  • Two Trans-cyclooctene (TCO) Groups: Each connected through a PEG7 spacer, these moieties are primed for bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules.[3][7]

The PEG spacers (PEG6 and PEG7) are not merely linkers; they are crucial for enhancing the solubility and bioavailability of the entire construct, while also providing spatial separation between the conjugated molecules to ensure proper folding and function.[5][6]

Key Applications in Drug Development

The unique architecture of this linker, with its orthogonal reactive groups, makes it particularly valuable in the construction of complex therapeutic agents:

  • Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach the linker to a monoclonal antibody via engineered cysteine residues. Subsequently, the two TCO groups can be reacted with tetrazine-modified cytotoxic payloads, allowing for the creation of ADCs with a precise drug-to-antibody ratio (DAR) of two.

  • PROTACs: In the synthesis of PROTACs, the maleimide can be used to conjugate the linker to a ligand for a target protein, while the TCO groups can be used to attach ligands for an E3 ubiquitin ligase.[3][4][8]

Quantitative Data on Maleimide-Thiol Conjugation

The efficiency and kinetics of the maleimide-thiol reaction are influenced by several factors. The following table summarizes key parameters based on typical bioconjugation experiments.

ParameterRecommended ConditionsRationale & Notes
pH 6.5 - 7.5Optimal for selective reaction with thiols. Below this range, the reaction is slow; above this range, competing hydrolysis of the maleimide and reaction with amines can occur.[2][6]
Temperature 4°C to 25°C (Room Temperature)The reaction proceeds efficiently at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion and ensure efficient labeling of the thiol-containing biomolecule.
Reaction Time 1 to 4 hoursThe reaction is generally rapid, with significant conjugation observed within the first hour. The exact time depends on the specific reactants and concentrations.
Buffer Composition Phosphate, HEPES, or Tris buffersAvoid buffers containing thiols (e.g., DTT). The buffer should be degassed to prevent oxidation of thiols.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol outlines a general procedure for conjugating a maleimide-functionalized linker, such as N-(Mal-PEG6)-N-bis(PEG7-TCO), to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., a cysteine-engineered antibody)

  • N-(Mal-PEG6)-N-bis(PEG7-TCO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2, degassed.

  • Quenching Reagent: A solution of a free thiol such as L-cysteine or β-mercaptoethanol.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Linker Preparation: Immediately before use, dissolve N-(Mal-PEG6)-N-bis(PEG7-TCO) in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction: Add the linker stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Mix gently and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quenching: Add a molar excess of the quenching reagent to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Visualizing the Role of the Maleimide Group

The following diagrams illustrate the chemical principles and workflow involving the maleimide group of N-(Mal-PEG6)-N-bis(PEG7-TCO).

Maleimide_Thiol_Reaction Mechanism of Maleimide-Thiol Conjugation Maleimide Maleimide Group (on Linker) Thioether Stable Thioether Bond (Covalent Linkage) Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Thiol Group (-SH on Protein) Thiol->Thioether

Caption: Michael addition reaction between a maleimide and a thiol group.

ADC_Synthesis_Workflow Workflow for ADC Synthesis using N-(Mal-PEG6)-N-bis(PEG7-TCO) cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Attachment Antibody Thiol-containing Antibody Antibody_Linker Antibody-Linker Conjugate Antibody->Antibody_Linker Maleimide-Thiol Reaction Linker N-(Mal-PEG6)-N-bis(PEG7-TCO) Linker->Antibody_Linker ADC Final Antibody-Drug Conjugate (DAR=2) Antibody_Linker->ADC TCO-Tetrazine Click Chemistry Payload Tetrazine-modified Payload (x2) Payload->ADC

Caption: Two-step workflow for synthesizing a DAR=2 ADC.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of TCO Groups in N-(Mal-PEG6)-N-bis(PEG7-TCO)

Abstract

The molecule N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation applications. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two trans-cyclooctene (B1233481) (TCO) moieties, enables the precise assembly of complex biomolecular constructs. The primary function of the dual TCO groups is to serve as highly reactive handles for bioorthogonal crosslinking and dual-labeling applications via the inverse-electron-demand Diels-Alder (IEDDA) reaction. This guide provides a comprehensive overview of the core functions of the TCO groups, the integrated role of the entire molecule, relevant quantitative data, and detailed experimental protocols for its use.

Introduction to N-(Mal-PEG6)-N-bis(PEG7-TCO)

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a branched linker molecule with three distinct functional domains connected by flexible PEG spacers.[1]

  • Maleimide (Mal) Group: A thiol-reactive moiety that readily forms a stable thioether bond with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.[2][3]

  • bis(PEG7-TCO) Groups: Two separate arms, each terminating in a trans-cyclooctene (TCO) group. TCO is a strained alkene that is a key component in one of the fastest bioorthogonal click chemistry reactions.[4][5]

  • PEG Linkers (PEG6 and PEG7): The polyethylene glycol chains enhance aqueous solubility, improve pharmacokinetic properties, provide spatial separation between conjugated molecules, and reduce potential immunogenicity.[6][7][8][9]

The molecule's design allows for a sequential conjugation strategy: an initial, specific attachment to a thiol-containing biomolecule via the maleimide group, followed by the dual reaction of the TCO groups with two tetrazine-modified targets.

The Core Function of TCO Groups: Bioorthogonal Ligation

The central function of the TCO groups is their participation in the TCO-tetrazine ligation, a reaction prized for its exceptional speed and specificity.[10][11] This reaction proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, where the electron-poor tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile).[12][13] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[11][14]

Key Characteristics of the TCO-Tetrazine Reaction:

  • Ultrafast Kinetics: It is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation at low micromolar or even nanomolar concentrations.[10][15]

  • High Specificity and Bioorthogonality: TCO and tetrazine groups are abiotic and do not react with endogenous functional groups found in biological systems, ensuring that labeling is precise and free from off-target side reactions.[11][14]

  • Biocompatibility: The reaction proceeds rapidly under physiological conditions (neutral pH, aqueous environment, room temperature) without the need for cytotoxic metal catalysts like copper.[10][11]

  • Irreversibility: The formation of the covalent bond and the release of N₂ gas make the reaction effectively irreversible, resulting in a highly stable conjugate.[11][14]

Caption: The TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Function of the bis-TCO Moiety: A Bivalent Crosslinker

The presence of two TCO groups on a branched scaffold transforms the molecule from a simple linker into a powerful bivalent crosslinking agent.[16] This dual functionality is the cornerstone of its utility in advanced applications, allowing it to simultaneously engage with two separate tetrazine-containing molecules.

Primary functions derived from the bis-TCO structure:

  • Crosslinking: It can bridge two different biomolecules, nanoparticles, or surfaces that have been functionalized with tetrazines.[17][18]

  • Induction of Dimerization: By tethering to a primary biomolecule (via the maleimide) that has two tetrazine-modified binding partners, it can induce or stabilize protein-protein interactions.

  • Assembly of Complex Architectures: It can serve as a core component for building higher-order structures, such as in the formation of hydrogels or polymer networks.[7]

  • PROTAC Synthesis: The molecule is explicitly marketed as a PROTAC linker.[19][20] In this context, one TCO group can react with a tetrazine-modified ligand for a target protein, while the second TCO reacts with a tetrazine-modified ligand for an E3 ubiquitin ligase, effectively bringing the two into proximity for targeted protein degradation.

Crosslinking_Function Molecule Mal-PEG6 PEG7-TCO PEG7-TCO TargetA Tetrazine-Modified Target A Molecule:tco1->TargetA IEDDA Reaction TargetB Tetrazine-Modified Target B Molecule:tco2->TargetB IEDDA Reaction

Caption: Bivalent crosslinking capability of the bis(PEG7-TCO) moiety.

Quantitative Data Summary

The efficiency of the conjugation reactions involving N-(Mal-PEG6)-N-bis(PEG7-TCO) is governed by well-characterized chemical principles. Key quantitative parameters are summarized below.

ParameterReactionValueConditionsSignificance
Second-Order Rate Constant (k₂) TCO-Tetrazine Ligation>800 M⁻¹s⁻¹ up to 1x10⁶ M⁻¹s⁻¹[4][10][14]Aqueous buffer, room temperatureIndicates an extremely rapid reaction, enabling efficient conjugation at very low reactant concentrations.
Optimal pH Range Maleimide-Thiol Conjugation6.5 – 7.5[2]Aqueous bufferEnsures high chemoselectivity for thiol groups over other nucleophiles like amines, minimizing side reactions.
Molar Ratio (Maleimide:Thiol) Maleimide-Thiol Conjugation5:1 to 20:1 (reagent over protein)[3][21]Varies by proteinAn excess of the maleimide reagent is typically used to drive the reaction to completion.
Molar Ratio (TCO:Tetrazine) TCO-Tetrazine Ligation1:1 to 1.5:1 (slight excess of one)Varies by applicationNear-stoichiometric ratios can be used due to the high reaction efficiency.

Experimental Protocols

The following protocols provide a general framework for utilizing N-(Mal-PEG6)-N-bis(PEG7-TCO) in a two-stage conjugation workflow. Optimization may be required for specific biomolecules.

Protocol 1: Conjugation to a Thiol-Containing Protein via Maleimide

This protocol details the attachment of the linker to a protein with an available cysteine residue.

Materials:

  • Protein with free thiol group (1-10 mg/mL)

  • N-(Mal-PEG6)-N-bis(PEG7-TCO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed.[21][22]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.[22]

  • Anhydrous DMSO or DMF for dissolving the linker.

  • Spin desalting column for purification.

Methodology:

  • Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the target thiol is in a disulfide bond, add a 10-50 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[22]

  • Linker Preparation: Prepare a 10 mM stock solution of N-(Mal-PEG6)-N-bis(PEG7-TCO) in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[21] Mix gently.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[21]

  • Purification: Remove the excess, unreacted linker using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm conjugation and purity using SDS-PAGE (which will show a mass shift) and/or mass spectrometry.

Protocol 2: Crosslinking of Tetrazine-Modified Molecules via TCO Groups

This protocol describes the reaction of the now TCO-functionalized protein with tetrazine-labeled targets.

Materials:

  • TCO-functionalized protein from Protocol 1.

  • Tetrazine-modified molecules (Target A and Target B).

  • Reaction Buffer: PBS, pH 7.4.[14]

Methodology:

  • Reactant Preparation: Prepare the TCO-functionalized protein and the tetrazine-modified targets in the Reaction Buffer.

  • Crosslinking Reaction: Combine the reactants in the desired stoichiometric ratio (e.g., 1:1:1 ratio of TCO-protein:Target A:Target B). The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (510-550 nm).[14]

  • Incubation: The reaction is typically complete within minutes to an hour at room temperature due to the fast kinetics.[13][15]

  • Analysis: Analyze the formation of the crosslinked product using techniques appropriate for the molecules involved, such as SDS-PAGE, size exclusion chromatography (SEC), or functional assays.

Experimental_Workflow cluster_step1 Step 1: Maleimide Conjugation cluster_step2 Step 2: TCO Crosslinking A 1. Prepare Thiol-Protein & Linker Stock B 2. React Maleimide with Thiol (pH 7.0-7.5, 2h @ RT) A->B C 3. Purify via Desalting Column B->C D 4. Combine TCO-Protein with Tetrazine Targets C->D TCO-Functionalized Protein E 5. IEDDA Reaction (<1h @ RT) D->E F 6. Analyze Crosslinked Product (e.g., SDS-PAGE) E->F

References

A Technical Guide to the Multifunctional PEG Linker: N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core functions, properties, and applications of the heterotrifunctional PEG linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). Designed for advanced bioconjugation strategies, this branched linker offers a powerful tool for the construction of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted drug delivery systems.

Core Functionality and Molecular Architecture

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a precisely engineered molecule that features three distinct functional moieties connected through flexible polyethylene (B3416737) glycol (PEG) spacers.[1][2] This unique architecture allows for the sequential or simultaneous conjugation of multiple molecular entities.

  • Maleimide (B117702) (Mal): This functional group selectively reacts with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction proceeds efficiently at a pH range of 6.5-7.5, forming a stable covalent thioether bond.[1][3]

  • trans-Cyclooctene (B1233481) (TCO): The linker possesses two TCO groups, which are highly reactive dienophiles in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions.[1] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it occurs rapidly under physiological conditions without interfering with native biological functional groups.[4] The TCO moieties react specifically with tetrazine-functionalized molecules to form a stable dihydropyridazine (B8628806) linkage.[4]

  • Polyethylene Glycol (PEG) Spacers (PEG6 and PEG7): The branched structure incorporates PEG6 and PEG7 chains. These hydrophilic spacers serve several critical functions: they enhance the aqueous solubility of the linker and its conjugates, provide flexibility to the molecular construct, and reduce steric hindrance between the conjugated molecules, ensuring that their biological activity is retained.[1][5]

The strategic combination of a single maleimide and two TCO groups allows for a "1+2" conjugation approach, where one thiol-containing molecule and two tetrazine-containing molecules can be attached to a central scaffold.

Data Presentation: Physicochemical Properties

Quantitative data for N-(Mal-PEG6)-N-bis(PEG7-TCO) is summarized below. Purity levels for commercially available linkers are typically high to ensure reproducibility in conjugation workflows.

PropertyValueReference(s)
Molecular Weight 1652.95 g/mol [6]
Molecular Formula C₇₈H₁₃₇N₇O₃₀[6]
CAS Number 2093152-84-0[3]
Purity Typically ≥95% (Varies by supplier)[7]
Storage Conditions Store at -20°C, protected from light and moisture.[1]
Solubility Soluble in organic solvents like DMSO and DMF.[8]

Stability and Handling Considerations

The stability of the reactive moieties is critical for successful conjugation.

  • Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[8] Therefore, conjugation reactions should be performed within a pH range of 6.5-7.5.[3] The resulting thioether bond, however, can be subject to a retro-Michael reaction, particularly in the presence of other thiols.[9] Hydrolysis of the succinimide (B58015) ring in the conjugate can lead to a more stable, ring-opened structure.[9]

  • TCO Groups: TCO moieties can be prone to isomerization to the unreactive cis-cyclooctene (CCO) form, a process that can be catalyzed by thiols or copper-containing proteins.[10][11] For this reason, reducing agents like dithiothreitol (B142953) (DTT) should be avoided in buffers used with TCO linkers.[11] If reduction of protein disulfides is necessary, a non-thiol-based reducing agent like TCEP is a more compatible choice, and the reduction should be performed as a separate step before introducing the TCO linker.[11]

  • Handling: Due to the moisture sensitivity of the maleimide group, the linker should be stored with a desiccant and allowed to equilibrate to room temperature before opening to prevent condensation.[8] Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used immediately.[8]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for utilizing the dual reactivity of the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker.

G cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2: TCO-Tetrazine Click Chemistry A Thiol-containing Molecule (e.g., Antibody, Peptide) C Intermediate Conjugate (Molecule-S-Linker-bis(TCO)) A->C pH 6.5-7.5 Buffer B N-(Mal-PEG6)-N-bis(PEG7-TCO) Linker B->C F Final Trifunctional Conjugate C->F Bioorthogonal Reaction (Physiological Conditions) D Tetrazine-functionalized Payload 1 (e.g., Drug) D->F E Tetrazine-functionalized Payload 2 (e.g., Imaging Agent) E->F

Caption: Sequential conjugation workflow using N-(Mal-PEG6)-N-bis(PEG7-TCO).

G cluster_0 Core Components cluster_1 Reactive Moieties cluster_2 Conjugation Partners Linker N-(Mal-PEG6)-N-bis(PEG7-TCO) Mal Maleimide Linker->Mal TCO1 TCO Linker->TCO1 TCO2 TCO Linker->TCO2 Thiol Thiol-Molecule (e.g., Cysteine) Mal->Thiol Thioether Bond Formation (pH 6.5-7.5) Tetrazine1 Tetrazine-Payload 1 TCO1->Tetrazine1 IEDDA Click Reaction Tetrazine2 Tetrazine-Payload 2 TCO2->Tetrazine2 IEDDA Click Reaction

Caption: Logical relationships of the linker's functional groups.

Experimental Protocols

The following are generalized protocols for the two key reactions involving the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker. These should be optimized for specific applications.

Protocol 1: Conjugation of a Thiol-Containing Protein to the Maleimide Moiety

This protocol describes the first step of a sequential conjugation, attaching a protein (e.g., an antibody) to the linker.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfides or engineered cysteines)

  • N-(Mal-PEG6)-N-bis(PEG7-TCO)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free, thiol-free buffer (e.g., HEPES, MOPS) at pH 7.2-7.5. Degas the buffer before use.

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide reduction.

  • Desalting spin column for purification.

Procedure:

  • Protein Preparation:

    • If the protein requires reduction of disulfide bonds to expose free thiols, dissolve it in the Reaction Buffer and treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting spin column, exchanging the protein into fresh, degassed Reaction Buffer. The protein concentration should ideally be 1-5 mg/mL.

  • Linker Preparation:

    • Allow the vial of N-(Mal-PEG6)-N-bis(PEG7-TCO) to warm to room temperature before opening.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Purification:

    • Remove excess, unreacted linker by passing the reaction mixture through a desalting spin column equilibrated with a suitable buffer for the next step or for storage (e.g., PBS, pH 7.4).

    • The resulting protein-linker conjugate, now bearing two TCO groups, is ready for the subsequent click chemistry reaction.

Protocol 2: TCO-Tetrazine Click Chemistry for Payload Attachment

This protocol describes the conjugation of tetrazine-functionalized molecules to the TCO groups on the protein-linker intermediate.

Materials:

  • TCO-functionalized protein conjugate from Protocol 1.

  • Tetrazine-functionalized payload(s) (e.g., drug, fluorescent dye).

  • Reaction Buffer: PBS, pH 7.4 or other buffer compatible with the protein and payload.

Procedure:

  • Reactant Preparation:

    • Ensure the TCO-functionalized protein is in the desired Reaction Buffer at a known concentration (e.g., 1-5 mg/mL).

    • Dissolve the tetrazine-functionalized payload(s) in a compatible solvent (e.g., DMSO, water).

  • Click Reaction:

    • Add a slight molar excess (e.g., 1.5-3 fold excess per TCO group) of the tetrazine-payload solution to the TCO-functionalized protein solution.

    • The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. The reaction can also be performed at 4°C for longer durations if required for protein stability.

    • Reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification:

    • If necessary, remove the excess tetrazine-payload using a desalting spin column or size-exclusion chromatography (SEC), depending on the size difference between the final conjugate and the payload.

  • Storage:

    • Store the final conjugate in a suitable buffer at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) or a stabilizer like bovine serum albumin (BSA) may be beneficial.

By leveraging the distinct and highly efficient reactivities of its maleimide and TCO functional groups, N-(Mal-PEG6)-N-bis(PEG7-TCO) provides a versatile and powerful platform for the rational design and synthesis of next-generation bioconjugates for therapeutic and diagnostic applications.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with the novel branched linker, N-(Mal-PEG6)-N-bis(PEG7-TCO) . This bifunctional linker allows for the site-specific conjugation to thiol groups on an antibody via its maleimide (B117702) moiety, while introducing two trans-cyclooctene (B1233481) (TCO) groups. The TCO moieties are ready for subsequent, rapid, and bioorthogonal "click chemistry" ligation with tetrazine-functionalized molecules.[1][2][3]

The maleimide group selectively reacts with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of antibodies.[3] In many cases, this requires the gentle reduction of native interchain disulfide bonds to generate reactive thiol groups. The hydrophilic polyethylene (B3416737) glycol (PEG) chains in the linker enhance the water solubility of the resulting conjugate and can improve its pharmacokinetic properties.[3]

The dual TCO groups provide two sites for the inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, one of the fastest known click chemistry reactions.[4] This dual functionality can be advantageous for applications requiring the attachment of multiple copies of a payload (e.g., fluorescent dyes, cytotoxic drugs, or imaging agents) per antibody binding site, potentially enhancing signal or efficacy.

Data Presentation: Quantitative Analysis of Labeling

The efficiency of the maleimide-thiol conjugation and the resulting Degree of Labeling (DOL) are critical parameters. The DOL, representing the average number of linker molecules conjugated to each antibody, can be influenced by the molar ratio of the linker to the antibody during the conjugation reaction. The following table provides representative data on how the initial molar excess of a labeling reagent can influence the final DOL, and typical conjugation efficiencies observed in similar systems.

Table 1: Representative Data for TCO Labeling and Maleimide-Thiol Conjugation Efficiency

Molar Ratio of Linker to Antibody/ProteinResulting Degree of Labeling (DOL)Conjugation EfficiencyReaction TimeReference System
5:1~4 TCOs per antibodyNot specified1 hourTCO-NHS ester on anti-c-myc antibody
10:1~8 TCOs per antibodyNot specified1 hourTCO-NHS ester on anti-c-myc antibody
15:1~10 TCOs per antibodyNot specified1 hourTCO-NHS ester on anti-c-myc antibody
2:1Not applicable84 ± 4%30 minutesMaleimide-PEG-PLGA NPs to cRGDfK peptide
5:1Not applicable58 ± 12%2 hoursMaleimide-PEG-PLGA NPs to 11A4 nanobody

Note: The data presented is based on similar chemistries and should be considered as a starting point for optimization with the specific N-(Mal-PEG6)-N-bis(PEG7-TCO) linker and your antibody of interest.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for the key steps in labeling an antibody with N-(Mal-PEG6)-N-bis(PEG7-TCO).

Materials and Reagents
  • Antibody (to be labeled) in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • N-(Mal-PEG6)-N-bis(PEG7-TCO) linker.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.[3]

  • Quenching Reagent (optional): N-acetylcysteine or 2-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO).

  • UV-Vis Spectrophotometer.

Protocol 1: Antibody Preparation (Optional Reduction of Disulfide Bonds)

For antibodies without free cysteine residues, a partial reduction of disulfide bonds is necessary to generate reactive thiol groups.

  • Prepare Antibody Solution: Dissolve the antibody in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Prepare TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in degassed Conjugation Buffer.

  • Reduction Reaction: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. A common starting point is a 10-fold molar excess.[7]

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature.

  • Removal of TCEP (if necessary): If the subsequent conjugation reaction is sensitive to the reducing agent, remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer. For many maleimide conjugations, TCEP does not need to be removed.

Protocol 2: Conjugation of Antibody with N-(Mal-PEG6)-N-bis(PEG7-TCO)
  • Prepare Linker Stock Solution: Immediately before use, dissolve the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker in anhydrous DMSO or DMF to prepare a 1-10 mM stock solution.

  • Determine Molar Ratio: The optimal molar ratio of linker to antibody should be determined empirically. A starting point of a 10- to 20-fold molar excess of the linker over the antibody is recommended.[8]

  • Conjugation Reaction: Add the calculated volume of the linker stock solution to the (reduced) antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like N-acetylcysteine to a final concentration of 1-2 mM to react with any excess maleimide groups. Incubate for 15-20 minutes at room temperature.

Protocol 3: Purification of the TCO-labeled Antibody

It is crucial to remove the unreacted linker from the conjugated antibody.

  • Equilibrate the SEC Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS or another suitable storage buffer.

  • Apply Sample: Load the reaction mixture onto the column.

  • Elution: Elute the protein fraction according to the manufacturer's instructions. The labeled antibody will typically elute in the void volume.

  • Collect and Pool Fractions: Collect the fractions containing the antibody (can be monitored by absorbance at 280 nm).

  • Concentration: If necessary, concentrate the purified antibody conjugate using a centrifugal filter device.

Protocol 4: Characterization (Determination of Degree of Labeling)

The Degree of Labeling (DOL) can be determined using UV-Vis spectrophotometry if the TCO linker contains a chromophore with a distinct absorbance maximum. If the linker itself does not have a strong UV-Vis absorbance, the DOL is often determined after the subsequent click reaction with a tetrazine-dye conjugate. For this protocol, we will assume the linker does not have a convenient absorbance for direct measurement, and the DOL would be confirmed in a later step. The integrity and purity of the conjugate can be assessed by methods like SDS-PAGE and mass spectrometry.

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Antibody Solution (1-10 mg/mL) Mix Combine Antibody and TCEP Ab->Mix TCEP TCEP Solution (Optional Reduction) TCEP->Mix Linker Linker Stock Solution (1-10 mM in DMSO) Add_Linker Add Linker to Reduced Antibody Linker->Add_Linker Incubate_Reduce Incubate (30-60 min, RT) Mix->Incubate_Reduce Incubate_Reduce->Add_Linker Incubate_Conjugate Incubate (1-2h RT or O/N 4°C) Add_Linker->Incubate_Conjugate SEC Size-Exclusion Chromatography Incubate_Conjugate->SEC Analysis Characterization (e.g., UV-Vis, SDS-PAGE) SEC->Analysis Final_Product Purified TCO-Ab Conjugate Analysis->Final_Product logical_relationship cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Bioorthogonal Click Chemistry Antibody Antibody -SH (from reduced Cys) Linker N-(Mal-PEG6)-N-bis(PEG7-TCO) Maleimide TCO TCO Antibody:s->Linker:mal Covalent Bond Formation (pH 6.5-7.5) TCO_Ab TCO-labeled Antibody Two TCO groups per linker Tetrazine Tetrazine-Payload (e.g., Dye, Drug) Final_Conjugate Final Labeled Antibody TCO_Ab:e->Tetrazine:w IEDDA Reaction

References

Application Notes and Protocols: N-(Mal-PEG6)-N-bis(PEG7-TCO) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Product ID: BCN-1049

Date: December 6, 2025

Introduction

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterobifunctional linker designed for advanced bioconjugation applications in drug development, diagnostics, and proteomics. This innovative molecule features a maleimide (B117702) group for covalent linkage to thiol-containing molecules, such as proteins and peptides, and two trans-cyclooctene (B1233481) (TCO) moieties for subsequent bioorthogonal ligation with tetrazine-modified molecules. The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances solubility, reduces steric hindrance, and minimizes immunogenicity.

The dual TCO groups offer unique opportunities for creating well-defined, high-order molecular constructs, such as antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of two from a single conjugation site, or for crosslinking applications. The maleimide group provides a highly selective reaction with free sulfhydryl groups, commonly found in cysteine residues. The TCO groups react rapidly and specifically with tetrazines via an inverse-electron-demand Diels-Alder cycloaddition, a type of "click chemistry" that proceeds efficiently under biocompatible conditions without the need for a catalyst.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Enables the site-specific conjugation of two drug molecules per attachment site on an antibody.

  • Protein-Protein Conjugation: Facilitates the creation of protein dimers or the crosslinking of different proteins.

  • Surface Immobilization: Allows for the oriented immobilization of proteins or other molecules onto tetrazine-functionalized surfaces.

  • Advanced Imaging Probes: Construction of complex imaging agents with multiple reporter molecules.

Chemical Structure and Properties

PropertyValue
Molecular Formula C83H139N5O30
Molecular Weight 1711.05 g/mol
Purity >95%
Solubility Soluble in DMSO, DMF, and aqueous buffers
Storage Store at -20°C, protect from light
Reactive Groups Maleimide, 2x TCO
Reaction Targets Thiols (e.g., Cysteine), Tetrazines

Experimental Protocols

Protocol 1: Conjugation of N-(Mal-PEG6)-N-bis(PEG7-TCO) to a Thiol-Containing Protein

This protocol describes the first step of the two-step conjugation process, where the maleimide group of the linker is reacted with a free thiol on a protein, such as a monoclonal antibody (mAb).

Materials:

  • Thiol-containing protein (e.g., mAb) in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • N-(Mal-PEG6)-N-bis(PEG7-TCO) linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5. Avoid buffers containing thiols.

  • Quenching Reagent: N-acetylcysteine or L-cysteine.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

Procedure:

  • Protein Preparation: If the protein does not have a free thiol, it may need to be reduced. For antibodies, selective reduction of interchain disulfides can be achieved using reagents like TCEP (tris(2-carboxyethyl)phosphine). The degree of reduction should be optimized for the specific protein.

  • Linker Preparation: Prepare a stock solution of N-(Mal-PEG6)-N-bis(PEG7-TCO) in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in a buffer with a pH between 6.5 and 7.5 for optimal maleimide-thiol coupling.

  • Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The purified protein-TCO conjugate is now ready for the next step.

  • Characterization: The resulting conjugate can be characterized by UV-Vis spectroscopy, mass spectrometry (to confirm the addition of the linker), and SDS-PAGE.

Workflow for Protein-Linker Conjugation:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p Thiol-containing Protein (e.g., reduced mAb) r Incubate at RT, 1-2h (pH 6.5-7.5) p->r l N-(Mal-PEG6)-N-bis(PEG7-TCO) in DMSO l->r q Quench with N-acetylcysteine r->q p_purify Purify via SEC or Dialysis q->p_purify c Characterize (MS, UV-Vis) p_purify->c final Protein-bis(TCO) Conjugate p_purify->final

Caption: Workflow for conjugating the maleimide linker to a protein.

Protocol 2: Bioorthogonal Ligation of Protein-bis(TCO) with a Tetrazine-Labeled Molecule

This protocol outlines the second step, where the TCO-functionalized protein is reacted with a molecule containing a tetrazine group.

Materials:

  • Purified Protein-bis(TCO) conjugate from Protocol 1.

  • Tetrazine-labeled molecule (e.g., drug, fluorophore, or another protein).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Reagent Preparation: Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the tetrazine-labeled molecule per TCO group on the protein. For the bis(TCO) linker, this corresponds to a 3- to 10-fold molar excess relative to the protein.

    • Incubate the reaction at room temperature for 30-60 minutes. The TCO-tetrazine reaction is typically very fast.

  • Purification: Remove the excess tetrazine-labeled molecule using SEC, dialysis, or other appropriate methods, depending on the size and properties of the final conjugate.

  • Characterization: Analyze the final conjugate using methods such as UV-Vis spectroscopy (to determine the ratio of the two components), SDS-PAGE (to observe the mass shift), and functional assays to confirm that the biological activity of the protein is retained.

Workflow for TCO-Tetrazine Ligation:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_tco Protein-bis(TCO) Conjugate r Incubate at RT, 30-60 min (pH 7.4) p_tco->r tz Tetrazine-labeled Molecule (e.g., Drug, Fluorophore) tz->r p_purify Purify via SEC or Dialysis r->p_purify c Characterize (UV-Vis, SDS-PAGE) p_purify->c final Final Bioconjugate p_purify->final

Caption: Workflow for the bioorthogonal TCO-tetrazine reaction.

Quantitative Data and Performance

The following table summarizes typical performance data for the two-step bioconjugation process. The exact values may vary depending on the specific molecules used.

ParameterMaleimide-Thiol ConjugationTCO-Tetrazine Ligation
Reaction Time 1-2 hours30-60 minutes
Typical Molar Excess 5-20 fold (linker:protein)1.5-5 fold (tetrazine:TCO)
Typical Yield >90%>95%
Reaction pH 6.5 - 7.57.0 - 8.0
Temperature 4°C to Room TemperatureRoom Temperature
Stability of Final Linkage Stable under physiological conditionsHighly stable covalent bond

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency (Step 1) Insufficient free thiols on the protein.Optimize protein reduction conditions (e.g., TCEP concentration and incubation time).
Hydrolysis of the maleimide group.Prepare linker solution fresh. Ensure reaction pH is not >7.5.
Precipitation of Protein Protein instability or aggregation.Optimize buffer conditions (e.g., add stabilizers). Perform reaction at a lower temperature (4°C).
Low Ligation Efficiency (Step 2) Degradation of TCO or tetrazine.Store reagents properly, protected from light.
Steric hindrance.Increase the molar excess of the tetrazine-labeled molecule. Increase reaction time.

Logical Pathway for ADC Creation

The use of N-(Mal-PEG6)-N-bis(PEG7-TCO) allows for a precise drug-to-antibody ratio (DAR). A single linker attached to a specific site (e.g., a cysteine residue) can be used to conjugate two molecules of a tetrazine-labeled drug.

G mAb Antibody with Free Thiol (-SH) mAb_TCO Antibody-bis(TCO) mAb->mAb_TCO Maleimide- Thiol Reaction linker Mal-PEG-bis(TCO) linker->mAb_TCO ADC Final ADC (DAR = 2) mAb_TCO->ADC TCO-Tetrazine Ligation drug_Tz 2x Tetrazine-Drug drug_Tz->ADC

Application Notes and Protocols for Tetrazine Click Chemistry using N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of N-(Mal-PEG6)-N-bis(PEG7-TCO), a branched polyethylene (B3416737) glycol (PEG) linker, in tetrazine click chemistry. This versatile reagent possesses a maleimide (B117702) group for specific conjugation to thiol-containing molecules (e.g., proteins with cysteine residues) and two trans-cyclooctene (B1233481) (TCO) groups for rapid and specific bioorthogonal ligation with tetrazine-functionalized molecules.[1][2]

The tetrazine-TCO ligation is a cornerstone of "click chemistry," relying on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4][5] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for conjugating biomolecules in complex biological environments without the need for cytotoxic catalysts like copper.[3][6][7][8] The reaction proceeds rapidly under mild, physiological conditions and results in the formation of a stable dihydropyridazine (B8628806) bond with the release of nitrogen gas as the only byproduct.[3][6]

These protocols are designed for professionals in research and drug development who are looking to leverage the power of click chemistry for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and molecular imaging.[9][10][11]

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
ParameterRecommended ValueNotes
pH 6.5 - 7.5The maleimide group specifically reacts with thiol groups within this pH range to form a stable thioether bond.[1]
Buffer Phosphate-Buffered Saline (PBS) or other amine-free buffersAvoid buffers containing primary amines (e.g., Tris) if the tetrazine-functionalized molecule is to be added subsequently without purification, as they can react with NHS esters sometimes used for tetrazine labeling.
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature.
Reaction Time 1 - 2 hoursReaction progress can be monitored by analytical methods such as chromatography.
Reactant Molar Ratio 1:1 to 1:1.5 (Thiol-containing molecule : N-(Mal-PEG6)-N-bis(PEG7-TCO))A slight excess of the PEG linker may be used to ensure complete conjugation to the thiol.
Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation
ParameterRecommended ValueNotes
pH 6.0 - 9.0The tetrazine-TCO reaction is robust across a broad pH range.[6][7]
Buffer Phosphate-Buffered Saline (PBS)A commonly used buffer that is compatible with most biological molecules.[7]
Temperature Room Temperature (20-25°C) or 37°CThe reaction is very fast at room temperature, often completing within 30-60 minutes.[7][12] Incubation at 37°C can further accelerate the reaction.[7]
Reaction Time 30 - 120 minutesThe exceptional kinetics of this reaction often lead to completion in under an hour.[6][7][12] Reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by spectrophotometry (disappearance of the absorbance band between 510 and 550 nm).[6]
Reactant Molar Ratio 1:1.05 to 1:1.5 (TCO-functionalized molecule : Tetrazine-functionalized molecule)A slight molar excess of the tetrazine-containing molecule is often recommended to ensure complete consumption of the TCO-labeled molecule.[7][12]

Experimental Protocols

Protocol 1: Conjugation of N-(Mal-PEG6)-N-bis(PEG7-TCO) to a Thiol-Containing Protein

This protocol describes the first step of functionalizing a protein (or other thiol-containing molecule) with the TCO moieties.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)

  • N-(Mal-PEG6)-N-bis(PEG7-TCO)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2)

  • Desalting columns for purification

Procedure:

  • Protein Preparation: Prepare a solution of the thiol-containing protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing reducing agents (e.g., DTT, TCEP), these must be removed prior to the reaction, for example, by buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of N-(Mal-PEG6)-N-bis(PEG7-TCO) in anhydrous DMF or DMSO.

  • Reaction Initiation: Add the desired molar equivalent of the N-(Mal-PEG6)-N-bis(PEG7-TCO) stock solution to the protein solution. It is recommended to add the reagent dropwise while gently stirring to ensure homogenous mixing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove the excess, unreacted N-(Mal-PEG6)-N-bis(PEG7-TCO) using a desalting column or dialysis. The TCO-functionalized protein is now ready for the subsequent click chemistry reaction.

Protocol 2: Tetrazine-TCO Click Chemistry Ligation

This protocol describes the reaction of the TCO-functionalized protein with a tetrazine-labeled molecule.

Materials:

  • TCO-functionalized protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) system for purification (optional)

Procedure:

  • Reactant Preparation: Prepare the TCO-functionalized protein and the tetrazine-functionalized molecule in the reaction buffer.

  • Reactant Calculation: Determine the volumes of each solution required to achieve the desired molar ratio. A slight excess of the tetrazine-functionalized molecule (e.g., 1.2 equivalents) is often beneficial.[7]

  • Reaction Initiation: Mix the TCO-functionalized protein and the tetrazine-functionalized molecule in a reaction vessel.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[7][12] The reaction progress can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[7]

  • Storage: Store the final conjugate at 4°C until further use.[7]

Mandatory Visualization

Tetrazine_Click_Chemistry_Workflow cluster_step1 Step 1: Thiol Conjugation cluster_step2 Step 2: Tetrazine Ligation Thiol_Protein Thiol-containing Protein Incubate1 Incubate (RT, 1-2h, pH 6.5-7.5) Thiol_Protein->Incubate1 Mal_PEG_TCO N-(Mal-PEG6)-N-bis(PEG7-TCO) Mal_PEG_TCO->Incubate1 Purify1 Purification (Desalting Column) Incubate1->Purify1 TCO_Protein TCO-functionalized Protein Purify1->TCO_Protein Incubate2 Incubate (RT, 30-60 min, pH 7.4) TCO_Protein->Incubate2 Tetrazine_Molecule Tetrazine-functionalized Molecule Tetrazine_Molecule->Incubate2 Purify2 Purification (Optional) (SEC) Incubate2->Purify2 Final_Conjugate Final Conjugate Purify2->Final_Conjugate

Caption: Experimental workflow for the two-step conjugation process.

Tetrazine_TCO_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_products Products TCO TCO (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen

Caption: Reaction mechanism of the Tetrazine-TCO ligation.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the innovative branched linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). This trifunctional linker is engineered to enable precise and flexible drug conjugation, leveraging both thiol-maleimide chemistry and bioorthogonal click chemistry.

The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The two trans-cyclooctene (B1233481) (TCO) moieties allow for the subsequent, highly efficient and specific conjugation of tetrazine-functionalized payloads via the inverse-electron-demand Diels-Alder (iEDDA) reaction. The inclusion of polyethylene (B3416737) glycol (PEG) chains enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][2]

Principle of the Method

The creation of an ADC with N-(Mal-PEG6)-N-bis(PEG7-TCO) is a two-stage process. First, the linker is conjugated to the antibody. The interchain disulfide bonds of a monoclonal antibody (mAb) are partially or fully reduced to generate free thiol groups. The maleimide end of the linker then reacts with these thiols to form a stable thioether bond.

In the second stage, a cytotoxic drug (payload) that has been chemically modified to contain a tetrazine group is introduced. The TCO groups on the linker react with the tetrazine-modified payload through a rapid and bioorthogonal iEDDA cycloaddition.[3] This "click" reaction is highly specific and proceeds efficiently under mild, aqueous conditions, ensuring the integrity of the antibody and payload.[3] The branched nature of the linker allows for the potential attachment of two payload molecules per linker, offering a strategy to achieve a higher drug-to-antibody ratio (DAR) in a controlled manner.

Data Presentation: Representative Characteristics of PEGylated ADCs

While specific quantitative data for ADCs constructed with N-(Mal-PEG6)-N-bis(PEG7-TCO) is not extensively available in public literature, the following tables present representative data from studies on ADCs with similar branched PEG and TCO functionalities. This information is intended to provide a general understanding of the expected performance characteristics.

Table 1: Influence of PEG Linker Architecture on ADC Pharmacokinetics (Representative Data)

Linker Architecture (DAR 8)Clearance Rate (mL/day/kg)Area Under the Curve (AUC)Reference
Linear PEG LinkerHighStandard[2]
Branched/Pendant PEG LinkerLow~3-fold higher than linear[2]

This table illustrates that a branched or pendant PEG configuration can significantly improve the pharmacokinetic profile of an ADC, especially at a high drug-to-antibody ratio, by shielding the hydrophobic payload.[2]

Table 2: In Vitro Cytotoxicity of Representative ADCs (Illustrative Data)

ADC ConstructTarget Cell LineIC50 (nM)Reference
Anti-HER2 ADC with MMAE payloadHER2+0.02 - 0.2[4]
Anti-HER2 ADC with MMAE payloadHER2->1000[4]

This table demonstrates the target-specific cytotoxicity of a representative ADC. The potency is high against antigen-positive cells and significantly lower for antigen-negative cells, highlighting the targeted nature of the therapy.[4]

Table 3: In Vitro Plasma Stability of a Representative ADC (Illustrative Data)

ADC ConstructIncubation Time in Human Plasma% Free Payload (MMAE)Reference
ADC with Valine-Lysine Linker7 daysBelow Limit of Quantitation[5]

This table shows the high stability of a representative ADC in human plasma, with minimal premature release of the cytotoxic payload over an extended period.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the creation and characterization of an ADC using N-(Mal-PEG6)-N-bis(PEG7-TCO).

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for linker conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Exchange the antibody into the degassed Reaction Buffer using a desalting column to remove any interfering substances. Adjust the antibody concentration to 5-10 mg/mL.

  • Reducing Agent Preparation: Prepare a fresh 10 mM stock solution of TCEP or DTT in the Reaction Buffer.

  • Reduction Reaction: Add a 5-10 molar excess of the reducing agent to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time and molar excess of the reducing agent may need to be determined empirically for each specific antibody to achieve the desired degree of reduction.

  • Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer. The reduced antibody is now ready for conjugation.

Protocol 2: Conjugation of N-(Mal-PEG6)-N-bis(PEG7-TCO) to the Antibody

This protocol details the conjugation of the maleimide-containing linker to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • N-(Mal-PEG6)-N-bis(PEG7-TCO) linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (as in Protocol 1)

Procedure:

  • Linker Preparation: Prepare a 10 mM stock solution of N-(Mal-PEG6)-N-bis(PEG7-TCO) in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 5-10 molar excess of the linker stock solution to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the antibody-linker conjugate (mAb-TCO) from unreacted linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Protocol 3: Preparation of Tetrazine-Modified Payload

This protocol describes the modification of a payload containing a reactive amine group with a tetrazine-NHS ester.

Materials:

  • Cytotoxic payload with a primary or secondary amine

  • Tetrazine-NHS ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Reverse-phase HPLC for purification

Procedure:

  • Payload and Tetrazine Preparation: Dissolve the payload and a 1.5 molar excess of Tetrazine-NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Reaction: Add the payload/tetrazine solution to the Reaction Buffer and stir at room temperature for 2-4 hours, protected from light.

  • Purification: Purify the tetrazine-modified payload using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy. Lyophilize the pure fractions and store at -20°C or below, protected from light and moisture.

Protocol 4: ADC Formation via Tetrazine-TCO Ligation

This protocol details the final "click" reaction to form the ADC.

Materials:

  • Antibody-TCO conjugate (mAb-TCO) from Protocol 2

  • Tetrazine-modified payload from Protocol 3

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the tetrazine-modified payload in DMSO.

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the tetrazine-payload stock solution to the mAb-TCO solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the final ADC from unreacted payload and solvent using SEC or Protein A chromatography with PBS as the mobile phase.

Protocol 5: ADC Characterization

This protocol outlines the key analytical methods to characterize the final ADC product.

Methods:

  • Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, allowing for the determination of the average DAR and the distribution of different DAR species.

    • Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or reduced ADC can accurately determine the mass of the conjugate and thus the number of attached drug-linkers.

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.

    • SDS-PAGE: Analysis under reducing and non-reducing conditions can confirm the covalent attachment of the linker and payload to the antibody chains and assess the overall purity.

  • In Vitro Stability:

    • Incubate the ADC in human and mouse plasma at 37°C for various time points.

    • Analyze the samples by HIC or LC-MS to quantify the amount of intact ADC and any prematurely released payload.

  • In Vitro Cytotoxicity:

    • Determine the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines to confirm target-specific cell killing.

Visualizations

Experimental Workflow

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_characterization Characterization mAb Monoclonal Antibody (mAb) reduction 1. Antibody Reduction (TCEP/DTT) mAb->reduction payload Cytotoxic Payload payload_mod 3. Payload Modification payload->payload_mod linker N-(Mal-PEG6)-N- bis(PEG7-TCO) thiol_conjugation 2. Thiol-Maleimide Conjugation linker->thiol_conjugation tetrazine Tetrazine-NHS ester tetrazine->payload_mod reduction->thiol_conjugation Reduced mAb click_reaction 4. Tetrazine-TCO Ligation (Click) thiol_conjugation->click_reaction mAb-TCO payload_mod->click_reaction Tetrazine-Payload purification Purification (SEC/Protein A) click_reaction->purification analysis Analysis: - DAR (HIC, MS) - Purity (SEC, SDS-PAGE) - Stability - Cytotoxicity purification->analysis final_adc Final ADC analysis->final_adc

Caption: Experimental workflow for ADC creation.

Logical Relationship of Components

ADC_Components cluster_linker Linker Moieties mAb Antibody (Targeting) adc Antibody-Drug Conjugate mAb->adc payload Payload (Cytotoxicity) payload->adc linker N-(Mal-PEG6)-N-bis(PEG7-TCO) (Linker) linker->adc maleimide Maleimide linker->maleimide connects to peg PEG Chains linker->peg provides tco bis-TCO linker->tco contains maleimide->mAb Thiol conjugation peg->adc Solubility & Pharmacokinetics tco->payload Tetrazine Ligation

Caption: Component relationships in the ADC.

References

Application Notes and Protocols for N-(Mal-PEG6)-N-bis(PEG7-TCO) in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterobifunctional linker that leverages the power of bioorthogonal chemistry for advanced cell imaging applications. This molecule possesses a maleimide (B117702) group for covalent attachment to thiol-containing biomolecules, such as antibodies or proteins, and two trans-cyclooctene (B1233481) (TCO) groups for rapid and specific click chemistry reactions with tetrazine-functionalized probes.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacers (PEG6 and PEG7) enhance the solubility, stability, and biocompatibility of the resulting conjugate, minimizing non-specific binding and improving in vivo pharmacokinetics.[4][5][6]

The key to its application in cell imaging lies in the inverse electron demand Diels-Alder (iEDDA) reaction between the TCO moieties and a tetrazine-conjugated fluorophore.[7][8][9] This bioorthogonal reaction is exceptionally fast and proceeds efficiently in complex biological media without the need for cytotoxic catalysts, making it ideal for live-cell imaging.[9][10] A significant advantage of this system is the ability to employ a pre-targeting strategy.[5][7] First, a biomolecule of interest (e.g., a cell surface receptor) is labeled with the N-(Mal-PEG6)-N-bis(PEG7-TCO)-conjugated antibody. After allowing for the antibody to bind to its target and for unbound antibody to clear, a small, tetrazine-labeled imaging agent is administered. This agent rapidly finds and "clicks" to the TCO-modified antibody, enabling highly specific and high-contrast imaging of the target cells.[5][7] The dual TCO groups on the linker may offer enhanced signal amplification or increased avidity through the potential for binding two tetrazine probes.

These application notes provide an overview of the use of N-(Mal-PEG6)-N-bis(PEG7-TCO) in cell imaging, including detailed protocols for antibody conjugation and a two-step pre-targeting imaging workflow.

Key Applications

  • Pre-targeted Live-Cell Imaging: Specifically label and visualize cells expressing a target antigen with high signal-to-noise ratios. This is particularly useful for in vivo imaging where minimizing background fluorescence is critical.[5][7]

  • Multiplexed Imaging: By using different antibodies conjugated with N-(Mal-PEG6)-N-bis(PEG7-TCO) and a panel of spectrally distinct tetrazine-fluorophores, multiple cellular targets can be visualized simultaneously.

  • Visualization of Signaling Pathways: Investigate receptor dimerization and clustering, or track the internalization of cell surface receptors in response to stimuli. The pre-targeting approach allows for the introduction of fluorophores at a specific time point after the initial antibody binding, enabling the study of dynamic processes.

  • Drug Development: Evaluate the binding and internalization of antibody-drug conjugates (ADCs) where the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker can be used to attach both a therapeutic agent and an imaging probe.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the key reactions involved in using N-(Mal-PEG6)-N-bis(PEG7-TCO) for cell imaging. Please note that optimal conditions may vary depending on the specific antibody, cell line, and imaging probe used.

Table 1: Maleimide-Thiol Conjugation Parameters

ParameterRecommended RangeNotes
pH 6.5 - 7.5The maleimide group is most reactive and specific to thiols within this pH range.[1][11]
Temperature Room Temperature (20-25°C) or 4°CIncubation at 4°C can be performed overnight.
Molar Ratio (Linker:Antibody) 10:1 to 20:1A molar excess of the linker ensures efficient conjugation to the antibody's thiol groups.[11]
Incubation Time 2 hours to overnightShorter incubation times are typically sufficient at room temperature.[11]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve conjugation efficiency.[11]

Table 2: TCO-Tetrazine Ligation Parameters for Cell Imaging

ParameterRecommended RangeNotes
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹This rapid reaction rate allows for efficient labeling at low concentrations.[9][10][12]
Tetrazine-Fluorophore Concentration 1 - 10 µMOptimal concentration should be determined empirically to maximize signal and minimize background.
Incubation Time 5 - 60 minutesThe fast kinetics of the TCO-tetrazine reaction allow for rapid labeling.[13]
Temperature 37°C (for live cells)Maintained to ensure cell viability during the labeling process.

Experimental Protocols

Protocol 1: Conjugation of N-(Mal-PEG6)-N-bis(PEG7-TCO) to an Antibody

This protocol describes the conjugation of the maleimide group of the linker to free thiol groups on an antibody. If the antibody does not have accessible free thiols, a reduction step to break disulfide bonds may be necessary.

Materials:

  • Antibody of interest

  • N-(Mal-PEG6)-N-bis(PEG7-TCO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.[11]

    • If disulfide bond reduction is required, add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.[11]

  • Linker Preparation:

    • Allow the vial of N-(Mal-PEG6)-N-bis(PEG7-TCO) to warm to room temperature.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the N-(Mal-PEG6)-N-bis(PEG7-TCO) stock solution to the antibody solution while gently vortexing.[11]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Purification:

    • Remove the excess, unreacted linker by purifying the antibody conjugate using a desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

  • Storage:

    • Store the purified antibody-TCO conjugate at 4°C for short-term storage or at -20°C for long-term storage. Add a cryoprotectant like glycerol (B35011) for freezing.

Protocol 2: Two-Step Pre-targeted Cell Imaging

This protocol outlines the use of the antibody-TCO conjugate for the specific labeling and imaging of cells.

Materials:

  • Cells expressing the target antigen

  • Antibody-TCO conjugate (from Protocol 1)

  • Tetrazine-fluorophore conjugate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Imaging buffer (e.g., phenol (B47542) red-free medium or PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Seed the cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Pre-targeting with Antibody-TCO Conjugate:

    • Dilute the antibody-TCO conjugate to the desired final concentration (typically in the low µg/mL range, to be optimized for the specific antibody and cell line) in cell culture medium.

    • Incubate the cells with the antibody-TCO conjugate solution for 1-2 hours at 37°C.

    • Wash the cells three times with warm cell culture medium to remove any unbound antibody-TCO conjugate.

  • Labeling with Tetrazine-Fluorophore:

    • Prepare a solution of the tetrazine-fluorophore conjugate in imaging buffer at the desired final concentration (typically 1-10 µM).

    • Incubate the cells with the tetrazine-fluorophore solution for 5-30 minutes at 37°C, protected from light.[13]

  • Washing and Imaging:

    • Wash the cells three times with imaging buffer to remove any unbound tetrazine-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

G cluster_conjugation Protocol 1: Antibody Conjugation cluster_imaging Protocol 2: Pre-targeted Cell Imaging antibody Antibody antibody_tco Antibody-TCO Conjugate antibody->antibody_tco Thiol-Maleimide Reaction linker N-(Mal-PEG6)-N-bis(PEG7-TCO) linker->antibody_tco cell Target Cell labeled_cell Labeled Cell cell->labeled_cell Antibody Binding antibody_tco_imaging Antibody-TCO Conjugate antibody_tco_imaging->labeled_cell tetrazine_fluorophore Tetrazine-Fluorophore tetrazine_fluorophore->labeled_cell TCO-Tetrazine Click Reaction

Caption: Experimental workflow for antibody conjugation and pre-targeted cell imaging.

G cluster_pathway Visualization of Receptor Dimerization receptor_a Receptor A antibody_a Antibody A-TCO receptor_a->antibody_a Binds receptor_b Receptor B antibody_b Antibody B-TCO receptor_b->antibody_b Binds dimerization Receptor Dimerization antibody_a->dimerization antibody_b->dimerization tetrazine_fret_donor Tetrazine-FRET Donor fret_signal FRET Signal tetrazine_fret_donor->fret_signal Proximity tetrazine_fret_acceptor Tetrazine-FRET Acceptor tetrazine_fret_acceptor->fret_signal Proximity dimerization->tetrazine_fret_donor Click Reaction dimerization->tetrazine_fret_acceptor Click Reaction

Caption: Signaling pathway visualization using a pre-targeting FRET approach.

References

Application Notes and Protocols for N-(Mal-PEG6)-N-bis(PEG7-TCO) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterobifunctional and branched crosslinker designed for advanced bioconjugation applications.[1][2] This reagent features a maleimide (B117702) group for covalent linkage to thiol-containing molecules (such as proteins with cysteine residues) and two trans-cyclooctene (B1233481) (TCO) groups for rapid and specific reaction with tetrazine-modified molecules via inverse-electron-demand Diels-Alder (iEDDA) click chemistry.[1][3] The polyethylene (B3416737) glycol (PEG) spacers (PEG6 and PEG7) enhance the solubility and flexibility of the linker, which can reduce steric hindrance during conjugation.[1][4]

This document provides detailed protocols for a two-step conjugation process:

  • Step 1: Conjugation of N-(Mal-PEG6)-N-bis(PEG7-TCO) to a thiol-containing protein.

  • Step 2: Ligation of the resulting TCO-functionalized protein to a tetrazine-labeled molecule.

Key Features of the Reactions:

  • Maleimide-Thiol Reaction: This reaction involves the Michael addition of a thiol to the maleimide's double bond, forming a stable thioether linkage.[5] It is highly selective for thiols within a pH range of 6.5-7.5.[5][6] At pH 7, the reaction with thiols is approximately 1,000 times faster than with amines.[5][6]

  • TCO-Tetrazine Ligation (iEDDA): This bioorthogonal "click" reaction is exceptionally fast, with second-order rate constants reported in the range of 10³ to 10⁶ M⁻¹s⁻¹.[7][8] It proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper, forming a stable dihydropyridazine (B8628806) bond.[7][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the experimental protocols described below.

ParameterMaleimide-Thiol ConjugationTCO-Tetrazine Ligation
pH Range 6.5 - 7.5 (Optimal)[5][6]7.0 - 8.5
Temperature 4°C or Room Temperature (20-25°C)[5]4°C or Room Temperature (20-25°C)[10]
Reaction Time 2-8 hours at 4°C; 1-4 hours at RT[5][10]30-120 minutes[9]
Molar Excess of Reagent 10-20 fold excess of Maleimide-linker[5]1.1-5 fold excess of Tetrazine-molecule[9][10]
Solvent for Stock Solution DMSO or DMF[10]Aqueous Buffer, DMSO or DMF
Reaction Kinetics (k₂) N/A>800 M⁻¹s⁻¹[9][10]

Experimental Protocols

Protocol 1: Conjugation of N-(Mal-PEG6)-N-bis(PEG7-TCO) to a Thiol-Containing Protein

This protocol details the steps to conjugate the maleimide group of the linker to a protein containing free sulfhydryl groups (e.g., from cysteine residues).

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • N-(Mal-PEG6)-N-bis(PEG7-TCO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting spin column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-5 mg/mL.[9][10]

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column.

  • Linker Stock Solution Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of N-(Mal-PEG6)-N-bis(PEG7-TCO) in anhydrous DMF or DMSO.[10]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the N-(Mal-PEG6)-N-bis(PEG7-TCO) stock solution to the protein solution.[5]

    • Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C with gentle stirring.[10]

  • Removal of Excess Linker:

    • Purify the TCO-functionalized protein by passing the reaction mixture through a desalting spin column or by dialysis against the Reaction Buffer to remove unreacted linker.[9][10]

  • Characterization (Optional):

    • The degree of labeling (DOL) can be determined using techniques such as MALDI-TOF mass spectrometry to confirm the addition of the linker to the protein.

Protocol 2: Ligation of TCO-Functionalized Protein to a Tetrazine-Labeled Molecule

This protocol describes the iEDDA reaction between the TCO-functionalized protein and a molecule functionalized with a tetrazine group.

Materials:

  • TCO-functionalized protein (from Protocol 1)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, small molecule drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Ensure the TCO-functionalized protein is in the desired reaction buffer at a concentration of 1-5 mg/mL.[10]

    • Prepare a stock solution of the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • TCO-Tetrazine Ligation:

    • Add a 1.1- to 5-fold molar excess of the tetrazine-labeled molecule to the solution of the TCO-functionalized protein.[9][10]

    • Incubate the reaction for 30-120 minutes at room temperature.[9] The reaction is often complete within 30 minutes due to the fast kinetics.[10]

  • Purification of the Final Conjugate:

    • If necessary, purify the final conjugate to remove any unreacted tetrazine-labeled molecule using size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE, UV-Vis spectroscopy (if the tetrazine or molecule has a chromophore), or mass spectrometry to confirm successful conjugation.

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: TCO-Tetrazine Ligation protein Thiol-Containing Protein mix1 Mix & Incubate (pH 6.5-7.5, RT or 4°C) protein->mix1 linker N-(Mal-PEG6)-N-bis(PEG7-TCO) linker->mix1 purify1 Purification (Desalting/Dialysis) mix1->purify1 tco_protein TCO-Functionalized Protein purify1->tco_protein mix2 Mix & Incubate (RT, 30-120 min) tco_protein->mix2 tetrazine Tetrazine-Labeled Molecule tetrazine->mix2 purify2 Purification (SEC/Dialysis) mix2->purify2 final_conjugate Final Conjugate purify2->final_conjugate

Caption: Workflow for two-step bioconjugation using N-(Mal-PEG6)-N-bis(PEG7-TCO).

References

Application Notes and Protocols for N-(Mal-PEG6)-N-bis(PEG7-TCO) in Pretargeted In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterobifunctional linker designed for advanced in vivo applications, particularly in the realm of pretargeted therapy and imaging.[1][2][3] This molecule leverages the principles of bioorthogonal chemistry, specifically the highly efficient and rapid reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine.[4][5][6][7] Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes.[8][9][10][11]

The structure of N-(Mal-PEG6)-N-bis(PEG7-TCO) features a maleimide (B117702) group for covalent attachment to thiol-containing biomolecules, such as antibodies or antibody fragments.[2] The molecule also possesses two TCO moieties, which serve as "handles" for the subsequent in vivo "click" reaction with a tetrazine-labeled effector molecule.[1] The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and biocompatibility of the conjugate.[12][13]

This pretargeting strategy offers significant advantages over conventional targeted therapies. By separating the targeting and therapeutic/imaging steps, it allows for the clearance of unbound targeting molecules from circulation before the administration of a potent, rapidly clearing effector molecule. This can lead to improved target-to-background ratios and reduced off-target toxicity.[7][14]

Key Applications

  • Pretargeted Radioimmunotherapy (PRIT): An antibody-TCO conjugate is administered first to target tumor cells. After unbound antibody has cleared, a radiolabeled tetrazine is administered, which rapidly binds to the TCO-functionalized antibody at the tumor site, delivering a potent dose of radiation directly to the cancer cells.[13]

  • Pretargeted Positron Emission Tomography (PET) Imaging: Similar to PRIT, this approach uses a radiolabeled tetrazine for imaging purposes. This can provide clearer images of tumor localization and metastasis due to lower background signals.[5][14]

  • Targeted Drug Delivery: The tetrazine can be conjugated to a potent cytotoxic drug. This "click-to-release" strategy can enable the site-specific activation of a prodrug, minimizing systemic toxicity.[15][16][17]

Quantitative Data Summary

The following table summarizes key quantitative data related to the TCO-tetrazine ligation, which is central to the application of N-(Mal-PEG6)-N-bis(PEG7-TCO).

ParameterValueSignificanceReference(s)
Second-Order Rate ConstantUp to 10^6 M⁻¹s⁻¹Indicates an extremely fast and efficient in vivo reaction, crucial for effective pretargeting.[5][7]
TCO IsomerizationCan isomerize to less reactive cis-cyclooctene (CCO)Conjugation to a macromolecule like an antibody helps to stabilize the reactive TCO isomer.[14]
Impact of PEG LinkersCan increase the number of TCOs grafted per antibody but may decrease the number of reactive TCOs in some contexts.The specific PEG length and structure are important considerations for optimizing in vivo performance.[12][13]
Tumor-to-Muscle Ratio (Pretargeted vs. Targeted PET)Comparable or improved with pretargetingDemonstrates the potential for achieving high imaging contrast with lower radiation doses to non-target tissues.[14]

Experimental Protocols

Protocol 1: Conjugation of N-(Mal-PEG6)-N-bis(PEG7-TCO) to a Thiolated Antibody

This protocol describes the conjugation of the maleimide group of the linker to a reduced (thiolated) antibody.

Materials:

  • Thiolated Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • N-(Mal-PEG6)-N-bis(PEG7-TCO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP)

  • Desalting columns (e.g., PD-10)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA

  • Quenching solution: 1 M N-ethylmaleimide in DMSO

Procedure:

  • Antibody Reduction (if necessary): If the antibody does not have free thiols, it will need to be reduced. Incubate the mAb with a 10-fold molar excess of TCEP at 37°C for 1 hour.

  • Buffer Exchange: Remove the excess reducing agent by performing a buffer exchange into the Reaction Buffer using a desalting column.

  • Linker Preparation: Dissolve N-(Mal-PEG6)-N-bis(PEG7-TCO) in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the dissolved linker to the reduced antibody solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a 100-fold molar excess of N-ethylmaleimide and incubate for 15 minutes.

  • Purification: Remove excess linker and other small molecules by buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

experimental_workflow_conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Thiolated mAb Mix Mix mAb and Linker mAb->Mix Linker N-(Mal-PEG6)-N-bis(PEG7-TCO) Linker->Mix Incubate Incubate Mix->Incubate Purify Purify (Desalting Column) Incubate->Purify Analyze Characterize (MALDI-TOF) Purify->Analyze Conjugate Conjugate Analyze->Conjugate Final mAb-TCO Conjugate

Protocol 2: In Vivo Pretargeting and Tetrazine Ligation

This protocol outlines the general procedure for a pretargeted imaging or therapy study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • mAb-TCO conjugate (from Protocol 1)

  • Tetrazine-labeled imaging agent (e.g., 111In-DOTA-Tz) or therapeutic agent

  • Sterile PBS for injection

  • Imaging modality (e.g., SPECT/CT or PET/CT) or therapeutic monitoring equipment

Procedure:

  • Administration of mAb-TCO: Inject the mAb-TCO conjugate intravenously into the tumor-bearing mice. The typical dose will depend on the antibody and target but can range from 10 to 100 µg per mouse.[4]

  • Pretargeting Interval: Allow the mAb-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation. This interval is critical and typically ranges from 24 to 72 hours.[4][14]

  • Administration of Tetrazine Probe: After the pretargeting interval, intravenously inject the tetrazine-labeled probe. The molar ratio of the tetrazine probe to the injected mAb-TCO is an important parameter to optimize.

  • In Vivo Reaction: The TCO-tetrazine ligation will occur rapidly in vivo, localizing the imaging or therapeutic agent to the tumor site.

  • Imaging or Monitoring:

    • For Imaging: Perform imaging at various time points post-tetrazine injection (e.g., 1, 4, and 24 hours) to visualize tumor uptake and biodistribution.[4]

    • For Therapy: Monitor tumor growth and animal well-being over time to assess therapeutic efficacy.

  • Biodistribution Studies (Optional but Recommended): At the end of the study, euthanize the animals and collect major organs and tumors to quantify the distribution of the radiolabeled probe.

experimental_workflow_pretargeting cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation cluster_step3 Step 3: Outcome Inject_mAb Inject mAb-TCO Conjugate Accumulation Tumor Accumulation & Systemic Clearance (24-72h) Inject_mAb->Accumulation Inject_Tz Inject Tetrazine Probe Accumulation->Inject_Tz Ligation In Vivo Bioorthogonal Click Reaction Inject_Tz->Ligation Imaging Imaging (PET/SPECT) Ligation->Imaging Imaging Agent Therapy Therapy Ligation->Therapy Therapeutic Agent Mouse Tumor-Bearing Mouse Model

Signaling Pathways and Logical Relationships

The application of N-(Mal-PEG6)-N-bis(PEG7-TCO) does not directly modulate a signaling pathway in the traditional sense. Instead, it relies on a logical relationship between molecular recognition (antibody-antigen binding) and a bioorthogonal chemical reaction.

logical_relationship cluster_targeting Biological Targeting cluster_bioorthogonal Chemical Ligation cluster_effect Desired Effect Antibody mAb-TCO Conjugate Antigen Tumor Cell Antigen Antibody->Antigen Binds TCO TCO Moiety Antigen->TCO Localizes Ligation IEDDA Reaction TCO->Ligation Tetrazine Tetrazine Probe Tetrazine->Ligation Effector Effector Molecule (Radionuclide, Drug) Ligation->Effector Concentrates Outcome Tumor Imaging or Therapeutic Effect Effector->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(Mal-PEG6)-N-bis(PEG7-TCO) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals experiencing poor yield or other issues with N-(Mal-PEG6)-N-bis(PEG7-TCO) conjugation.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you identify and resolve common problems in your conjugation workflow.

Section 1: Issues with Step 1 (Maleimide-Thiol Conjugation)

Question: Why am I observing low or no conjugation efficiency between the maleimide (B117702) linker and my thiol-containing molecule (e.g., protein, peptide)?

Answer: Low efficiency in the maleimide-thiol reaction is a common issue that can stem from several factors related to reagent stability and reaction conditions. A systematic check of the following points can help identify the cause.

  • Maleimide Hydrolysis: The maleimide group is highly susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH, which renders it inactive.[1] This is one of the most frequent causes of low conjugation yield.

    • Solution: Always prepare solutions of the maleimide-PEG-TCO linker fresh in an anhydrous solvent like DMSO or DMF and add it to your reaction buffer immediately before starting the conjugation.[1] Avoid long-term storage of the linker in aqueous buffers.[1] If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[1]

  • Thiol Oxidation: The target sulfhydryl groups (-SH) on your molecule can easily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1]

    • Solution: If your protein has existing disulfide bonds, they must be reduced prior to conjugation using a reducing agent. TCEP is often preferred because it does not contain thiols and typically does not need to be removed before adding the maleimide reagent.[1] If using DTT, a strong reducing agent, it is critical to remove any excess DTT (e.g., using a desalting column) before adding the maleimide linker, as it will compete with your target molecule.[1] To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[1]

  • Suboptimal pH: The pH of the reaction is critical for both efficiency and specificity.

    • Solution: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][3][4] Below pH 6.5, the reaction rate slows significantly as the thiol is less likely to be in its reactive thiolate form.[1] Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation, and the rate of maleimide hydrolysis increases.[2][3]

  • Incorrect Stoichiometry: An insufficient amount of the maleimide linker will result in an incomplete reaction.

    • Solution: A 10- to 20-fold molar excess of the maleimide-PEG-TCO linker over the thiol-containing molecule is a common starting point to ensure the reaction goes to completion.[1][5] This ratio should be optimized for your specific application.

Question: My conjugate seems unstable, and I suspect I'm losing the linker-TCO portion over time. What could be the cause?

Answer: The thiosuccinimide bond formed during the maleimide-thiol reaction can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione (B108866) in vivo).[4][6][7] This reversal breaks the linkage and releases the conjugated molecule.

  • Solution: Post-Conjugation Hydrolysis: To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed after the initial conjugation is complete. This ring-opening reaction forms a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.[4][8] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) for a few hours.[4]

Section 2: Issues with Step 2 (TCO-Tetrazine Ligation)

Question: The second step of my conjugation, reacting the TCO-functionalized intermediate with a tetrazine, is inefficient. What are the common causes?

Answer: The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder reaction, is exceptionally fast and specific.[2][9][10] Failures at this stage are typically due to reagent integrity or suboptimal stoichiometry.

  • Degradation of Reactants: Both TCO and tetrazine moieties can degrade under certain conditions.

    • Solution: TCO can isomerize to its less reactive cis-conformer, particularly when exposed to light or certain metals.[11][12] Tetrazines can be susceptible to degradation in aqueous media.[13] Ensure you are using freshly prepared solutions and that the reagents have been stored properly—desiccated, protected from light, and at the recommended temperature.[13][14]

  • Suboptimal Stoichiometry: While the reaction is fast, using an incorrect molar ratio can lead to an incomplete reaction.

    • Solution: It is generally recommended to use a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-containing molecule relative to the TCO-functionalized molecule to drive the reaction to completion.[15]

  • Steric Hindrance: If the reacting moieties are buried within large molecules, their ability to interact can be reduced.

    • Solution: The N-(Mal-PEG6)-N-bis(PEG7-TCO) linker is designed with long, flexible PEG spacers to minimize steric hindrance.[13] If you are still concerned about hindrance, ensure adequate reaction time (though it is often complete within 30-60 minutes at room temperature).[2][15]

Section 3: General & Purification Issues

Question: I am having trouble purifying my final conjugate and removing unreacted starting materials. What are the recommended methods?

Answer: The purification of PEGylated conjugates often requires specific chromatographic techniques due to the properties of the PEG chains.

  • Recommended Methods:

    • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger, fully conjugated product from smaller, unreacted molecules like the free linker or the tetrazine-functionalized molecule.[1][]

    • Ion Exchange Chromatography (IEX): IEX is a powerful tool for purifying PEGylated proteins. The PEG chains can shield surface charges on a protein, altering its binding properties to the IEX resin.[] This allows for the separation of conjugates with different degrees of PEGylation from the unreacted protein.[17][18]

    • Dialysis / Ultrafiltration: These methods are useful for initial cleanup steps, such as removing excess small-molecule reagents (e.g., DTT, quenching agents) or for buffer exchange, but are less effective for separating the final conjugate from unreacted protein or linker.[19]

  • Potential Pitfalls:

    • Hydrophobic Interaction Chromatography (HIC) often performs poorly for PEGylated molecules, as the PEG chains themselves can bind to the hydrophobic media.[17]

    • Highly PEGylated molecules may exhibit non-specific binding to some SEC resins.[19]

Frequently Asked Questions (FAQs)

  • What is the optimal pH for each reaction step?

    • Maleimide-Thiol Conjugation: pH 6.5-7.5 is optimal for ensuring thiol reactivity while minimizing side reactions and maleimide hydrolysis.[1][2][3]

    • TCO-Tetrazine Ligation: This reaction is robust and proceeds efficiently across a broad pH range, typically between 6.0 and 9.0.[9][15]

  • How should I prepare and store my reagents?

    • N-(Mal-PEG6)-N-bis(PEG7-TCO): This reagent is moisture-sensitive.[20] Store it desiccated at -20°C.[5][14][21] Prepare stock solutions in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[1] Do not store in aqueous solutions for extended periods.[3]

    • Thiol-containing molecules (Proteins/Peptides): Prepare in degassed, thiol-free buffers. If reduction is necessary, use TCEP or ensure complete removal of DTT before proceeding. Store on ice to slow potential re-oxidation.[1]

  • What molar ratios are recommended?

    • Maleimide-Thiol: Start with a 10-20 fold molar excess of the maleimide-PEG-TCO linker to the thiol-containing molecule.[1][5]

    • TCO-Tetrazine: Use a 1.05-1.5 fold molar excess of the tetrazine molecule to the TCO-functionalized intermediate.[15]

  • How can I monitor the progress of my reactions?

    • Maleimide-Thiol: Reaction progress can be monitored by LC-MS to observe the mass shift corresponding to the addition of the linker.

    • TCO-Tetrazine: The tetrazine group has a characteristic absorbance in the 510-550 nm range. The reaction can be monitored spectrophotometrically by observing the disappearance of this absorbance as the tetrazine is consumed.[9][13]

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ConditionRationale / Notes
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability and specificity.[1][3][4]
Temperature 4°C to Room Temperature (20-25°C)Reaction can be run overnight at 4°C or for 1-4 hours at room temp.[1][2][5]
Buffer Phosphate-buffered saline (PBS) or similarMust be free of thiols (e.g., DTT) and primary amines (e.g., Tris).[1][2]
Additives 1-5 mM EDTARecommended to chelate metal ions and prevent thiol oxidation.[1]
Molar Ratio 10-20x excess of Maleimide-LinkerDrives the reaction towards the product; should be optimized.[1][5]
Solvent Linker dissolved in DMSO/DMFPrepare fresh and add to aqueous buffer just before use to prevent hydrolysis.[1]

Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommended ConditionRationale / Notes
pH 6.0 - 9.0Reaction is highly efficient across a broad pH range.[9][15]
Temperature Room Temperature (20-25°C)Reaction is extremely fast; often complete in 30-60 minutes.[2][15]
Buffer Phosphate-buffered saline (PBS)A common and effective choice.[15]
Catalyst None requiredThis is a catalyst-free bioorthogonal reaction.[10][15]
Molar Ratio 1.05-1.5x excess of TetrazineA slight excess helps ensure complete consumption of the TCO-intermediate.[15]
Reaction Time 30 - 120 minutesMonitor by LC-MS or disappearance of tetrazine color.[13][15]

Experimental Protocols

Protocol 1: General Two-Step Protocol for Conjugation

1. Preparation of Thiol-Containing Protein: a. Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[1] b. If reduction of disulfide bonds is needed, add TCEP to a final concentration of 5-50 mM. Incubate at room temperature for 30-60 minutes.[1] The protein solution can now be used directly. c. If using DTT, add to a final concentration of 10-100 mM and incubate for 30-60 minutes. Crucially, remove the excess DTT using a desalting column equilibrated with the degassed conjugation buffer before proceeding.[1]

2. Step 1: Maleimide-Thiol Conjugation: a. Immediately before use, dissolve the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[1] b. Add the desired molar excess (e.g., 10-20x) of the maleimide linker stock solution to the prepared protein solution. c. Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1][5] d. (Optional but Recommended) To quench unreacted maleimides, add a small molecule thiol like cysteine to a final concentration of ~1 mM. e. Remove excess linker and quenching agent via a desalting column or dialysis, exchanging into the buffer for the next step (e.g., PBS, pH 7.4).

3. Step 2: TCO-Tetrazine Ligation: a. Prepare the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4). b. Add the tetrazine solution to the TCO-functionalized protein intermediate, using a 1.1 to 1.5-fold molar excess of tetrazine.[15] c. Allow the reaction to proceed for 60 minutes at room temperature.[2][15] d. The final conjugate is now ready for purification.

Protocol 2: Post-Conjugation Hydrolysis to Stabilize Thiosuccinimide Linkage

a. After completing Step 1 (Maleimide-Thiol Conjugation) and removing the excess free linker, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[4] b. Incubate the mixture at room temperature or 37°C. c. Monitor the hydrolysis (ring-opening) via mass spectrometry until complete (typically 2-16 hours).[4][22] d. Re-neutralize the solution to pH 7.0-7.5 for the subsequent TCO-tetrazine ligation, storage, or downstream use.[4]

Mandatory Visualizations

G cluster_prep Step 1: Preparation cluster_conj1 Step 2: Maleimide Conjugation cluster_conj2 Step 3: TCO Ligation Protein Thiol-Containing Protein Reduce Reduce Disulfides (TCEP / DTT) Protein->Reduce Purify1 Remove Excess Reducing Agent (if DTT used) Reduce->Purify1 React1 React Thiol + Maleimide (pH 6.5-7.5) Purify1->React1 Linker Dissolve Mal-PEG-TCO Linker in DMSO Linker->React1 Purify2 Purify Intermediate (Desalting / SEC) React1->Purify2 React2 React TCO + Tetrazine (pH 6.0-9.0) Purify2->React2 Tetrazine Tetrazine Molecule Tetrazine->React2 Final_Purify Final Purification (SEC / IEX) React2->Final_Purify Final_Product Final Conjugate Final_Purify->Final_Product

Caption: General experimental workflow for the two-step conjugation process.

G Start Low Yield in Maleimide-Thiol Step Check_Maleimide Was Maleimide-Linker Solution Prepared Fresh in Anhydrous Solvent? Start->Check_Maleimide Check_pH Is Reaction pH between 6.5 and 7.5? Start->Check_pH Check_Thiol Were Thiols Reduced and Protected from Re-oxidation? Start->Check_Thiol Check_Ratio Is Molar Ratio of Linker:Protein Sufficient (e.g., >10x)? Start->Check_Ratio Sol_Maleimide Root Cause: Maleimide Hydrolysis Check_Maleimide->Sol_Maleimide No Sol_pH Root Cause: Suboptimal pH Check_pH->Sol_pH No Sol_Thiol Root Cause: Thiol Oxidation Check_Thiol->Sol_Thiol No Sol_Ratio Root Cause: Incorrect Stoichiometry Check_Ratio->Sol_Ratio No

Caption: Troubleshooting workflow for low yield in the maleimide-thiol reaction.

G cluster_desired Desired Reaction Pathway cluster_side Common Side Reactions / Issues Thiol Protein-SH Thioether Stable Thiosuccinimide Conjugate Thiol->Thioether Maleimide Mal-Linker Maleimide->Thioether Hydrolysis Maleimide Hydrolysis (Inactive) Maleimide->Hydrolysis Retro Retro-Michael Reaction Thioether->Retro Thioether->Retro Instability Retro->Thiol H2O H₂O (pH > 7.0) H2O->Maleimide Thiol2 Endogenous Thiol Thiol2->Retro

Caption: Key chemical pathways in maleimide conjugation chemistry.

References

Technical Support Center: Optimizing pH for N-(Mal-PEG6)-N-bis(PEG7-TCO) Maleimide Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-(Mal-PEG6)-N-bis(PEG7-TCO) maleimide (B117702) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide reaction with a thiol-containing molecule?

The optimal pH range for the maleimide-thiol conjugation is 6.5-7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[4]

Q2: What happens if the pH is too low?

At pH values below 6.5, the rate of the conjugation reaction slows down significantly.[1] This is because the thiol group is predominantly in its protonated form (R-SH), which is less reactive than the thiolate anion (R-S-).

Q3: What are the risks of performing the reaction at a pH above 7.5?

Higher pH levels (above 7.5) can lead to two primary issues:

  • Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, rendering it inactive and unable to react with thiols. This susceptibility to hydrolysis increases with increasing pH.[2][5]

  • Loss of Selectivity: Maleimides can start to react with primary amines (e.g., lysine (B10760008) residues in proteins) at higher pH values, leading to non-specific conjugation.[2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

Q4: How stable is the N-(Mal-PEG6)-N-bis(PEG7-TCO) reagent in aqueous solutions?

Aqueous solutions of maleimide-containing reagents should be prepared immediately before use to avoid hydrolysis.[2] If storage in solution is necessary, use a dry, water-miscible solvent like DMSO or DMF.[2][3] For short-term storage in an aqueous buffer, a slightly acidic pH of 6.0-6.5 is recommended.[1]

Q5: Does the PEG or TCO moiety affect the optimal pH?

The core reactivity is determined by the maleimide group. While the PEG linker enhances solubility and the TCO group provides a secondary conjugation site for click chemistry, the optimal pH for the initial maleimide-thiol reaction remains within the 6.5-7.5 range.[6][7] The stability of the TCO group can be affected by high concentrations of thiols, but it is generally stable at physiological pH.[8]

Troubleshooting Guide

This section addresses common problems encountered during the maleimide conjugation reaction.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range.[1]Prepare a fresh reaction buffer and confirm the pH is between 6.5 and 7.5. Recommended buffers include PBS, HEPES, and Tris.[4][9]
Oxidized Thiols: Free thiols on the target molecule have formed disulfide bonds, which are unreactive with maleimides.[1][9]Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP or DTT. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[1][4]
Incorrect Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing molecule is not optimal.A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[1][4]
Hydrolyzed Maleimide Reagent: The maleimide reagent was exposed to aqueous conditions for an extended period before the reaction.Prepare a fresh solution of the N-(Mal-PEG6)-N-bis(PEG7-TCO) reagent in anhydrous DMSO or DMF immediately before use.[1][9]
Non-Specific Conjugation High pH: The reaction pH is above 7.5, leading to reactions with amines.[2]Lower the reaction pH to the recommended 6.5-7.5 range to ensure chemoselectivity for thiols.[2][3]
Precipitation During Reaction Poor Solubility of Reagent: The maleimide reagent has low aqueous solubility.The N-(Mal-PEG6)-N-bis(PEG7-TCO) is a PEGylated reagent, which generally improves water solubility.[7][10] However, if precipitation occurs, adding a small amount of a water-miscible organic co-solvent like DMSO or DMF can help.[9]
Instability of the Conjugate Retro-Michael Reaction: The formed thiosuccinimide linkage can be reversible, especially in the presence of other thiols.[3]After the initial conjugation, consider treating the conjugate under conditions that promote hydrolysis of the succinimide (B58015) ring, which forms a more stable, ring-opened structure. This can sometimes be achieved by a slight increase in pH after the initial reaction is complete.[11][12]

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation
  • Preparation of the Thiol-Containing Molecule:

    • Dissolve your protein or other thiol-containing molecule in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES).[4][9] Degassing helps to prevent the re-oxidation of thiols.[1]

    • If your molecule contains disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1][4] If using DTT, it must be removed after reduction and before adding the maleimide reagent.[1]

  • Preparation of the Maleimide Reagent:

    • Immediately before use, dissolve the N-(Mal-PEG6)-N-bis(PEG7-TCO) in anhydrous DMSO or DMF to create a stock solution.[1][9]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the solution of the reduced thiol-containing molecule. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[1][4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]

  • Purification:

    • Remove excess, unreacted maleimide reagent and other small molecules using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[1]

Visualizations

Maleimide_Reaction_pH_Optimization cluster_pH Reaction pH cluster_outcomes Reaction Outcomes pH_low < 6.5 slow_reaction Slow Reaction Rate pH_low->slow_reaction Protonated Thiol pH_optimal 6.5 - 7.5 optimal_reaction Efficient & Selective Thiol Conjugation pH_optimal->optimal_reaction Thiolate Anion pH_high > 7.5 hydrolysis Maleimide Hydrolysis (Inactive) pH_high->hydrolysis Increased OH- amine_reaction Reaction with Amines (Non-specific) pH_high->amine_reaction Deprotonated Amines

Caption: Logical relationship between reaction pH and outcomes in maleimide-thiol conjugation.

experimental_workflow start Start: Prepare Thiolated Molecule reduction Disulfide Bond Reduction (if necessary) - Add TCEP - Incubate start->reduction prepare_maleimide Prepare Maleimide Reagent - Dissolve in anhydrous DMSO/DMF reduction->prepare_maleimide conjugation Conjugation Reaction - Mix reagents - pH 6.5-7.5 - Incubate prepare_maleimide->conjugation quench Quench Reaction (Optional) - Add excess small molecule thiol conjugation->quench purification Purification - SEC, Dialysis, or TFF quench->purification end End: Purified Conjugate purification->end

References

Technical Support Center: Purification of N-(Mal-PEG6)-N-bis(PEG7-TCO) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(Mal-PEG6)-N-bis(PEG7-TCO) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purifying these complex, branched PEG linkers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying N-(Mal-PEG6)-N-bis(PEG7-TCO) conjugates?

A1: The purification of this branched, trifunctional PEG linker presents several challenges. The key difficulties include:

  • Structural Heterogeneity: The presence of a maleimide (B117702) and two trans-cyclooctene (B1233481) (TCO) groups can lead to a mixture of desired product, unreacted starting materials, and partially reacted intermediates.

  • Hydrophobicity: The TCO moieties are hydrophobic, which can cause aggregation and non-specific binding during chromatography.[1]

  • Maleimide Stability: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which can lead to an inactive open-ring form.[2] It can also undergo a retro-Michael reaction, leading to dissociation of the conjugate.[3]

  • Detection: The PEG backbone itself lacks a strong UV chromophore, making detection by UV-Vis challenging unless the conjugate is attached to a UV-active molecule.

Q2: Which chromatography techniques are most suitable for purifying this conjugate?

A2: A multi-step chromatography approach is often necessary for purifying complex PEG conjugates. The most common and effective techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity. The TCO groups provide sufficient hydrophobicity for good retention and separation on C8 or C18 columns.

  • Size Exclusion Chromatography (SEC): SEC is useful for removing small molecule impurities, such as unreacted starting materials or hydrolysis products, and for separating aggregates from the desired monomeric conjugate.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It can be particularly useful for separating species with different numbers of hydrophobic TCO groups.[1]

Q3: How can I detect my N-(Mal-PEG6)-N-bis(PEG7-TCO) conjugate during purification?

A3: Since the PEG linker itself has poor UV absorbance, detection can be challenging. Here are some recommended detection methods:

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the presence of a chromophore and are highly suitable for detecting PEGylated molecules.

  • Refractive Index (RI) Detector: An RI detector can be used for isocratic separations, but it is generally less sensitive than ELSD or CAD and is not compatible with gradient elution.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides both detection and mass confirmation of the purified conjugate and any impurities.

Troubleshooting Guides

This section addresses common problems encountered during the purification of N-(Mal-PEG6)-N-bis(PEG7-TCO) conjugates.

Problem 1: Low Yield of Purified Conjugate
Possible Cause Troubleshooting Steps
Degradation of Maleimide Group Maintain a pH between 6.5 and 7.5 during the reaction and purification to minimize hydrolysis.[2] Avoid buffers containing primary amines (e.g., Tris) which can react with the maleimide.[5] If long-term stability is a concern, consider hydrolyzing the succinimide (B58015) ring post-conjugation to form a more stable ring-opened structure.[6]
Degradation of TCO Groups TCO groups can isomerize to their inactive cis-cyclooctene form. Store the conjugate at -20°C and avoid long-term storage in solution.[7] Thiol-containing buffers should also be avoided as they can promote isomerization.[2]
Product Loss During Purification Optimize the chosen chromatography method. For RP-HPLC, ensure appropriate column chemistry (C8 or C18) and gradient conditions. For SEC, select a column with a suitable pore size to effectively separate the conjugate from smaller impurities without excessive dilution.
Precipitation/Aggregation The hydrophobicity of the TCO groups can lead to aggregation. Work with dilute solutions and consider adding organic modifiers (e.g., acetonitrile (B52724), isopropanol) to the mobile phase in RP-HPLC to improve solubility. In HIC, using a shallower salt gradient may reduce aggregation.
Problem 2: Broad or Tailing Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Add ion-pairing reagents (e.g., trifluoroacetic acid - TFA) to the mobile phase in RP-HPLC to reduce ionic interactions with the silica (B1680970) backbone of the column. Using a column with end-capping can also minimize these interactions.
Slow On-Column Kinetics Increase the column temperature (e.g., to 40-60 °C) to improve peak shape.
Heterogeneity of the Sample The presence of multiple PEGylated species or isomers can lead to peak broadening. Optimize the conjugation reaction to favor the formation of the desired product. High-resolution analytical HPLC or LC-MS can be used to identify the different species.
Column Overload Inject a smaller amount of the sample onto the column.
Problem 3: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted Starting Materials Use a multi-step purification approach. For example, an initial SEC step can remove the bulk of small molecule impurities, followed by a higher-resolution RP-HPLC step to separate the desired conjugate from closely related species.
Hydrolyzed Maleimide The hydrolyzed product will be more polar. It can often be separated from the desired product by RP-HPLC, where it will elute earlier.
Partially Reacted Intermediates These species will have different hydrophobicities and sizes compared to the final product. A combination of HIC and SEC or a well-optimized RP-HPLC gradient can be effective for their separation.

Experimental Protocols

Protocol 1: General Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for the purification of N-(Mal-PEG6)-N-bis(PEG7-TCO) conjugates. Optimization will be required based on the specific properties of the conjugate and the crude reaction mixture.

Materials:

  • Crude N-(Mal-PEG6)-N-bis(PEG7-TCO) conjugate mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C8 or C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Gradient:

      • 5-95% B over 30 minutes

      • Hold at 95% B for 5 minutes

      • Return to 5% B over 1 minute

      • Equilibrate at 5% B for 5-10 minutes

  • Injection and Fraction Collection: Inject the prepared sample and collect fractions corresponding to the peak of interest.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC-MS). Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent and TFA by lyophilization or evaporation under reduced pressure.

Parameter Starting Condition Optimization Strategy
Column C18, 5 µmTry a C8 column for less hydrophobic conjugates or a column with a smaller particle size (e.g., 3.5 µm) for higher resolution.
Gradient 5-95% B in 30 minAdjust the gradient slope to improve separation of closely eluting impurities. A shallower gradient can increase resolution.
Flow Rate 1.0 mL/minLowering the flow rate can sometimes improve resolution, but will increase run time.
Temperature 40 °CIncreasing the temperature can improve peak shape and reduce column backpressure.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC is ideal for removing small molecule impurities and aggregates.

Materials:

  • Crude or partially purified conjugate mixture

  • SEC column with an appropriate molecular weight range

  • Isocratic mobile phase (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • HPLC system with a suitable detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is fully dissolved and filter if necessary.

  • Injection: Inject a sample volume that is typically 1-2% of the total column volume to ensure good resolution.

  • Elution and Fraction Collection: Elute the sample with the isocratic mobile phase and collect fractions. The desired conjugate should elute before smaller impurities.

  • Analysis: Analyze the collected fractions for purity and pool the fractions containing the purified product.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Crude Conjugate Mixture sec Size Exclusion Chromatography (SEC) start->sec  Remove small molecules  & aggregates rphplc Reverse-Phase HPLC (RP-HPLC) start->rphplc  High resolution separation  based on hydrophobicity hic Hydrophobic Interaction Chromatography (HIC) start->hic  Separation of species with  different hydrophobicity analysis Purity Analysis (e.g., LC-MS) sec->analysis rphplc->analysis hic->analysis pure_product Pure Conjugate analysis->pure_product  Purity ≥ 95% repurify Further Purification Needed analysis->repurify  Purity < 95% repurify->rphplc repurify->hic

Caption: Decision tree for selecting a purification strategy.

Experimental Workflow for RP-HPLC Purification

RPHPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Steps prep_mobile_phase Prepare Mobile Phases (A: H2O/0.1% TFA, B: ACN/0.1% TFA) equilibrate Equilibrate RP-HPLC Column prep_mobile_phase->equilibrate prep_sample Dissolve & Filter Crude Sample inject Inject Sample prep_sample->inject equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze_fractions Analyze Fractions for Purity (LC-MS) collect->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions remove_solvent Remove Solvent (Lyophilization) pool_fractions->remove_solvent finish Purified Conjugate remove_solvent->finish

Caption: Step-by-step workflow for RP-HPLC purification.

References

Technical Support Center: PROTAC Synthesis with N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals utilizing the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker for Proteolysis Targeting Chimera (PROTAC) synthesis. This guide provides detailed troubleshooting, frequently asked questions (FAQs), data tables, and experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(Mal-PEG6)-N-bis(PEG7-TCO) and what are its reactive functionalities?

A1: N-(Mal-PEG6)-N-bis(PEG7-TCO) is a versatile, hetero-bifunctional PROTAC linker designed with a polyethylene (B3416737) glycol (PEG) backbone. This PEG core enhances the solubility and provides optimal flexibility for the resulting PROTAC molecule.[1][2] The linker possesses two key reactive groups for sequential conjugation:

  • Maleimide (B117702) Group: Specifically reacts with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins or appropriately modified small molecules. This Michael addition reaction is highly efficient within a pH range of 6.5 to 7.5.[3][4]

  • Dual Trans-cyclooctene (TCO) Groups: These moieties enable rapid and specific conjugation to tetrazine-modified molecules through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[5][6] This "click chemistry" reaction is noted for its exceptional speed and bioorthogonality, proceeding efficiently in aqueous media.[4][7]

Q2: What is the standard workflow for synthesizing a PROTAC using this linker?

A2: The synthesis is typically a two-stage process. The first stage involves reacting the maleimide terminus of the linker with a thiol-containing molecule, which could be your E3 ligase ligand or the warhead that binds the protein of interest (POI). Following purification of this key intermediate, the second stage involves reacting the TCO groups with a tetrazine-modified binding partner to assemble the final PROTAC molecule.

Troubleshooting Guides

This section addresses specific issues you may encounter during synthesis and purification, presented in a question-and-answer format.

Section 1: Challenges in Maleimide-Thiol Conjugation

Q3: I am experiencing a very low yield after my maleimide conjugation step. What are the likely causes?

A3: A low yield in this initial step can often be traced back to several critical reaction parameters:

  • Suboptimal pH: The maleimide-thiol reaction is highly pH-dependent. The ideal range is 6.5-7.5.[3][4] Below pH 6.5, the deprotonation of the thiol is insufficient, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly prone to hydrolysis, and competitive side reactions with primary amines (e.g., lysine (B10760008) residues) can occur.[4]

  • Interfering Buffer Components: The presence of extraneous thiols, such as in reducing agents like DTT or β-mercaptoethanol, will directly compete with your target molecule, consuming the linker.[4] Ensure your buffer is free of such components.

  • Thiol Oxidation: The target thiol group must be in its free, reduced state to react. If your molecule has been stored for a prolonged period, disulfide bonds may have formed. Pre-treatment with a non-thiol reducing agent like TCEP is recommended.

  • Maleimide Instability: In aqueous solutions, the maleimide group can slowly hydrolyze, rendering it inactive. It is best practice to prepare the linker solution immediately before initiating the reaction.

Q4: How can I prevent the reversal of the maleimide-thiol bond (retro-Michael reaction)?

A4: The thiosuccinimide linkage formed between the maleimide and the thiol can be susceptible to reversal, particularly if free thiols are present in the solution.[8][9][10] To ensure the stability of your conjugate:

  • Optimize Stoichiometry: Use a modest excess of the maleimide linker (e.g., 1.5 equivalents) to drive the reaction to completion and ensure all target thiols are conjugated.

  • Prompt Purification: Immediately after the reaction is complete, purify the product to remove any unreacted thiol-containing starting material, which could otherwise facilitate the reverse reaction.

Section 2: Challenges in TCO-Tetrazine Ligation

Q5: My TCO-tetrazine click reaction is incomplete. What could be wrong?

A5: The iEDDA reaction is one of the fastest bioorthogonal reactions known, so incomplete conversion is unusual but can occur.[7] Consider these points:

  • Reagent Purity: The purity of both the TCO-functionalized intermediate and the tetrazine-modified molecule is critical. Contaminants can inhibit the reaction.

  • Stoichiometry: While the reaction is highly efficient, using a small excess (e.g., 1.2 equivalents) of the tetrazine component can ensure the reaction proceeds to completion.

  • Reagent Stability: TCO groups can be sensitive to prolonged exposure to light and air. Store the linker and all TCO-containing intermediates protected from light and at low temperatures (e.g., -20°C) to prevent degradation.[2]

Section 3: Challenges in PROTAC Purification

Q6: Why is the purification of my final PEGylated PROTAC so difficult?

A6: The purification of large, flexible, and hydrophilic molecules like PEGylated PROTACs is a well-documented challenge.[11][12] Key difficulties include:

  • Complex Reaction Mixture: The crude product often contains the desired PROTAC alongside unreacted starting materials, byproducts, and incompletely conjugated species.[11]

  • Masking of Physicochemical Properties: The long, neutral PEG chain can dominate the molecule's properties, making different species in the mixture behave very similarly during chromatography.[11][13] This often leads to co-elution of the desired product with impurities.[11]

  • Potential for Aggregation: The high molecular weight and amphipathic nature of some PROTACs can lead to aggregation, causing peak broadening and poor resolution in chromatography.

Q7: What purification strategies are most effective for these PROTACs?

A7: A multi-modal purification strategy is highly recommended to achieve high purity.[11]

  • Size Exclusion Chromatography (SEC): This is an excellent first step to separate the high-molecular-weight PROTAC product from smaller, unreacted components like warheads or E3 ligands.[11]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): As a high-resolution technique, RP-HPLC is ideal for a "polishing" step. It can effectively separate the final PROTAC from closely related impurities, such as incompletely reacted PEGylated intermediates.[11] Careful optimization of the mobile phase gradient is essential.

  • Ion Exchange Chromatography (IEX): If the PROTAC and key impurities possess different net charges, IEX can be a powerful tool. However, be aware that the PEG linker can shield charges on the molecule, potentially reducing the separation efficiency.[13]

Data Presentation

The following tables summarize recommended starting conditions for your experiments. These may require further optimization depending on your specific molecules.

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

Parameter Recommended Value Notes
pH 6.5 - 7.5 Essential for reaction selectivity and to prevent hydrolysis.[4]
Temperature 4°C to 25°C (Room Temp) Lower temperatures can minimize side reactions and degradation.
Stoichiometry (Linker:Thiol) 1.1 to 2.0 equivalents of linker A slight excess helps drive the reaction to completion.
Reaction Time 1 - 4 hours Progress should be monitored by LC-MS or HPLC.

| Recommended Buffers | PBS, HEPES | Ensure buffer is degassed and free of thiols or primary amines. |

Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation

Parameter Recommended Value Notes
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, or mixtures thereof Reactants must be fully solubilized for an efficient reaction.
Temperature 25°C (Room Temp) The reaction is extremely rapid at ambient temperatures.[4]
Stoichiometry (TCO:Tetrazine) 1 : 1.1 - 1.5 A slight excess of the tetrazine component is recommended.

| Reaction Time | 5 - 60 minutes | The reaction is often complete in under 30 minutes.[4] Monitor by LC-MS. |

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

  • Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule (e.g., E3 ligase ligand) in a degassed, amine- and thiol-free buffer (e.g., PBS, pH 7.2). If the molecule has been stored in conditions that may lead to oxidation, pre-treat it with a 2-3 fold molar excess of TCEP for 30-60 minutes at room temperature, followed by removal of the TCEP via a desalting column.

  • Preparation of Linker Solution: Immediately prior to use, dissolve the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker in an appropriate organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).

  • Reaction Initiation: Add 1.1-2.0 molar equivalents of the linker stock solution to the solution of the thiol-containing molecule. Ensure the final concentration of the organic solvent is compatible with the stability of your molecule.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Protect the reaction from direct light to preserve the integrity of the TCO groups.

  • Monitoring: Track the reaction's progress by LC-MS, observing the consumption of the starting material and the formation of the desired product mass.

  • Purification: Upon completion, promptly purify the reaction mixture using RP-HPLC or SEC to isolate the desired mono-functionalized intermediate.

Protocol 2: General Procedure for TCO-Tetrazine Ligation

  • Preparation of Reactants: Dissolve the purified, TCO-containing intermediate from Protocol 1 in a suitable solvent (a mixture of DMSO and an aqueous buffer is often effective). In a separate vial, dissolve the tetrazine-modified molecule in a compatible solvent.

  • Reaction Initiation: Add 1.1-1.5 molar equivalents of the tetrazine solution to the TCO-intermediate solution and mix gently.

  • Incubation: Allow the reaction to proceed at room temperature for 5-60 minutes.

  • Monitoring: Confirm the completion of the reaction by LC-MS.

  • Final Purification: Purify the final PROTAC product using preparative RP-HPLC to remove any excess reagents and achieve high purity.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

G cluster_start Starting Materials cluster_step1 Step 1: Maleimide Conjugation cluster_intermediate Intermediate Product cluster_step2 Step 2: TCO-Tetrazine Ligation cluster_final Final Product A Thiol-containing Ligand (E3 or Target Binder) D React A + B (pH 6.5-7.5) A->D B N-(Mal-PEG6)-N-bis(PEG7-TCO) Linker B->D C Tetrazine-modified Ligand (Target Binder or E3) F React E + C (Click Chemistry) C->F E Purified Intermediate (Ligand-Linker-TCO) D->E Purify E->F H Purification (SEC, RP-HPLC) F->H G Final PROTAC Molecule H->G

Caption: General workflow for PROTAC synthesis.

G Start Low Yield in Maleimide Conjugation pH_Check Is pH between 6.5-7.5? Start->pH_Check Buffer_Check Is buffer free of thiols (e.g., DTT)? pH_Check->Buffer_Check Yes Adjust_pH Adjust pH to 7.0-7.2 and repeat reaction. pH_Check->Adjust_pH No Thiol_State_Check Was target thiol reduced (e.g., with TCEP)? Buffer_Check->Thiol_State_Check Yes Change_Buffer Use a non-thiol buffer (e.g., PBS, HEPES). Buffer_Check->Change_Buffer No Hydrolysis_Check Were reagents prepared fresh? Thiol_State_Check->Hydrolysis_Check Yes Reduce_Thiol Pre-treat with TCEP, remove TCEP, then react. Thiol_State_Check->Reduce_Thiol No Prepare_Fresh Use fresh linker solution for the reaction. Hydrolysis_Check->Prepare_Fresh No Success Yield should improve. Hydrolysis_Check->Success Yes Adjust_pH->Success Change_Buffer->Success Reduce_Thiol->Success Prepare_Fresh->Success

Caption: Troubleshooting low maleimide conjugation yield.

G cluster_protac PROTAC Molecule POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds POI_Ligand POI Binder POI_Ligand->POI Linker Linker POI_Ligand->Linker E3_Ligand E3 Binder Linker->E3_Ligand E3_Ligand->E3 PolyUb Poly-ubiquitination Ternary->PolyUb recruits Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Protein Degradation Proteasome->Degradation leads to

Caption: PROTAC mechanism of action.

References

Technical Support Center: N-(Mal-PEG6)-N-bis(PEG7-TCO) Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker in their experiments.

Frequently Asked Questions (FAQs)

1. What is the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker and what are its primary applications?

The N-(Mal-PEG6)-N-bis(PEG7-TCO) is a hetero-trifunctional linker featuring a maleimide (B117702) group and two trans-cyclooctene (B1233481) (TCO) groups.[1][2] The maleimide group selectively reacts with thiol (-SH) groups, typically found in cysteine residues of proteins and peptides.[3] The two TCO groups are designed for rapid and specific reaction with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][4] This linker is commonly used in the development of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it can connect a thiol-containing biomolecule to two separate tetrazine-tagged entities.[1]

2. What are the optimal reaction conditions for the maleimide-thiol conjugation?

For optimal and chemoselective conjugation of the maleimide group with a thiol, a pH range of 6.5 to 7.5 is recommended.[5][6] Within this pH range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as the reaction with amines.[5] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[7]

3. What can cause low yield in my maleimide conjugation reaction?

Low conjugation yield can be attributed to several factors:

  • Incorrect pH: The reaction is significantly slower at pH below 6.5.[8]

  • Maleimide Hydrolysis: Above pH 7.5, the maleimide group is susceptible to hydrolysis, rendering it inactive.[7][9]

  • Presence of Thiols in Buffer: Buffers containing thiol-based reducing agents like DTT or β-mercaptoethanol will compete with your target molecule for reaction with the maleimide.

  • Disulfide Bonds: The target thiol group on your protein may be part of a disulfide bond and thus unavailable for reaction.[7]

  • Incorrect Stoichiometry: An insufficient molar excess of the maleimide linker over the thiol-containing molecule can lead to incomplete conjugation.[9]

4. My maleimide-thiol conjugate appears to be cleaving over time. What is the mechanism of this cleavage and how can I prevent it?

The cleavage of the maleimide-thiol adduct is often due to a retro-Michael reaction, which is a β-elimination process that reforms the maleimide and the free thiol.[5][10] This can lead to the exchange of the linker-drug with other thiol-containing molecules in the solution, such as glutathione (B108866) in a cellular environment.[10]

To prevent this cleavage, two main strategies can be employed:

  • Succinimide (B58015) Ring Hydrolysis: The thiosuccinimide product of the maleimide-thiol reaction can be stabilized by hydrolysis of the succinimide ring.[11][12][13] This ring-opening reaction forms a stable succinamic acid thioether which is resistant to the retro-Michael reaction.[11][14] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.2).[11]

  • Transcyclization: For conjugates formed with an N-terminal cysteine, a transcyclization reaction can occur, forming a stable six-membered ring that locks the thioether bond and prevents the retro-Michael reaction.[10]

5. Are the TCO groups on the linker stable? What can cause their degradation?

While generally stable, the TCO groups can undergo isomerization from the reactive trans-isomer to the much less reactive cis-isomer.[15] This isomerization can be promoted by the presence of thiols and copper-containing proteins.[15][16] Highly strained TCO derivatives are more susceptible to this isomerization.[16]

Troubleshooting Guides

Issue 1: Low or No Conjugation to Thiol-Containing Biomolecule
Potential Cause Troubleshooting Action
Incorrect Reaction pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[5][6]
Maleimide Hydrolysis Prepare the linker solution fresh and avoid prolonged storage in aqueous buffers, especially at pH > 7.5.[7][9]
Thiol Unavailability If your protein has disulfide bonds, pre-treat it with a non-thiol reducing agent like TCEP to reduce the disulfide bonds to free thiols.[7]
Competing Thiols in Buffer Use buffers free of thiol-containing reagents. If a reducing agent is necessary, use TCEP which does not need to be removed prior to conjugation.[7] If DTT is used, it must be removed by desalting or buffer exchange before adding the maleimide linker.[8]
Insufficient Molar Ratio Optimize the molar ratio of the linker to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide linker is a common starting point.[9]
Issue 2: Cleavage of the Maleimide-Thiol Conjugate
Potential Cause Troubleshooting Action
Retro-Michael Reaction After conjugation, induce hydrolysis of the succinimide ring to form a more stable, ring-opened structure. This can be achieved by incubating the conjugate at a mildly basic pH (e.g., pH 9.2) at 37-45°C for several hours.[11] Monitor the reaction to avoid payload loss at elevated temperatures.[11]
Thiol Exchange in vitro/in vivo For applications in thiol-rich environments (e.g., in the presence of glutathione), consider stabilizing the conjugate via succinimide ring hydrolysis prior to use.[12][17]
Issue 3: Low or No Reaction with Tetrazine
Potential Cause Troubleshooting Action
TCO Isomerization Minimize the exposure of the linker and its conjugates to high concentrations of thiols for extended periods.[16][18] If thiol-containing reagents are necessary for other reaction steps, they should be removed promptly.
Degraded Tetrazine Reagent Ensure the tetrazine-functionalized molecule is fresh and has been stored under appropriate conditions (desiccated and protected from light).[19]
Steric Hindrance The PEG spacers in the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker are designed to minimize steric hindrance. However, if the tetrazine-functionalized molecule is particularly bulky, this could still be a factor.
Suboptimal Reaction Conditions While the TCO-tetrazine reaction is generally fast and pH-insensitive, ensure the reaction conditions are compatible with the stability of all components of the conjugate.[4][19]

Quantitative Data

Table 1: Stability of Maleimide-Thiol Adducts

N-Substituent of MaleimideThiolConditionsHalf-life of ConversionReference
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione3.1 h[17]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione18 h[17]
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione12.3 h[17]
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)Incubated with glutathione258 h[17]
N-aryl maleimidesCysteine (on ADC)Thiol-containing buffer and serum at 37°C> 80% conjugate remaining after 7 days[20]
N-alkyl maleimidesCysteine (on ADC)Thiol-containing buffer and serum at 37°C33-65% conjugate remaining after 7 days[20]

Table 2: Stability of TCO Derivatives

TCO DerivativeConditionsObservationReference
d-TCO30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours[16][18]
s-TCO30 mM mercaptoethanolRapidly isomerizes[16]
TCO-conjugated antibodyIn vivo (serum)25% deactivation in 24 hours[16]

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation
  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP at room temperature for 30-60 minutes.

  • Buffer Exchange: Ensure the protein is in a thiol-free buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline).

  • Linker Preparation: Dissolve the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker in an anhydrous organic solvent such as DMSO immediately before use.

  • Conjugation: Add the linker solution to the protein solution at a 10-20 fold molar excess. Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove excess linker using a desalting column or dialysis.

Protocol 2: Stabilization of Maleimide-Thiol Conjugate by Hydrolysis
  • Buffer Adjustment: After purification of the conjugate, adjust the buffer to pH 9.2.

  • Incubation: Incubate the solution at 37-45°C for 4-48 hours. The optimal time and temperature should be determined empirically to maximize hydrolysis and minimize degradation.[11]

  • Monitoring: Monitor the progress of the hydrolysis by mass spectrometry (expecting a mass increase of 18 Da per hydrolyzed succinimide ring).

  • Final Purification: Purify the stabilized conjugate by a suitable chromatographic method.

Protocol 3: Monitoring Maleimide-Thiol Conjugate Stability by HPLC
  • Sample Preparation: Incubate the conjugate under the desired conditions (e.g., in plasma or a thiol-containing buffer). Take aliquots at various time points.

  • HPLC Analysis: Analyze the aliquots by reverse-phase or hydrophobic interaction chromatography.

  • Data Analysis: Monitor the decrease in the peak corresponding to the intact conjugate and the appearance of peaks corresponding to the cleaved products over time to determine the rate of cleavage.[21][22]

Visualizations

N-(Mal-PEG6)-N-bis(PEG7-TCO) Linker Structure cluster_Mal Maleimide Moiety cluster_PEG6 PEG6 Spacer cluster_Core Branched Core cluster_PEG7_1 PEG7 Spacer cluster_TCO1 TCO Moiety 1 cluster_PEG7_2 PEG7 Spacer cluster_TCO2 TCO Moiety 2 Mal Maleimide PEG6 -(CH2CH2O)6- Mal->PEG6 Core N PEG6->Core PEG7_1 -(CH2CH2O)7- Core->PEG7_1 PEG7_2 -(CH2CH2O)7- Core->PEG7_2 TCO1 TCO PEG7_1->TCO1 TCO2 TCO PEG7_2->TCO2

Caption: Structure of the N-(Mal-PEG6)-N-bis(PEG7-TCO) Linker.

Maleimide-Thiol Conjugation and Cleavage Pathways Mal Maleimide-Linker Conjugate Thiosuccinimide Adduct (Potentially Unstable) Mal->Conjugate + Biomolecule-SH (pH 6.5-7.5) Thiol Biomolecule-SH Thiol->Conjugate Retro_Mal Maleimide-Linker Conjugate->Retro_Mal Retro-Michael Reaction (Cleavage) Retro_Thiol Biomolecule-SH Conjugate->Retro_Thiol Hydrolyzed Ring-Opened Adduct (Stable) Conjugate->Hydrolyzed Hydrolysis (Stabilization, pH > 8.5)

Caption: Maleimide-Thiol Reaction and Stability Pathways.

Troubleshooting Low Maleimide Conjugation Yield Start Low Conjugation Yield Check_pH Is pH between 6.5-7.5? Start->Check_pH Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Reduction Are thiols reduced? Check_pH->Check_Reduction Yes Success Re-run Conjugation Adjust_pH->Success Reduce_Protein Reduce with TCEP Check_Reduction->Reduce_Protein No Check_Buffer Is buffer thiol-free? Check_Reduction->Check_Buffer Yes Reduce_Protein->Success Change_Buffer Use thiol-free buffer Check_Buffer->Change_Buffer No Check_Ratio Is molar ratio optimal? Check_Buffer->Check_Ratio Yes Change_Buffer->Success Increase_Ratio Increase linker molar excess Check_Ratio->Increase_Ratio No Check_Ratio->Success Yes Increase_Ratio->Success

Caption: Troubleshooting Workflow for Low Conjugation Yield.

References

how to improve solubility of N-(Mal-PEG6)-N-bis(PEG7-TCO) constructs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of N-(Mal-PEG6)-N-bis(PEG7-TCO) and similar bioconjugation linkers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial dissolution of N-(Mal-PEG6)-N-bis(PEG7-TCO)?

A1: It is highly recommended to first dissolve N-(Mal-PEG6)-N-bis(PEG7-TCO) in a water-miscible, anhydrous organic solvent to create a concentrated stock solution.[1] The most commonly used solvents for this purpose are dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3][4] These solvents are ideal for reagents with water-sensitive groups like maleimides.[2]

Q2: Can I dissolve the linker directly in an aqueous buffer?

A2: Direct dissolution in aqueous buffers is often challenging due to the hydrophobic nature of the TCO and maleimide (B117702) moieties. While the polyethylene (B3416737) glycol (PEG) spacers are designed to enhance water solubility[1][5][6], the overall construct may still exhibit limited solubility in purely aqueous media, potentially leading to cloudiness or precipitation.[3]

Q3: My solution becomes cloudy after adding the linker stock solution to my aqueous buffer. What should I do?

A3: Cloudiness upon addition of the linker is often a result of its low aqueous solubility.[3] In many cases, the solution will become clearer as the reaction proceeds and the linker is conjugated to your target molecule (e.g., a protein), which is typically more soluble.[3] If precipitation is a concern, consider reducing the linker concentration or slightly increasing the percentage of organic co-solvent in the final reaction mixture.[7]

Q4: What is the optimal pH for bioconjugation reactions involving the maleimide group of this linker?

A4: The maleimide group reacts most efficiently and selectively with free thiol (sulfhydryl) groups at a pH range of 6.5 to 7.5.[3][8][9] At a pH above 7.5, the maleimide group is more susceptible to hydrolysis and can exhibit increased reactivity towards primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling.[3][7][10] Below pH 7.0, the reaction rate with thiols decreases.[10]

Q5: How can I prevent my protein from precipitating when I add the linker stock solution?

A5: Protein precipitation can occur if the final concentration of the organic solvent (e.g., DMSO, DMF) is too high. Many proteins may precipitate when the DMSO or DMF concentration exceeds 10% of the final reaction volume.[3] To avoid this, prepare a more concentrated stock solution of the linker so that a smaller volume is needed. Add the stock solution slowly to the protein solution while gently vortexing or stirring. Also, ensure the reaction buffer pH is not too close to the isoelectric point (pI) of your protein, as protein solubility is minimal at its pI.[11]

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems users may encounter during the handling and use of N-(Mal-PEG6)-N-bis(PEG7-TCO).

Symptom / Observation Potential Cause(s) Recommended Solution(s) & Best Practices
Compound is difficult to dissolve, even in DMSO or DMF. 1. The compound may have absorbed moisture, affecting solubility. 2. The compound has degraded due to improper storage.1. Warm the solution gently to 40–50°C to aid dissolution.[2] 2. Use sonication to help break up aggregates.[11] 3. Always store the solid linker at -20°C, protected from moisture and light.[1][8] Prepare fresh stock solutions before use and avoid repeated freeze-thaw cycles.[8][12]
Precipitation occurs immediately upon adding the linker stock to the aqueous reaction buffer. 1. The concentration of the linker exceeds its solubility limit in the final buffer composition. 2. The final concentration of the organic co-solvent is too high, causing the protein/biomolecule to precipitate.[3]1. Add the linker stock solution dropwise into the reaction buffer while vortexing to ensure rapid mixing. 2. Decrease the initial concentration of the linker. 3. Ensure the final co-solvent (DMSO/DMF) concentration is kept to a minimum, ideally below 10%.[3]
The reaction mixture is cloudy but no heavy precipitate forms. The linker has low aqueous solubility, resulting in a fine suspension.[3]1. Proceed with the reaction; the solution may clarify as the linker is consumed and conjugated to the more soluble target molecule.[3] 2. If the cloudiness persists and interferes with downstream analysis, you may need to optimize the buffer with a small amount of a non-reactive surfactant or increase the PEG length of the linker in future experiments.
Inconsistent reaction results or low conjugation efficiency. 1. Hydrolysis of the maleimide group due to moisture in the stock solvent or a pH > 7.5.[3] 2. The use of inappropriate buffers containing amines (e.g., Tris) or thiols (e.g., DTT).[7]1. Use high-purity, anhydrous DMSO or DMF for preparing stock solutions.[1] 2. Prepare stock solutions fresh for each experiment.[8] 3. Use non-amine, non-thiol buffers such as phosphate-buffered saline (PBS) or HEPES at a pH of 6.5-7.5.[7]

Experimental Protocols & Data

Protocol: Preparation of a Linker Stock Solution

This protocol describes the standard procedure for dissolving N-(Mal-PEG6)-N-bis(PEG7-TCO) and adding it to an aqueous reaction.

Materials:

  • N-(Mal-PEG6)-N-bis(PEG7-TCO) solid

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[3]

  • Vortex mixer

  • Micropipettes

Procedure:

  • Allow the vial of solid N-(Mal-PEG6)-N-bis(PEG7-TCO) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10-20 mM stock solution of the linker by adding the appropriate volume of anhydrous DMSO or DMF. For example, to make 100 µL of a 10 mM solution from a compound with a molecular weight of 1653 g/mol , dissolve 1.65 mg of the linker in 100 µL of solvent.

  • Vortex the vial until the solid is completely dissolved. Gentle warming (40-50°C) can be applied if necessary.[2]

  • Spin down the solution briefly to collect the contents at the bottom of the vial.

  • For the conjugation reaction, add the required molar excess of the linker stock solution to your biomolecule solution (e.g., protein in reaction buffer). Add the stock solution dropwise while gently vortexing the protein solution.

  • Ensure the final volume of the added organic solvent does not exceed 10% of the total reaction volume to maintain protein solubility.[3]

Table: Recommended Solvents for Stock Solutions
Solvent Abbreviation Key Properties Typical Stock Concentration Max Recommended Final Concentration in Reaction
Dimethyl SulfoxideDMSOWater-miscible; good for water-sensitive groups; freezes at 18.5°C.[2][4]10 - 50 mM< 10% (v/v)[3]
DimethylformamideDMFWater-miscible; good for water-sensitive groups; lower freezing point than DMSO.[2][4]10 - 50 mM< 10% (v/v)[3]
DichloromethaneDCMOrganic solvent; can be used for dissolution but must be evaporated or exchanged before adding to aqueous solutions.[2]VariableNot recommended for direct addition
EthanolEtOHWater-miscible; less common for initial stock of sensitive linkers but can be a co-solvent.[13][14]Variable< 10% (v/v)

Visualizations

Logical Workflow for Troubleshooting

G cluster_0 Troubleshooting Solubility Issues start Start: Encounter Solubility Issue q1 Is the solid linker fully dissolved in the organic solvent (DMSO/DMF)? start->q1 sol1 Action: Gently warm (40-50°C) or sonicate the stock solution. q1->sol1 No q2 Does precipitation occur when adding stock to aqueous buffer? q1->q2 Yes sol1->q1 sol2 Action: 1. Add stock solution slowly while vortexing. 2. Reduce linker concentration. 3. Ensure final solvent % is <10%. q2->sol2 Yes q3 Is the final reaction mixture cloudy? q2->q3 No sol2->q3 sol3 Action: 1. Proceed with reaction; may clear over time. 2. If problematic, optimize buffer or linker. q3->sol3 Yes end Outcome: Solubilization Optimized q3->end No sol3->end

Caption: A flowchart for diagnosing and resolving common solubility problems.

Experimental Workflow for Solubilization and Conjugation

G cluster_workflow General Experimental Workflow step1 1. Equilibrate Solid Linker to Room Temperature step2 2. Dissolve in Anhydrous DMSO or DMF (Prepare Stock Solution) step1->step2 step4 4. Add Linker Stock to Biomolecule Solution (Slowly, with mixing) step2->step4 Molar Excess step3 3. Prepare Biomolecule in Reaction Buffer (pH 6.5 - 7.5) step3->step4 step5 5. Incubate Reaction (Room Temp or 4°C) step4->step5 step6 6. Purify Conjugate (e.g., Desalting Column) step5->step6

Caption: Step-by-step workflow for using the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker.

References

side reactions of N-(Mal-PEG6)-N-bis(PEG7-TCO) and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Mal-PEG6)-N-bis(PEG7-TCO). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this trifunctional linker by providing detailed troubleshooting guides and frequently asked questions regarding its use and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-(Mal-PEG6)-N-bis(PEG7-TCO) and what are its primary applications?

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a branched polyethylene (B3416737) glycol (PEG) linker featuring three distinct functional groups: one maleimide (B117702) group and two trans-cyclooctene (B1233481) (TCO) groups.[1][2] The maleimide group is designed for selective conjugation to thiol-containing molecules, such as cysteine residues in proteins.[1][3] The two TCO groups enable rapid and specific bioorthogonal ligation with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder cycloaddition.[4][5][6] This trifunctional nature allows for the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs) with multiple payloads or imaging agents.

Q2: What are the main side reactions associated with the maleimide group?

The primary side reactions involving the maleimide group include:

  • Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, rendering it inactive towards thiols.[3][7] It is crucial to perform conjugations in the recommended pH range.

  • Reaction with Amines: At pH levels above 7.5, the maleimide group can lose its chemoselectivity and react with primary amines, such as the side chain of lysine (B10760008) residues.[3]

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol can be reversible, potentially leading to the transfer of the payload to other thiol-containing molecules, a phenomenon known as "payload migration."[3][8]

  • Thiazine (B8601807) Rearrangement: A side reaction can occur with peptides having an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative.[9]

Q3: What are the potential side reactions of the TCO groups?

The main side reaction for the TCO group is its isomerization to the unreactive cis-cyclooctene (CCO) form.[4][10] This isomerization can be catalyzed by the presence of thiols and certain metal ions, such as copper.[4][11] While TCOs are generally stable in aqueous buffers, prolonged exposure to high concentrations of thiols should be avoided.[10]

Q4: How can I minimize or avoid these side reactions?

To ensure successful conjugation with minimal side products, consider the following:

  • pH Control: Maintain a pH between 6.5 and 7.5 for the maleimide-thiol conjugation to ensure high selectivity for thiols and minimize hydrolysis.[3][12]

  • Buffer Composition: Use amine-free buffers, such as phosphate (B84403) buffer, to prevent unwanted reactions with the maleimide group.[4] Avoid buffers containing thiols when working with the TCO groups to prevent isomerization.[12]

  • Storage: Store the N-(Mal-PEG6)-N-bis(PEG7-TCO) reagent in a dry, biocompatible solvent like DMSO or DMF at -20°C to prevent hydrolysis of the maleimide group.[3][13][14] Aqueous solutions of the reagent should be prepared immediately before use.[3]

  • Stabilizing the Conjugate: After conjugation, the resulting thiosuccinimide ring can be intentionally hydrolyzed under controlled conditions to form a stable thioether, which prevents the retro-Michael reaction.[3][15]

Q5: Are there any known contaminants in PEG linkers that I should be aware of?

PEG reagents can sometimes be contaminated with ethylene (B1197577) oxide and 1,4-dioxane, which are byproducts of the manufacturing process.[16][17][18][19] While generally present in trace amounts, it is important to source high-purity reagents for sensitive applications. Additionally, PEG can leach from plastics, so it is advisable to use glass or high-quality plasticware and avoid PEG-containing detergents when preparing for sensitive analyses like mass spectrometry.[20]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with N-(Mal-PEG6)-N-bis(PEG7-TCO).

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency to Thiols Hydrolysis of Maleimide: The maleimide group has degraded due to moisture or inappropriate pH.Prepare fresh solutions of the linker immediately before use. Ensure the reaction pH is strictly maintained between 6.5 and 7.5.[3] Store the stock solution in a dry organic solvent at -20°C.[3]
Oxidation of Thiols: The thiol groups on the target molecule have formed disulfide bonds.Reduce the thiol-containing molecule with a reducing agent like DTT or TCEP prior to conjugation. Ensure complete removal of the reducing agent before adding the maleimide linker.[21]
Non-specific Labeling Reaction with Amines: The reaction pH was too high, leading to maleimide reaction with primary amines.Lower the reaction pH to within the 6.5-7.5 range to ensure chemoselectivity for thiols.[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[21]
Loss of TCO Reactivity Isomerization to CCO: The TCO group has isomerized to its unreactive cis-isomer.Avoid prolonged exposure of the TCO-containing molecule to high concentrations of thiols.[10] If thiols are present in the reaction mixture for the maleimide conjugation, proceed to the TCO-tetrazine ligation step as soon as reasonably possible.
Heterogeneous Product in Mass Spectrometry Incomplete Reaction: The conjugation reactions did not go to completion.Increase the molar excess of the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker or the tetrazine-labeled molecule. Optimize reaction time and temperature.
Hydrolysis of Succinimide (B58015) Ring: The succinimide ring formed after maleimide-thiol conjugation has partially hydrolyzed, creating isomeric succinamic acid thioethers.[7]This is a known phenomenon.[7] To achieve a more homogeneous product, the succinimide ring can be fully hydrolyzed post-conjugation under controlled basic conditions to the stable ring-opened form.[3][15]
PEG Contamination: The sample is contaminated with exogenous PEG.Use high-purity reagents and solvents. Avoid plasticware and detergents that can leach PEG.[20]

Experimental Protocols

Protocol 1: Conjugation of N-(Mal-PEG6)-N-bis(PEG7-TCO) to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the thiol-containing protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • If the protein's thiols are oxidized, reduce them with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Linker Preparation:

    • Dissolve N-(Mal-PEG6)-N-bis(PEG7-TCO) in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the linker solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[][23]

Protocol 2: TCO-Tetrazine Ligation
  • Tetrazine Reagent Preparation:

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the desired reaction buffer.

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the tetrazine solution to the TCO-functionalized protein solution from Protocol 1.

    • The reaction is typically rapid and can be complete within 30-60 minutes at room temperature.[12]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent by SEC or dialysis.[4]

Visualizations

Side_Reactions_Maleimide Mal N-(Mal-PEG6)-N-bis(PEG7-TCO) Desired_Product Thiosuccinimide Conjugate Mal->Desired_Product + Thiol (pH 6.5-7.5) Hydrolysis Hydrolyzed Maleimide (Inactive) Mal->Hydrolysis + H2O (pH > 7.5) Amine_Adduct Amine Adduct (e.g., Lysine) Mal->Amine_Adduct + Amine (pH > 7.5) Thiazine Thiazine Rearrangement Mal->Thiazine + N-terminal Cys Thiol Target Thiol (e.g., Cysteine) Retro_Michael Retro-Michael Reaction Product Desired_Product->Retro_Michael Reversible

Caption: Potential side reactions of the maleimide group.

TCO_Side_Reaction TCO TCO Group (Active) Diels_Alder_Product Dihydropyridazine (Stable Conjugate) TCO->Diels_Alder_Product + Tetrazine (Bioorthogonal) CCO cis-Cyclooctene (Inactive) TCO->CCO Isomerization (catalyzed by thiols, Cu+) Tetrazine Tetrazine

Caption: Primary side reaction of the TCO group.

Experimental_Workflow Start Start: Thiol-containing Protein Step1 Step 1: Conjugate with N-(Mal-PEG6)-N-bis(PEG7-TCO) (pH 6.5-7.5) Start->Step1 Purify1 Purification 1 (e.g., SEC) Step1->Purify1 Intermediate TCO-functionalized Protein Purify1->Intermediate Step2 Step 2: React with Tetrazine-labeled Molecule Intermediate->Step2 Purify2 Purification 2 (Optional) Step2->Purify2 End Final Tri-functional Conjugate Purify2->End

Caption: General experimental workflow for dual labeling.

References

Validation & Comparative

A Head-to-Head Comparison of PROTAC Linkers: The Rise of Bioorthogonal Chemistry with N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 6, 2025 – In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties.[1][2] This guide provides an in-depth comparison of a novel, functional linker, N-(Mal-PEG6)-N-bis(PEG7-TCO), with other conventional PROTAC linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The linker in a PROTAC is far more than a passive spacer; its length, composition, and flexibility are crucial determinants of the efficacy, selectivity, and pharmacokinetic properties of the degrader molecule.[2][3] A well-designed linker facilitates the formation of a stable and productive ternary complex between the protein of interest (POI) and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[3]

The Contenders: A Look at Different PROTAC Linker Chemistries

PROTAC linkers can be broadly categorized into several classes, each with distinct characteristics that influence the overall performance of the molecule.

Flexible Linkers (Alkyl and Polyethylene Glycol - PEG): These are the most commonly used linkers in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[1]

  • Alkyl Chains: Simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.[1]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can improve the solubility and cell permeability of the PROTAC molecule.[1]

Rigid Linkers: These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1]

"Clickable" and Functional Linkers: This emerging class of linkers utilizes bioorthogonal chemistry to enable efficient and modular PROTAC assembly. N-(Mal-PEG6)-N-bis(PEG7-TCO) is a prime example of such a linker. It features:

  • A polyethylene glycol (PEG) backbone, which enhances solubility and provides flexibility.

  • A maleimide (Mal) group, which allows for covalent conjugation to cysteine residues on proteins or ligands.

  • Two trans-cyclooctene (TCO) groups, which are reactive handles for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules.[4][5] This allows for the rapid and efficient in-cell or in-vitro synthesis of PROTACs, a strategy often referred to as "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs).[6]

Performance Under the Microscope: Quantitative Comparison of Linker Technologies

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]

While direct head-to-head data for N-(Mal-PEG6)-N-bis(PEG7-TCO) is not yet widely published, we can infer its performance advantages by comparing the "clickable" TCO-based approach with traditional linkers in the context of a well-studied target, Bromodomain-containing protein 4 (BRD4).

Linker TypePROTAC ExampleTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
Clickable (in-cell formation) JQ1-TCO + Tz-thalidomideBRD4Thalidomide (CRBN)Complete degradation at 3-10 µM>90[7]
Flexible (PEG) ARV-825BRD4Pomalidomide (CRBN)~1>90[8][9]
Flexible (PEG) MZ1BRD4VHL ligand~15>90[10]

This table presents a comparative overview based on available literature. The "Clickable" entry represents the in-cell formation of a PROTAC using components that would be analogous to those used with the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker.

The data suggests that while pre-synthesized PROTACs with flexible PEG linkers like ARV-825 and MZ1 demonstrate nanomolar potency, the in-cell "clickable" approach can also achieve complete degradation of the target protein. The key advantage of the clickable approach lies in its modularity and the ability to use smaller, more cell-permeable precursors to form the active PROTAC intracellularly, potentially overcoming some of the delivery challenges associated with large PROTAC molecules.[3]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the synthetic advantages of clickable linkers, and the logical relationships of linker properties.

PROTAC_Mechanism cluster_recruitment Recruitment cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC Mechanism of Action

Linker_Comparison cluster_traditional Traditional Synthesis cluster_clickable Clickable Synthesis (e.g., with TCO) POI_ligand POI Ligand Coupling1 Coupling Step 1 POI_ligand->Coupling1 Linker Linker Synthesis Linker->Coupling1 E3_ligand E3 Ligase Ligand Coupling2 Coupling Step 2 E3_ligand->Coupling2 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC POI_Tz Tetrazine-functionalized POI Ligand Click_Reaction Click Reaction (iEDDA) POI_Tz->Click_Reaction Linker_TCO TCO-functionalized Linker (e.g., N-(Mal-PEG6)-N-bis(PEG7-TCO)) Linker_TCO->Click_Reaction Final_PROTAC_Click Final PROTAC Click_Reaction->Final_PROTAC_Click

Synthetic Workflow Comparison

Linker_Properties cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance Linker Linker Properties Solubility Solubility Linker->Solubility influences Permeability Cell Permeability Linker->Permeability influences Stability Metabolic Stability Linker->Stability influences Ternary_Complex Ternary Complex Formation Linker->Ternary_Complex critical for Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy determines Selectivity Selectivity Ternary_Complex->Selectivity impacts

Logical Relationship of Linker Properties

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[11]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot a dose-response curve to determine the DC50 and Dmax values.[11]

Protocol 2: In-Cell Click-formed PROTAC (CLIPTAC) Assay

This protocol describes the sequential treatment of cells with "clickable" precursors to form the active PROTAC intracellularly.[6]

Materials:

  • Cell culture reagents

  • Tetrazine-functionalized E3 ligase ligand (e.g., Tz-thalidomide)

  • TCO-functionalized POI ligand (synthesized using a linker like N-(Mal-PEG6)-N-bis(PEG7-TCO))

  • Vehicle control (e.g., DMSO)

  • Western blot reagents (as per Protocol 1)

Procedure:

  • Cell Culture: Plate cells as described in Protocol 1.

  • Sequential Treatment: Treat the cells with the TCO-functionalized POI ligand for a specific duration (e.g., 1-2 hours) to allow for cell penetration.

  • Subsequently, add the tetrazine-functionalized E3 ligase ligand to the same media and incubate for the desired degradation time (e.g., 24 hours).

  • Analysis: Following the incubation period, lyse the cells and perform a Western blot analysis as described in Protocol 1 to determine the extent of target protein degradation.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in functional and "clickable" linkers like N-(Mal-PEG6)-N-bis(PEG7-TCO). These advanced linkers provide a modular and efficient approach to PROTAC synthesis, enabling the rapid generation of libraries for optimization and facilitating novel strategies such as in-cell PROTAC formation. The ability to use smaller, more permeable precursors offers a potential solution to the delivery challenges of large PROTAC molecules. As the field of targeted protein degradation continues to advance, the development and characterization of innovative linkers will undoubtedly play a pivotal role in creating the next generation of potent and selective therapeutics.

References

A Head-to-Head Comparison of TCO and Other Click Chemistry Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry" has provided a powerful toolkit for these applications, and among the various methods, the Trans-cyclooctene (TCO)-tetrazine ligation has emerged as a leading strategy. This guide offers an objective comparison of TCO-based linkers with other common click chemistry alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal conjugation strategy.

The landscape of bioconjugation has been revolutionized by click chemistry, a suite of reactions that are rapid, specific, and high-yielding. Three main classes of click chemistry are predominantly used in biological research: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine. The choice of linker is critical and depends on the specific application, considering factors such as reaction speed, biocompatibility, and the stability of the resulting conjugate.

Quantitative Comparison of Key Click Chemistry Linkers

The performance of different click chemistry linkers can be evaluated based on several key parameters, most notably the second-order rate constant (k), which reflects the intrinsic reactivity of the ligation partners. Other critical factors include the requirement for a catalyst, which can impact biocompatibility, and the stability of the linker in biological environments.

FeatureTCO-Tetrazine Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Principle Inverse-electron-demand Diels-Alder cycloadditionStrain-promoted [3+2] cycloadditionCopper(I)-catalyzed [3+2] cycloaddition
Common Linkers TCO, d-TCO, sTCODBCO, BCN, DIFOTerminal Alkynes, Azides
Second-Order Rate Constant (k) (M⁻¹s⁻¹) Up to 10⁶[1][2][3]10⁻² - 1[4]10 - 100[4]
Biocompatibility Excellent (catalyst-free)[1]Excellent (catalyst-free)Limited in vivo due to copper cytotoxicity[1][5]
Reaction Conditions Aqueous media, physiological pH, room temperatureAqueous media, physiological pH, room temperatureRequires copper(I) catalyst and ligands
Stability Generally stable; some TCO derivatives can isomerize in the presence of thiols or in certain media[6][7][8]Generally stableTriazole product is highly stable

In-Depth Analysis of Linker Performance

TCO-Tetrazine Ligation: This bioorthogonal reaction is renowned for its exceptionally fast kinetics, with rate constants that are orders of magnitude higher than other click chemistries.[1][2][3] This rapid reactivity allows for efficient labeling at very low concentrations, which is a significant advantage for in vivo applications and for labeling low-abundance biomolecules.[3] The reaction is catalyst-free, ensuring high biocompatibility for live-cell imaging and in vivo studies.[1][9] While the resulting dihydropyridazine (B8628806) linkage is stable, the stability of the TCO moiety itself can be a consideration. Some TCO derivatives are susceptible to isomerization to the unreactive cis-isomer, particularly in the presence of thiols or certain components of cell culture media.[6][7][10] However, more stable derivatives like d-TCO have been developed to address this issue.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC linkers, such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN), react with azides without the need for a toxic copper catalyst, making them highly biocompatible.[5] While significantly faster than the uncatalyzed Huisgen cycloaddition, their reaction rates are considerably slower than the TCO-tetrazine ligation.[2][5] This can necessitate higher concentrations or longer reaction times. The resulting triazole linkage is very stable. The bulky and hydrophobic nature of many cyclooctyne (B158145) reagents can sometimes affect the solubility and biological properties of the labeled molecule.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): CuAAC is a highly efficient and versatile click reaction with fast kinetics.[5] The resulting triazole product is exceptionally stable. However, the requirement for a copper(I) catalyst poses a significant limitation for in vivo and many live-cell applications due to the cytotoxicity of copper.[1][5] While ligands can be used to mitigate this toxicity, it remains a concern for sensitive biological systems. Therefore, CuAAC is more commonly employed for in vitro bioconjugation and materials science applications.

Visualizing the Click Chemistry Landscape

The relationships between different click chemistry methodologies can be visualized to better understand their classification and key features.

Click_Chemistry_Linkers Classification of Common Click Chemistry Linkers cluster_CuAAC Reactants cluster_SPAAC Reactants cluster_IEDDA Reactants Click_Chemistry Click Chemistry CuAAC CuAAC (Copper-Catalyzed) Click_Chemistry->CuAAC Catalyst-Dependent SPAAC SPAAC (Strain-Promoted) Click_Chemistry->SPAAC Catalyst-Free (Bioorthogonal) IEDDA IEDDA (TCO-Tetrazine) Click_Chemistry->IEDDA Catalyst-Free (Bioorthogonal) Alkyne Terminal Alkyne Azide (B81097) Azide Strained_Alkyne Strained Alkyne (DBCO, BCN) Azide2 Azide TCO trans-Cyclooctene (TCO) Tetrazine Tetrazine

A diagram illustrating the classification of click chemistry linkers.

Experimental Protocols for Comparative Analysis

To objectively compare the performance of different click chemistry linkers, a standardized experimental workflow is essential. The following protocol outlines a method for determining and comparing the reaction rates.

Protocol: Comparative Analysis of Click Chemistry Reaction Kinetics

Objective: To determine and compare the second-order rate constants of TCO-tetrazine, SPAAC, and CuAAC reactions.

Materials:

  • Reactants:

    • TCO-containing molecule (e.g., TCO-PEG-NHS ester)

    • Tetrazine-containing molecule (e.g., Tetrazine-amine)

    • Azide-containing molecule (e.g., Azido-PEG-NHS ester)

    • Strained alkyne-containing molecule (e.g., DBCO-amine)

    • Terminal alkyne-containing molecule (e.g., Alkyne-PEG-NHS ester)

  • For CuAAC:

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Instrumentation:

    • UV-Vis Spectrophotometer or Fluorescence Plate Reader

    • LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions (e.g., 10 mM) of all reactants in DMSO.

    • For CuAAC, prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • For each reaction to be tested (TCO-tetrazine, SPAAC, CuAAC), prepare a reaction mixture in PBS. The final concentrations of the reactants should be in the micromolar to low millimolar range and equimolar (e.g., 50 µM of each reactant).

    • For the CuAAC reaction, add the CuSO₄ and THPTA ligand to the buffer and mix before adding the alkyne and azide reactants. Initiate the reaction by adding sodium ascorbate.

  • Reaction Monitoring:

    • Monitor the reaction progress over time using a suitable analytical method.

      • UV-Vis Spectroscopy: If one of the reactants has a distinct absorbance that disappears upon reaction (e.g., the tetrazine chromophore around 520 nm), this can be used to monitor the decrease in reactant concentration.

      • LC-MS: At specific time intervals, quench a small aliquot of the reaction mixture (e.g., by adding an excess of a scavenger molecule or by acidification) and analyze by LC-MS to determine the concentrations of reactants and products.

  • Data Analysis:

    • Plot the concentration of one of the reactants versus time.

    • Calculate the second-order rate constant (k) using the appropriate integrated rate law for a second-order reaction: 1/[A]t - 1/[A]₀ = kt (where [A]t is the concentration of reactant A at time t, and [A]₀ is the initial concentration).

The following diagram illustrates the general workflow for this comparative experiment.

Experimental_Workflow Workflow for Comparing Click Chemistry Reaction Kinetics prep Prepare Reactant Stock Solutions tco_setup Setup TCO-Tetrazine Reaction Mixture prep->tco_setup spaac_setup Setup SPAAC Reaction Mixture prep->spaac_setup cuaac_setup Setup CuAAC Reaction Mixture prep->cuaac_setup monitor Monitor Reactions Over Time (UV-Vis or LC-MS) tco_setup->monitor spaac_setup->monitor cuaac_setup->monitor analyze Analyze Data and Calculate Rate Constants monitor->analyze compare Compare Linker Performance analyze->compare

A diagram of the experimental workflow for kinetic comparison.

Conclusion

The choice of a click chemistry linker is a critical decision in the design of bioconjugates. For applications requiring extremely fast kinetics and high biocompatibility, particularly in vivo, TCO-tetrazine ligation is often the superior choice. SPAAC offers an excellent catalyst-free alternative, albeit with slower reaction rates, making it suitable for a wide range of biological applications where speed is not the primary concern. CuAAC remains a powerful and efficient tool for in vitro conjugations and material science, where the cytotoxicity of the copper catalyst is not a limiting factor. By carefully considering the quantitative data and the specific requirements of the experimental system, researchers can select the optimal click chemistry linker to achieve their scientific goals.

References

The Trifunctional Advantage: A Comparative Guide to the Branched PEG Linker N-(Mal-PEG6)-N-bis(PEG7-TCO)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and targeted drug delivery systems, the architecture of the linker molecule is a critical determinant of efficacy, stability, and pharmacokinetic profile. The branched PEG linker, N-(Mal-PEG6)-N-bis(PEG7-TCO), represents a sophisticated approach to bioconjugation, offering a trifunctional platform for the attachment of multiple molecular entities. This guide provides an objective comparison of this branched linker with traditional linear alternatives, supported by experimental data from analogous systems, detailed experimental protocols, and illustrative diagrams to aid researchers, scientists, and drug development professionals in their selection of optimal linker strategies.

Core Advantages of a Branched Architecture

The N-(Mal-PEG6)-N-bis(PEG7-TCO) linker possesses a unique structure featuring a central core from which multiple polyethylene (B3416737) glycol (PEG) arms extend. This design confers several key advantages over simple linear PEG linkers.[1][2]

  • Increased Payload Capacity: The most significant advantage is the ability to attach multiple payloads to a single conjugation site on a biomolecule, such as an antibody.[3] This is particularly beneficial for creating dual-payload ADCs, which can deliver two different therapeutic agents to a target cell, potentially overcoming drug resistance and enhancing therapeutic efficacy.[4][5]

  • Improved Pharmacokinetics: The branched structure creates a larger hydrodynamic radius, which can shield the conjugated biomolecule from renal clearance, leading to a longer in vivo half-life and increased systemic exposure.[2][6] Studies have shown that ADCs with branched or "pendant" PEG linkers exhibit slower clearance rates compared to those with linear linkers, especially at higher drug-to-antibody ratios (DARs).

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chains improves the solubility of hydrophobic payloads, mitigating the risk of aggregation, which can be a significant issue with highly loaded ADCs.[7] This enhanced stability is crucial for both the manufacturing process and the in vivo performance of the conjugate.

Orthogonal Reactivity for Precise Bioconjugation

The N-(Mal-PEG6)-N-bis(PEG7-TCO) linker is equipped with three distinct reactive handles, enabling a controlled and stepwise conjugation strategy:

  • Maleimide (B117702) (Mal): This functional group reacts specifically with free thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides. The maleimide-thiol conjugation is a well-established and efficient method for site-specific antibody modification.[8][]

  • trans-Cyclooctene (TCO): The two TCO groups participate in a bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules. This inverse-electron-demand Diels-Alder (iEDDA) reaction is exceptionally fast and proceeds with high specificity under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules.[10]

The presence of both maleimide and TCO moieties allows for orthogonal conjugation, where the thiol-reactive maleimide can be used to attach the linker to an antibody, followed by the attachment of two different tetrazine-modified payloads to the TCO groups.

Performance Comparison: Branched vs. Linear PEG Linkers

While direct experimental data for N-(Mal-PEG6)-N-bis(PEG7-TCO) is not extensively published, a comparative analysis of analogous branched and linear PEG linkers from various studies provides valuable insights into their performance differences.

Pharmacokinetic Parameters

The architecture of the PEG linker significantly influences the pharmacokinetic (PK) profile of an ADC. Branched linkers generally lead to improved PK properties, as demonstrated in the following table summarizing data from studies on high-DAR ADCs.

Linker Architecture (DAR 8)Clearance RateArea Under the Curve (AUC)Reference
Linear PEG LinkerHighLower[6]
Branched ("Pendant") PEG LinkerLowSignificantly Higher[6]

Table 1: Comparison of pharmacokinetic parameters for high-DAR ADCs with linear versus branched PEG linkers in preclinical models.

In Vitro Cytotoxicity

The impact of linker architecture on the in vitro potency of an ADC can vary depending on the specific antibody, payload, and cell line. However, studies have shown that the length and branching of the PEG linker are critical for optimal cytotoxicity, especially in homogeneous high-DAR ADCs.

Linker Architecture (Homogeneous DAR 6)Linker LengthIC50 (nM)Reference
Branched"Short" (e.g., PEG4 equivalent)0.68[11]
Branched"Long" (e.g., PEG8 equivalent)0.074[11]
Heterogeneous (Control)N/A~0.08[11]

Table 2: In vitro cytotoxicity of trastuzumab-MMAE ADCs with different branched linker lengths against a HER2-positive cell line. A longer branched linker demonstrated significantly higher potency.

Experimental Protocols

The following are representative protocols for the stepwise conjugation of an antibody with two different payloads using a trifunctional linker like N-(Mal-PEG6)-N-bis(PEG7-TCO), and for the subsequent characterization of the resulting dual-payload ADC.

Protocol 1: Stepwise Conjugation for Dual-Payload ADC Synthesis

This protocol outlines the general steps for creating a dual-payload ADC using a maleimide-TCO branched linker.

1. Antibody Thiolation (if necessary):

  • If the antibody does not have available free thiols, reduce a controlled number of interchain disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
  • Incubate the antibody (1-10 mg/mL in PBS, pH 7.0-7.5) with a 2-5 molar excess of TCEP for 1-2 hours at 37°C.
  • Remove excess TCEP using a desalting column.

2. Maleimide Conjugation to Antibody:

  • Dissolve the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
  • Add the linker solution to the thiolated antibody at a 5-10 fold molar excess.
  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
  • Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove unreacted linker.

3. TCO-Tetrazine "Click" Conjugation of Payloads:

  • Prepare stock solutions of your two different tetrazine-functionalized payloads in a suitable solvent.
  • For sequential conjugation, add the first tetrazine-payload to the purified antibody-linker conjugate at a 2-5 fold molar excess relative to the TCO groups. Incubate for 1 hour at room temperature.
  • Purify the intermediate conjugate using SEC to remove the excess first payload.
  • Add the second tetrazine-payload to the purified intermediate conjugate at a 2-5 fold molar excess. Incubate for 1 hour at room temperature.
  • Purify the final dual-payload ADC using a suitable chromatography method, such as hydrophobic interaction chromatography (HIC), to separate species with different drug-to-antibody ratios.[12][13]

Protocol 2: Characterization of the Dual-Payload ADC

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the specific wavelength maximum of each payload. Calculate the average DAR for each payload using the Beer-Lambert law and the known extinction coefficients of the antibody and payloads.[][15]
  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on the number of conjugated hydrophobic drugs, providing information on the distribution of different DAR species.[16]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced (light and heavy chains) ADC can provide precise mass measurements to confirm the number of conjugated payloads.[17]

2. In Vitro Stability Assessment:

  • Incubate the dual-payload ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
  • At each time point, analyze the samples by LC-MS to determine the average DAR and monitor for any payload deconjugation over time.[2][18]

3. In Vitro Cytotoxicity Assay:

  • Culture target cancer cells in 96-well plates.
  • Treat the cells with serial dilutions of the dual-payload ADC, single-payload ADCs (as controls), and a non-targeting antibody control.
  • After a 72-96 hour incubation period, assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
  • Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the conjugates.[6]

Visualizing the Advantage: Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the structural comparison of branched and linear linkers and the experimental workflow for creating a dual-payload ADC.

cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker Antibody_L Antibody PEG_L Linear PEG Chain Antibody_L->PEG_L Payload_L Payload PEG_L->Payload_L Antibody_B Antibody Core Branched Core Antibody_B->Core PEG_B1 PEG Arm 1 Core->PEG_B1 PEG_B2 PEG Arm 2 Core->PEG_B2 Payload_B1 Payload 1 PEG_B1->Payload_B1 Payload_B2 Payload 2 PEG_B2->Payload_B2

Caption: Structural comparison of a linear versus a branched PEG linker for bioconjugation.

Start Start: Antibody & Linker Step1 1. Maleimide-Thiol Conjugation (Antibody + Linker) Start->Step1 Purify1 Purification (SEC) Step1->Purify1 Step2 2. TCO-Tetrazine Conjugation (Add Payload 1) Purify1->Step2 Purify2 Purification (SEC) Step2->Purify2 Step3 3. TCO-Tetrazine Conjugation (Add Payload 2) Purify2->Step3 Purify3 Final Purification (HIC) Step3->Purify3 End Dual-Payload ADC Purify3->End

Caption: Experimental workflow for the synthesis of a dual-payload ADC using a trifunctional linker.

Conclusion

The N-(Mal-PEG6)-N-bis(PEG7-TCO) branched PEG linker offers a sophisticated and powerful tool for the construction of advanced bioconjugates. Its trifunctional nature, combining the robust maleimide-thiol chemistry with the rapid and bioorthogonal TCO-tetrazine reaction, enables the precise and controlled attachment of multiple payloads. Compared to traditional linear linkers, the branched architecture provides significant advantages in terms of increased payload capacity, improved pharmacokinetics, and enhanced solubility and stability. While the optimal linker design is ultimately dependent on the specific application, the experimental data from analogous systems strongly support the superior performance of branched linkers for developing next-generation therapeutics with an improved therapeutic index. The protocols and comparative data presented in this guide provide a framework for researchers to effectively utilize and evaluate advanced linker technologies like N-(Mal-PEG6)-N-bis(PEG7-TCO) in their drug development programs.

References

Validating the Trifunctional Linker: A Comparative Guide to Mass Spectrometry and Alternative Methods for N-(Mal-PEG6)-N-bis(PEG7-TCO) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is paramount to ensure the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for validating the conjugation of the trifunctional linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of methodology.

The N-(Mal-PEG6)-N-bis(PEG7-TCO) linker is a sophisticated reagent designed for creating complex bioconjugates. Its three functional groups—a maleimide (B117702) for thiol-specific conjugation and two trans-cyclooctene (B1233481) (TCO) groups for bioorthogonal click chemistry—enable the precise assembly of molecules such as antibody-drug conjugates (ADCs) or targeted imaging agents. Verifying the successful and specific conjugation of this linker to a target biomolecule is a critical step in the development pipeline.

Mass Spectrometry: The Gold Standard for Molecular Weight Confirmation

Mass spectrometry (MS) stands as the primary and most definitive method for confirming the covalent attachment of the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker to a biomolecule. By precisely measuring the mass-to-charge ratio (m/z) of the resulting conjugate, MS provides direct evidence of the mass shift corresponding to the addition of the linker (Molecular Formula: C78H137N7O30, Molecular Weight: 1653.09 g/mol )[1].

Two main ionization techniques are employed for the analysis of PEGylated biomolecules: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the average molecular weight of a PEGylated protein and assessing the degree of PEGylation.[2] It is particularly well-suited for analyzing heterogeneous mixtures and can provide clear spectra for molecules with a broad mass distribution.

ESI-Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), has gained popularity for its amenability to automation and reduced sample preparation time compared to MALDI.[2] ESI-MS is highly effective for characterizing PEGylated proteins and can provide detailed information on the distribution of PEGylated species.

Alternative Validation Methods

While mass spectrometry provides unparalleled detail on molecular weight, other techniques can offer complementary information and are often used for routine analysis and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC), is a valuable tool for separating the conjugated molecule from the unreacted linker and biomolecule. By comparing the chromatograms of the reaction mixture with those of the starting materials, the formation of a new, larger species (the conjugate) can be confirmed.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high-resolution separation of biomolecules and can be used to assess the purity of the conjugate and detect different PEGylated species.

Comparative Analysis of Validation Methods

The choice of analytical method depends on the specific information required, the nature of the bioconjugate, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the validation of N-(Mal-PEG6)-N-bis(PEG7-TCO) conjugation.

FeatureMALDI-TOF MSESI-MS (LC-MS)HPLC (SEC/RP)Capillary Electrophoresis (CE)
Primary Information Molecular Weight, Degree of PEGylationMolecular Weight Distribution, PurityPurity, Presence of ConjugatePurity, Heterogeneity
Resolution Moderate to HighHighModerateHigh
Sensitivity High (pmol to fmol)High (fmol to amol)Moderate (nmol to pmol)High (fmol)
Quantitative Accuracy Semi-quantitativeQuantitative with standardsQuantitativeQuantitative with standards
Sample Preparation Co-crystallization with matrixDesalting, Buffer ExchangeFiltrationDilution in running buffer
Throughput ModerateHighHighModerate
Instrumentation Cost HighHighModerateModerate
Key Advantage Direct mass confirmationHigh resolution and automationRobust and widely availableHigh resolving power
Key Limitation Potential for fragmentationSpectral complexity with polydisperse PEGsIndirect evidence of conjugationLimited structural information

Experimental Workflow for Mass Spectrometry Validation

The following diagram illustrates a typical workflow for the validation of N-(Mal-PEG6)-N-bis(PEG7-TCO) conjugation using mass spectrometry.

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Mass Spectrometry Analysis cluster_validation Validation Biomolecule Target Biomolecule (e.g., Thiolated Antibody) Reaction Conjugation Reaction Biomolecule->Reaction Linker N-(Mal-PEG6)-N- bis(PEG7-TCO) Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification SamplePrep Sample Preparation (Desalting/Matrix Addition) Purification->SamplePrep MALDI MALDI-TOF MS SamplePrep->MALDI Spotting ESI ESI-MS SamplePrep->ESI Infusion/LC DataAnalysis Data Analysis (Mass Confirmation) MALDI->DataAnalysis ESI->DataAnalysis Result Validated Conjugate DataAnalysis->Result

Experimental workflow for MS validation.

Detailed Experimental Protocols

Protocol 1: MALDI-TOF Mass Spectrometry Analysis

1. Sample Preparation:

  • Protein/Antibody Conjugate: Desalt the purified conjugate sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts. Elute the sample in a solution of 50% acetonitrile (B52724)/0.1% trifluoroacetic acid (TFA).
  • Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50% acetonitrile/0.1% TFA.

2. Sample Spotting:

  • Mix the desalted sample and the matrix solution in a 1:1 ratio.
  • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.

3. Instrumental Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.
  • Acquire spectra over a mass range appropriate for the expected molecular weight of the conjugate.
  • Calibrate the instrument using a protein standard of known molecular weight.

4. Data Analysis:

  • Process the raw data to obtain the average molecular weight of the conjugate.
  • Compare the observed molecular weight with the theoretical molecular weight to confirm the addition of the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker.

Protocol 2: ESI-MS (LC-MS) Analysis

1. Sample Preparation:

  • Buffer exchange the purified conjugate into a volatile buffer system, such as 100 mM ammonium (B1175870) acetate, using a desalting column or spin filter.
  • Dilute the sample to a final concentration of approximately 1 µM.

2. LC-MS Analysis:

  • Inject the sample onto a reverse-phase column (e.g., C4) connected to an ESI-MS system.
  • Elute the conjugate using a gradient of increasing acetonitrile in water, both containing 0.1% formic acid.
  • Acquire mass spectra in positive ion mode over a suitable m/z range.

3. Data Analysis:

  • Deconvolute the raw ESI-MS spectrum to obtain the zero-charge mass of the conjugate.
  • The resulting spectrum should show a mass increase corresponding to the molecular weight of the linker for each successful conjugation.

Protocol 3: HPLC (SEC) Analysis

1. System Preparation:

  • Equilibrate a size-exclusion column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

2. Sample Analysis:

  • Inject the purified conjugation reaction mixture and, in separate runs, the unconjugated biomolecule and the linker as controls.
  • Monitor the elution profile using UV detection at 280 nm (for protein) and/or a wavelength specific to a chromophore on the linker or conjugated molecule if applicable.

3. Data Interpretation:

  • The chromatogram of the reaction mixture should show a new peak with a shorter retention time compared to the unconjugated biomolecule, indicating an increase in size due to conjugation.
  • The presence of peaks corresponding to the unconjugated starting materials can be used to assess the reaction efficiency.

Conclusion

The validation of N-(Mal-PEG6)-N-bis(PEG7-TCO) conjugation is a critical step that requires robust and reliable analytical methods. Mass spectrometry, particularly MALDI-TOF and ESI-MS, provides the most direct and definitive evidence of successful conjugation by confirming the expected mass shift. While alternative methods like HPLC and capillary electrophoresis offer valuable complementary information regarding purity and heterogeneity, they do not provide the same level of structural confirmation. For a comprehensive and confident validation of these complex bioconjugates, a multi-faceted approach employing both mass spectrometry and a separation-based technique is highly recommended. This ensures not only the confirmation of the desired product but also a thorough understanding of the reaction efficiency and the purity of the final conjugate, ultimately contributing to the development of safer and more effective biotherapeutics.

References

A Comparative Guide to PROTAC Efficacy: Evaluating N-(Mal-PEG6)-N-bis(PEG7-TCO) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The efficacy of these bifunctional molecules is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of PROTACs constructed with the versatile N-(Mal-PEG6)-N-bis(PEG7-TCO) linker and other common linker strategies, supported by experimental data to inform rational PROTAC design.

The Central Role of the PROTAC Linker

The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall performance. Its composition, length, and flexibility are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates efficient ubiquitination of the target protein, marking it for degradation by the proteasome. Key parameters for evaluating PROTAC efficacy are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

N-(Mal-PEG6)-N-bis(PEG7-TCO): A Modular Approach to PROTAC Synthesis

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a heterobifunctional linker designed for modular and efficient PROTAC assembly. Its key features include:

  • Maleimide (B117702) (Mal) Group: Enables covalent conjugation to thiol groups, typically present on a cysteine residue of a target-protein-binding ligand (warhead).

  • PEG6 Spacer: A polyethylene (B3416737) glycol chain that enhances solubility and provides flexibility.

  • Dual trans-cyclooctene (B1233481) (TCO) Groups: Serve as "clickable" handles for bioorthogonal chemistry. These groups react rapidly and specifically with tetrazine-modified molecules, allowing for the late-stage attachment of an E3 ligase ligand.

This modular design, often leveraging "click chemistry," allows for the rapid generation and screening of a library of PROTACs with different E3 ligase ligands, accelerating the optimization process.

Comparative Analysis of Linker Strategies

The choice of linker significantly impacts a PROTAC's degradation efficiency. Below is a comparison of PROTACs synthesized using different linker strategies, targeting the well-characterized proteins Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

Table 1: Comparison of BTK-Targeting PROTACs with Different Linker Strategies
Linker StrategyPROTAC ExampleLinker CompositionDC50 (nM)Dmax (%)Reference
Click Chemistry (Alkyne-Azide) PROTAC 1Triazole-PEG1.8>95[1]
Flexible PEG Linker PROTAC 2PEG48.3>95[1]
Flexible Alkyl Linker PROTAC 3Alkyl chain25~90[1]

Note: Data for a PROTAC using the specific N-(Mal-PEG6)-N-bis(PEG7-TCO) linker is not publicly available. The "Click Chemistry" entry represents a PROTAC synthesized via a similar modular approach (copper-catalyzed azide-alkyne cycloaddition), providing a relevant comparison.

Table 2: Comparison of BRD4-Targeting PROTACs with Different Linker Strategies
Linker StrategyPROTAC ExampleLinker CompositionDC50 (nM)Dmax (%)Reference
Click Chemistry (Alkyne-Azide) dBET1PEG-Triazole4.3>95[2]
Flexible PEG Linker ARV-825PEG41.1>95[3]
Flexible Alkyl Linker Compound 4Alkyl chain2.8>90[3]

From the data, it is evident that while all linker strategies can yield potent degraders, the specific chemical composition and length of the linker are critical for optimizing degradation efficacy. PROTACs assembled via click chemistry demonstrate comparable or superior potency to those with traditional flexible linkers, highlighting the utility of this modular approach in PROTAC development. The hydrophilic nature of PEG linkers can often contribute to improved solubility and cell permeability, potentially leading to enhanced performance.[4]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and methodologies involved in evaluating PROTAC efficacy, the following diagrams illustrate the key concepts.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Proteasome->Degraded_Fragments Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End: Efficacy Determined analysis->end

Caption: A typical experimental workflow for Western blot analysis of protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate assessment of PROTAC efficacy.

Protocol 1: Western Blotting for Protein Degradation

This protocol outlines the standard method for quantifying target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubate for a predetermined time (typically 18-24 hours).

2. Cell Lysis:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine the DC50 and Dmax values.

Protocol 2: HiBiT Lytic Assay for Quantitative, Real-Time Degradation Analysis

This protocol provides a sensitive, plate-based method for quantifying protein degradation in live cells.

1. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest in a cell line stably expressing the LgBiT subunit of NanoLuc luciferase.

2. Cell Plating:

  • Plate the HiBiT-tagged cells in a white, 96-well plate suitable for luminescence measurements.

3. PROTAC Treatment:

  • Prepare serial dilutions of the PROTAC and add them to the cells.

4. Luminescence Measurement (Endpoint):

  • After the desired incubation time, add a lytic reagent containing the NanoLuc substrate.

  • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.

5. Data Analysis:

  • Normalize the luminescence signals to a vehicle control.

  • Plot the dose-response curves to determine the DC50 and Dmax values.

Conclusion

The N-(Mal-PEG6)-N-bis(PEG7-TCO) linker represents a sophisticated tool for the modular and efficient synthesis of PROTACs. The integration of a maleimide for warhead conjugation and "clickable" TCO handles for late-stage E3 ligase ligand attachment provides a powerful platform for accelerating PROTAC discovery and optimization. While direct comparative data for this specific linker is not yet widely published, the efficacy of PROTACs synthesized via similar click chemistry approaches suggests that this strategy is highly competitive with traditional linker technologies. The ultimate success of a PROTAC is dependent on a carefully optimized interplay between the warhead, linker, and E3 ligase ligand. The experimental protocols provided herein offer a robust framework for the systematic evaluation of novel PROTAC candidates, paving the way for the development of next-generation targeted protein degraders.

References

A Comparative Guide to N-(Mal-PEG6)-N-bis(PEG7-TCO) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of linker is paramount to the efficacy, stability, and therapeutic index of complex biologics such as antibody-drug conjugates (ADCs) and PROTACs. The trifunctional linker, N-(Mal-PEG6)-N-bis(PEG7-TCO), offers a unique architecture for creating sophisticated bioconjugates with dual-payload capabilities or enhanced targeting moieties. This guide provides an objective comparison of this branched linker with other alternatives, supported by available experimental data, and furnishes detailed methodologies for its application.

N-(Mal-PEG6)-N-bis(PEG7-TCO) is a branched polyethylene (B3416737) glycol (PEG)-based linker featuring a maleimide (B117702) group and two trans-cyclooctene (B1233481) (TCO) groups.[1][2] This structure enables a dual-reactivity approach: the maleimide group selectively couples with thiol groups, commonly found in cysteine residues of proteins, while the two TCO groups react rapidly with tetrazine-modified molecules via inverse-electron-demand Diels-Alder (IEDDA) click chemistry.[1][2][3] The branched PEG backbone is designed to improve the solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration for in vivo applications.[4][5][6]

Performance Comparison of Bioconjugation Linkers

The selection of a linker technology is a critical decision in the development of bioconjugates. Key performance indicators include reaction kinetics, stability of the formed linkage, and the ability to achieve a desired drug-to-antibody ratio (DAR) without inducing aggregation. While direct quantitative data for N-(Mal-PEG6)-N-bis(PEG7-TCO) is limited in publicly available literature, we can infer its performance characteristics based on studies of its constituent reactive groups and similar branched PEG linkers.

Table 1: Comparison of Reaction Kinetics for Different Bioorthogonal Chemistries

Linker ChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
TCO-Tetrazine (IEDDA) 10³ - 10⁶Exceptionally fast, catalyst-free, bioorthogonal. Ideal for in vivo applications and conjugation at low concentrations.[3]
Maleimide-Thiol ~10² - 10³Highly efficient and specific for thiols at physiological pH. Widely used in ADC development.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻¹ - 1Copper-free click chemistry, but generally slower than IEDDA.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10² - 10³High yielding and reliable, but the copper catalyst can be cytotoxic, limiting in vivo use.

Table 2: Stability of Common Bioconjugation Linkages

LinkageFormed FromIn Vivo Stability Considerations
Dihydropyridazine TCO + TetrazineGenerally considered highly stable.
Thioether Maleimide + ThiolStable, but can be susceptible to retro-Michael addition, leading to payload exchange with serum albumin.[7]
Triazole Azide + Alkyne (SPAAC or CuAAC)Highly stable and resistant to enzymatic cleavage.
Disulfide Thiol + ThiolCleavable in the reducing environment of the cell, often used for intracellular drug release.[7]

Table 3: Impact of Linker Architecture on ADC Properties

Linker ArchitectureKey AdvantagesPotential Challenges
Branched (e.g., N-(Mal-PEG6)-N-bis(PEG7-TCO)) - Enables higher DAR with potentially two different payloads.[4][5] - Branched PEG can improve solubility and pharmacokinetics.[6] - May reduce aggregation associated with high DAR.[4]- More complex synthesis and characterization. - Steric hindrance could potentially affect reaction kinetics.
Linear - Simpler synthesis and characterization. - Well-established performance in numerous approved ADCs.- Limited to a 1:1 payload-to-linker ratio. - High DAR with hydrophobic payloads can lead to aggregation.

Experimental Protocols

The following sections provide detailed methodologies for the creation and characterization of a dual-payload antibody-drug conjugate using N-(Mal-PEG6)-N-bis(PEG7-TCO).

I. Two-Step Conjugation of a Dual-Payload ADC

This protocol outlines the sequential conjugation of a thiol-containing payload and two tetrazine-containing payloads to an antibody.

G cluster_0 Step 1: Maleimide-Thiol Conjugation cluster_1 Step 2: TCO-Tetrazine Click Chemistry mAb Antibody with Reduced Cysteines step1_reaction React at pH 6.5-7.5 mAb->step1_reaction linker N-(Mal-PEG6)-N-bis(PEG7-TCO) linker->step1_reaction payload1 Thiol-Containing Payload 1 payload1->step1_reaction mAb_linker Antibody-Linker Intermediate step1_reaction->mAb_linker purification1 Purify (e.g., SEC) mAb_linker->purification1 purified_mAb_linker Purified Antibody-Linker purification1->purified_mAb_linker step2_reaction React at RT purified_mAb_linker->step2_reaction payload2 Tetrazine-Containing Payload 2 payload2->step2_reaction dual_payload_ADC Dual-Payload ADC step2_reaction->dual_payload_ADC purification2 Purify (e.g., HIC) dual_payload_ADC->purification2

Dual-payload ADC synthesis workflow.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP or DTT)

  • N-(Mal-PEG6)-N-bis(PEG7-TCO) linker

  • Thiol-containing payload 1

  • Tetrazine-containing payload 2

  • Reaction buffer (e.g., PBS, pH 7.2)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Antibody Reduction (if necessary): If conjugating to interchain disulfides, partially reduce the mAb with a molar excess of TCEP or DTT in reaction buffer. Incubate at 37°C for 1-2 hours. Remove the reducing agent using a desalting column.

  • Maleimide-Thiol Conjugation: a. Immediately after reduction, add a molar excess of the Thiol-Containing Payload 1 to the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker in an appropriate solvent (e.g., DMSO). b. Add the payload-linker solution to the reduced antibody. The final concentration of the organic solvent should be kept low to prevent antibody precipitation. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. d. Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification Step 1: Purify the antibody-linker-payload1 conjugate from excess reagents using SEC.

  • TCO-Tetrazine Ligation: a. To the purified conjugate, add a molar excess of the Tetrazine-Containing Payload 2. b. Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the tetrazine's color.

  • Purification Step 2: Purify the final dual-payload ADC using HIC to separate species with different drug-to-antibody ratios.

II. Characterization of the Dual-Payload ADC

Accurate characterization is crucial to ensure the quality, consistency, and performance of the ADC.

G cluster_0 ADC Characterization Workflow ADC_sample Purified Dual-Payload ADC HIC HIC-HPLC ADC_sample->HIC MS Mass Spectrometry (Native or Reduced) ADC_sample->MS SEC SEC-HPLC ADC_sample->SEC CE_SDS CE-SDS ADC_sample->CE_SDS DAR DAR Determination HIC->DAR MS->DAR Identity Identity Confirmation MS->Identity Aggregation Aggregation Analysis SEC->Aggregation Purity Purity and Heterogeneity CE_SDS->Purity

Analytical workflow for ADC characterization.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic payloads increases the retention time of the ADC on the HIC column, allowing for the separation of species with different numbers of conjugated drugs.[1][8][9][10][11]

  • Method:

    • Column: A HIC column (e.g., Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

    • Gradient: A linear gradient from high salt to low salt.

    • Detection: UV at 280 nm.

  • Data Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.

2. Mass Spectrometry (MS) for Identity Confirmation and DAR:

  • Principle: MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, confirming successful conjugation and allowing for precise DAR calculation.[12][13][14][15][16]

  • Method:

    • Intact Mass Analysis (Native MS): The ADC is analyzed under non-denaturing conditions to determine the mass of the entire conjugate and the distribution of different drug-loaded species.

    • Reduced Mass Analysis: The ADC is treated with a reducing agent to separate the light and heavy chains. This allows for the determination of the drug load on each chain.

  • Instrumentation: High-resolution mass spectrometers such as Q-TOF or Orbitrap are typically used.

3. Size Exclusion Chromatography (SEC) for Aggregation Analysis:

  • Principle: SEC separates molecules based on their hydrodynamic radius. It is used to detect and quantify high molecular weight species (aggregates) that may have formed during the conjugation process.

  • Method:

    • Column: An SEC column with appropriate pore size.

    • Mobile Phase: A physiological buffer (e.g., PBS).

    • Detection: UV at 280 nm.

Conclusion

N-(Mal-PEG6)-N-bis(PEG7-TCO) represents a sophisticated tool for the construction of next-generation bioconjugates. Its branched architecture and dual-functional handles offer the potential for creating ADCs with high drug-to-antibody ratios and dual-payload capabilities, which may lead to enhanced therapeutic efficacy. While direct comparative data for this specific linker is still emerging, the well-characterized chemistries it employs, coupled with the known benefits of branched PEG linkers, make it a compelling choice for researchers in drug development. The provided protocols offer a framework for the application and characterization of conjugates made with this versatile linker. As with any bioconjugation strategy, careful optimization and thorough analytical characterization are essential to ensure the desired product quality and performance.

References

A Comparative Guide to N-(Mal-PEG6)-N-bis(PEG7-TCO) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemistries utilized by the trifunctional linker, N-(Mal-PEG6)-N-bis(PEG7-TCO). While direct case studies for this specific branched linker are not available in peer-reviewed literature, this document analyzes its constituent reactive groups—Maleimide (B117702) and trans-cyclooctene (B1233481) (TCO)—against common alternatives. The information presented is synthesized from established bioconjugation principles and experimental data on similar reagents to empower researchers in making informed decisions for their drug development and research applications.

The N-(Mal-PEG6)-N-bis(PEG7-TCO) linker is a sophisticated reagent designed for creating complex bioconjugates.[1][2][3] Its structure features a single maleimide group for covalent attachment to thiol-containing molecules (like proteins or peptides with cysteine residues), and two TCO groups, enabling dual, rapid "click" reactions with tetrazine-modified molecules.[1][2][3] The polyethylene (B3416737) glycol (PEG) chains enhance solubility and provide spatial separation between the conjugated molecules.[4][5][] This architecture is particularly suited for applications requiring the attachment of multiple payloads, imaging agents, or crosslinkers to a single protein.

Part 1: Comparison of Reactive Chemistries

The utility of this linker is defined by its two orthogonal reactive handles: maleimide for thiol conjugation and TCO for bioorthogonal ligation.

Thiol-Reactive Chemistry: Maleimide

The maleimide group is one of the most common functionalities for targeting thiols on proteins and peptides.[] It reacts specifically with the sulfhydryl group of cysteine residues under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[4][5][]

Table 1: Performance Comparison of Thiol-Reactive Groups

Feature Maleimide Chemistry Iodoacetamide Chemistry
Reactive Group Maleimide Iodoacetamide
Target Thiol (-SH) Thiol (-SH), Histidine, Tyrosine
Reaction pH 6.5 - 7.5[4][5] 7.5 - 8.5
Specificity High for thiols at pH < 7.5[] Lower, potential cross-reactivity
Bond Stability Stable thioether bond Stable thioether bond
Reaction Speed Fast Generally Slower

| Key Advantage | High selectivity for thiols under mild conditions | Robust and well-established |

Bioorthogonal Ligation: TCO-Tetrazine Chemistry

The dual TCO groups react with tetrazine partners via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[7][8] This reaction is renowned for being one of the fastest bioorthogonal reactions, proceeding without the need for a catalyst and exhibiting high specificity in complex biological environments.[7][9][10] The primary alternative for catalyst-free click chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC), which typically involves a dibenzocyclooctyne (DBCO) group reacting with an azide.

Table 2: Performance Comparison of Catalyst-Free Bioorthogonal Chemistries

Feature TCO-Tetrazine (iEDDA) DBCO-Azide (SPAAC)
Reaction Type Inverse-electron-demand Diels-Alder Strain-promoted Alkyne-Azide Cycloaddition
Second-Order Rate Constant (k₂) Extremely fast (~10³ - 10⁷ M⁻¹s⁻¹)[7][8][9][10] Fast, but significantly slower than iEDDA (~1 M⁻¹s⁻¹)[11]
Catalyst Required None[7] None
Biocompatibility Excellent; no cytotoxicity observed[7] Excellent
Stability of Linker TCO can isomerize to the less reactive cis-isomer, requiring careful handling and storage[5][10][12] DBCO is generally more stable

| Key Advantage | Unmatched reaction speed, enabling efficient labeling at very low concentrations[7][13] | High stability and a long history of robust use |

Part 2: Experimental Workflows and Protocols

The use of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves a sequential, two-stage conjugation strategy. First, the maleimide group is reacted with a thiol-containing biomolecule. Second, the TCO groups are reacted with tetrazine-modified molecules.

experimental_workflow cluster_0 Stage 1: Maleimide-Thiol Conjugation cluster_1 Stage 2: TCO-Tetrazine Ligation Protein Thiol-Containing Protein (e.g., Antibody) Reduction Optional: Disulfide Bond Reduction (TCEP) Protein->Reduction Conjugation1 Maleimide-Thiol Reaction (pH 6.5-7.5) Reduction->Conjugation1 Linker N-(Mal-PEG6)-N- bis(PEG7-TCO) Linker->Conjugation1 Purification1 Purification (e.g., SEC) Conjugation1->Purification1 TCO_Protein TCO-Functionalized Protein Purification1->TCO_Protein Ligation iEDDA Reaction (Physiological Conditions) TCO_Protein->Ligation Tetrazine Tetrazine-Payload (x2) Tetrazine->Ligation FinalProduct Final Trifunctional Conjugate Ligation->FinalProduct

Fig. 1: Two-stage experimental workflow for using a Mal-PEG-TCO linker.

Protocol 1: General Procedure for Maleimide Conjugation to a Protein

This protocol provides a general guideline for conjugating a maleimide-containing linker to a protein with available thiol groups.[14][15][16][17]

  • Protein Preparation : Dissolve the protein (e.g., an antibody) at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5, such as phosphate-buffered saline (PBS), Tris, or HEPES.[14][17] Buffers should not contain thiols.

  • Disulfide Reduction (Optional) : If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[16][17] Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide linker.[16]

  • Linker Preparation : Immediately before use, dissolve the N-(Mal-PEG6)-N-bis(PEG7-TCO) linker in an anhydrous organic solvent such as DMSO or DMF to create a 10 mM stock solution.[15][16]

  • Conjugation Reaction : Add a 10-20 fold molar excess of the linker stock solution to the protein solution while gently stirring.[15][16]

  • Incubation : Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[16]

  • Purification : Remove excess, unreacted linker and byproducts using a suitable method such as size exclusion chromatography (SEC), dialysis, or spin filtration columns.[14][18]

Protocol 2: General Procedure for TCO-Tetrazine Ligation

This protocol outlines the bioorthogonal reaction between the TCO-functionalized protein and a tetrazine-modified molecule.[8][9]

  • Reactant Preparation : Prepare the purified TCO-functionalized protein in a reaction buffer (e.g., PBS, pH 7.4).[8] Dissolve the tetrazine-labeled molecule (e.g., a fluorescent dye or drug) in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction : Mix the TCO-protein and the tetrazine-payload in a 1:2.2 molar ratio (Protein:Tetrazine) to ensure both TCO sites react. The reaction is typically rapid and can be performed at room temperature.[9]

  • Incubation : Incubate for 1 hour at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color and absorbance (~520 nm).[9]

  • Final Purification (Optional) : If necessary, the final conjugate can be purified from excess tetrazine reagent using size exclusion chromatography or dialysis to ensure high purity of the final product.[8]

Part 3: Logical Structure and Application

The unique "bis-TCO" structure of this linker enables a 1-to-2 conjugation ratio, where a single attachment point on a protein can be used to introduce two payload molecules. This is advantageous for increasing drug-to-antibody ratios (DARs) in ADCs or for creating multifunctional biologics.

logical_relationship cluster_linker N-(Mal-PEG6)-N-bis(PEG7-TCO) Linker Antibody Antibody Maleimide Maleimide Antibody->Maleimide Thiol Conjugation PEG6 PEG6 Maleimide->PEG6 Branched_Core PEG6->Branched_Core PEG7_A PEG7 Branched_Core->PEG7_A PEG7_B PEG7 Branched_Core->PEG7_B TCO_A TCO PEG7_A->TCO_A Payload_A Tetrazine-Payload 1 (e.g., Drug, Fluorophore) TCO_A->Payload_A iEDDA Ligation TCO_B TCO PEG7_B->TCO_B Payload_B Tetrazine-Payload 2 (e.g., Drug, Fluorophore) TCO_B->Payload_B iEDDA Ligation

Fig. 2: Logical diagram of the trifunctional linker's connectivity.

References

A Comparative Guide to Thiol Conjugation: Evaluating N-(Mal-PEG6)-N-bis(PEG7-TCO) and Alternative Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to thiol groups is a cornerstone of innovation. The choice of conjugation chemistry is critical, directly impacting the stability, efficacy, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a diagnostic probe, or a novel biomaterial. This guide provides an objective comparison of thiol conjugation using the maleimide (B117702) moiety present in N-(Mal-PEG6)-N-bis(PEG7-TCO) against other prominent thiol-reactive chemistries, supported by experimental data and detailed protocols.

The featured molecule, N-(Mal-PEG6)-N-bis(PEG7-TCO), is a heterobifunctional linker. Its design allows for a two-step, orthogonal conjugation strategy. The maleimide group is specifically designed for reaction with a thiol-containing molecule, such as a protein or peptide with a cysteine residue. The two trans-cyclooctene (B1233481) (TCO) groups are reserved for a subsequent, highly efficient "click chemistry" reaction with a tetrazine-modified molecule. This guide will focus on the initial, critical step: the efficiency and characteristics of the maleimide-thiol conjugation.

Quantitative Comparison of Thiol Conjugation Methods

The efficiency of a conjugation reaction is paramount. The following table summarizes key performance metrics for maleimide-thiol chemistry and its common alternatives.

Linker TypeTypical Reaction ConditionsReaction TimeConjugation YieldKey Features & Considerations
N-Alkyl Maleimide pH 6.5-7.5, Room Temperature1-2 hours>90%Fast and highly specific reaction with thiols. However, the resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation, particularly in the presence of other thiols like glutathione.[1][2]
Thiol-Alkyne (Click Chemistry) Catalyst (e.g., phosphine (B1218219) or copper), Room Temperature1-4 hours>95%Forms a highly stable and irreversible thioether linkage. The reaction is highly specific and efficient, often proceeding to near-quantitative yields under optimized conditions.[3]
Vinyl Sulfone pH 7-9, Room Temperature2-4 hours>90%Forms a stable, irreversible thioether bond. The reaction is rapid and selective for thiols within the specified pH range.
Haloacetyl (Iodoacetyl/Bromoacetyl) pH 7.5-8.5, Room TemperatureSeveral hoursHighForms a very stable, irreversible thioether bond. The reaction is generally slower than maleimide-based conjugations.
Julia-Kocieński-like Reagents (e.g., Methylsulfonyl Benzothiazole) pH 5.8-8.0, Room TemperatureRapidHighOffers excellent chemoselectivity for thiols and results in conjugates with significantly greater stability in human plasma compared to maleimide-cysteine conjugates.[1]

Visualizing the Chemistries and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.

Thiol_Maleimide_Conjugation Thiol Protein-SH (Thiol Group) Thioether Protein-S-R (Stable Thioether Adduct) Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide R-Maleimide Maleimide->Thioether Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep 1. Prepare Thiol-Containing Protein (e.g., reduce disulfide bonds with TCEP) Linker_Prep 2. Prepare Maleimide Linker Solution (e.g., N-(Mal-PEG6)-N-bis(PEG7-TCO) in DMSO) Conjugation 3. Mix Protein and Linker (Molar excess of linker, pH 7.0-7.5) Linker_Prep->Conjugation Incubation 4. Incubate (1-2 hours at Room Temperature) Conjugation->Incubation Quenching 5. Quench Reaction (Optional) (Add free thiol like N-acetyl cysteine) Incubation->Quenching Purification 6. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) Quenching->Purification Analysis 7. Characterize Conjugate (UV-Vis, Mass Spectrometry) Purification->Analysis Thiol_Conjugation_Comparison cluster_maleimide Maleimide Chemistry cluster_click Click Chemistry cluster_vinyl Vinyl Sulfone Chemistry Thiol Thiol-Containing Molecule Maleimide Maleimide Thiol->Maleimide Alkyne Alkyne Thiol->Alkyne Vinyl_Sulfone Vinyl Sulfone Thiol->Vinyl_Sulfone Maleimide_Adduct Thiosuccinimide Adduct (Moderately Stable) Maleimide->Maleimide_Adduct Alkyne_Adduct Stable Thioether (Highly Stable) Alkyne->Alkyne_Adduct Vinyl_Sulfone_Adduct Stable Thioether (Highly Stable) Vinyl_Sulfone->Vinyl_Sulfone_Adduct

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.